molecular formula C18H37NO2 B5113300 D-Threo-sphingosine CAS No. 6036-85-7

D-Threo-sphingosine

Número de catálogo: B5113300
Número CAS: 6036-85-7
Peso molecular: 299.5 g/mol
Clave InChI: WWUZIQQURGPMPG-NVGHFZOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Threo-sphingosine is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is 334.0178911 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

6036-85-7

Fórmula molecular

C18H37NO2

Peso molecular

299.5 g/mol

Nombre IUPAC

(E,2R,3R)-2-aminooctadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1

Clave InChI

WWUZIQQURGPMPG-NVGHFZOBSA-N

SMILES isomérico

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)N)O

SMILES canónico

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origen del producto

United States

Foundational & Exploratory

D-Threo-sphingosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental long-chain amino alcohol that serves as a backbone for sphingolipids, a class of lipids critically involved in cellular signaling, membrane structure, and regulation. While the D-erythro form is the most common naturally occurring stereoisomer, the unique chemical properties and biological activities of other isomers, including this compound, are of increasing interest in biomedical research and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It includes a summary of its key properties in tabular format, detailed experimental protocols for its study, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Chemical Structure and Identification

This compound is an 18-carbon amino alcohol characterized by a specific stereochemical configuration at its two chiral centers (C2 and C3) and a trans double bond between C4 and C5.

Systematic Name (IUPAC): (2R,3R,4E)-2-aminooctadec-4-ene-1,3-diol[1][2]

Stereochemistry: The "Threo" designation indicates the relative configuration of the amino and hydroxyl groups at C2 and C3, which are on opposite sides in a Fischer projection. The "D" designation refers to the configuration at C2, analogous to D-glyceraldehyde.

Chemical Identifiers: A comprehensive list of identifiers for this compound is provided in the table below.

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical properties, which in turn affect its biological activity and interactions.

PropertyValueSource
Molecular Formula C₁₈H₃₇NO₂[1][3]
Molecular Weight 299.5 g/mol [1][2]
CAS Number 6036-85-7[1][2]
Appearance Solid[4]
Solubility Soluble in Chloroform (B151607), DMSO, Ethanol, and Methanol (B129727).[4]
Melting Point Data not readily available for the pure D-Threo isomer. The related D-erythro-sphingosine has a melting point of 67-81°C.[5]
Specific Optical Rotation Specific values for this compound are not consistently reported in readily available literature. The determination of stereoisomers can be achieved through techniques like vibrational circular dichroism (VCD).[6]

Biological Significance and Signaling Pathways

Sphingolipids, including sphingosine and its derivatives, are not merely structural components of cell membranes but also potent signaling molecules. The phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) is a critical step in many signaling cascades.[7][8][9][10] S1P acts as an extracellular ligand for a family of G protein-coupled receptors (S1PRs) and also has intracellular targets, regulating processes such as cell survival, proliferation, migration, and inflammation.[7][8][10]

The stereochemistry of the sphingoid base can significantly impact its biological activity. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C (PKC) than the naturally occurring D-erythro-sphingosine.[11][12] Furthermore, unlike the D-erythro isomer, L-threo-sphingosine does not inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[11][12] While specific signaling pathways exclusively attributed to this compound are not extensively characterized, it is plausible that its unique stereochemistry leads to differential interactions with key enzymes and receptors in the sphingolipid metabolic and signaling network.

Sphingosine Kinase and S1P Signaling

The phosphorylation of sphingosine to S1P is a key regulatory node. The balance between the levels of ceramide, sphingosine, and S1P (often termed the "sphingolipid rheostat") can determine cell fate, with ceramide and sphingosine often promoting apoptosis and S1P promoting cell survival and proliferation.

Sphingosine_Signaling Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP to ADP S1P_Lyase S1P Lyase S1P->S1P_Lyase Degradation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine Downstream Downstream Signaling (e.g., GPCR pathways) S1PRs->Downstream Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Responses

Figure 1. Simplified Sphingosine-1-Phosphate Signaling Pathway.
Regulation of Protein Kinase C

Sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of kinases crucial for various cellular processes.[3][13][14][15] The inhibitory effect is stereospecific, with different isomers exhibiting varying potencies. This makes stereoisomers of sphingosine valuable tools for dissecting the roles of specific PKC isoforms in signaling.

PKC_Inhibition DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activation Phorbol_Esters Phorbol Esters Phorbol_Esters->PKC Activation Substrate Substrate Phosphorylation PKC->Substrate Catalysis Sphingosine Sphingosine (e.g., L-threo) Sphingosine->PKC Inhibition

Figure 2. Inhibition of Protein Kinase C by Sphingosine.

Experimental Protocols

The study of this compound necessitates robust methods for its extraction from biological matrices, purification, and quantification, as well as assays to probe its biological activity.

Extraction of Sphingolipids from Biological Samples

A common starting point for the analysis of sphingolipids is their extraction from cells, tissues, or plasma. The choice of method depends on the sample type and the downstream application.

Protocol 1: Modified Bligh and Dyer Extraction [16][17]

This protocol is suitable for the extraction of total lipids, including sphingolipids, from cultured cells or tissues.

  • Homogenization: Homogenize the biological sample (e.g., cell pellet or tissue) in a mixture of chloroform:methanol (1:2, v/v). For a 100 mg sample, use 3 ml of the solvent mixture.

  • Phase Separation: Add 1 ml of chloroform and 1 ml of water to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol or mobile phase for HPLC).

Extraction_Workflow Sample Biological Sample (Cells or Tissue) Homogenize Homogenize in Chloroform:Methanol (1:2) Sample->Homogenize Phase_Sep Add Chloroform and Water (Phase Separation) Homogenize->Phase_Sep Centrifuge Centrifuge (1,000 x g, 10 min) Phase_Sep->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute

Figure 3. Workflow for Sphingolipid Extraction.
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification of individual sphingolipid species, including this compound.

Protocol 2: HPLC-MS/MS Analysis of Sphingosine [18][19][20]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).[20]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water.[20]

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[20]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the sphingosine.

    • Flow Rate: 0.3 mL/min.[20]

    • Injection Volume: 5 µL.[20]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For sphingosine (d18:1), a common transition is m/z 300.3 → 282.3. Specific transitions for this compound should be optimized. An internal standard, such as sphingosine (d17:1), should be used for accurate quantification.[20]

Sphingosine Kinase Activity Assay

This assay measures the activity of sphingosine kinases by quantifying the amount of ATP consumed during the phosphorylation of sphingosine.

Protocol 3: Luminescence-Based Sphingosine Kinase Assay [21]

This is a high-throughput method suitable for screening inhibitors.

  • Reaction Setup: In a 96-well plate, combine the sphingosine kinase enzyme, sphingosine substrate (e.g., this compound), and reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP using a luciferase-based ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity.

Conclusion

This compound, while less studied than its D-erythro counterpart, represents an important molecule for understanding the structure-activity relationships of sphingolipids. Its unique stereochemistry likely confers distinct biological properties that can be harnessed for the development of novel therapeutic agents and research tools. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound's role in cellular processes. Further research is warranted to fully elucidate its specific signaling pathways and biological functions, which will undoubtedly contribute to a more complete picture of the complex world of sphingolipid biology.

References

The Cellular Functions of D-Threo-Sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threo-sphingosine, a stereoisomer of the more commonly studied D-erythro-sphingosine, is a bioactive sphingolipid that plays a significant role in critical cellular processes. While research has historically focused on the D-erythro form, emerging evidence highlights the unique and potent activities of its threo counterpart. This technical guide provides an in-depth exploration of the cellular functions of this compound, with a particular focus on its role in apoptosis and its interactions with key signaling pathways. We consolidate available quantitative data, present detailed experimental protocols for its study, and provide visual representations of relevant cellular mechanisms and workflows to support further research and drug development efforts in this area.

Introduction to this compound

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules. The central backbone of most sphingolipids is a long-chain amino alcohol, with sphingosine (B13886) being a primary example. Sphingosine exists in several stereoisomeric forms, including D-erythro, L-erythro, D-threo, and L-threo configurations. The naturally occurring and most abundant form in mammalian cells is D-erythro-sphingosine. However, the other stereoisomers, including this compound, exhibit distinct and often potent biological activities.

This compound is characterized by the specific spatial arrangement of the hydroxyl and amino groups at the C2 and C3 positions of the sphingoid backbone. This stereochemistry significantly influences its biological activity, including its metabolism and its interaction with protein targets. This guide will delve into the known cellular functions of this compound, distinguishing its effects from those of its more prevalent erythro isomer.

Core Cellular Functions of this compound

The primary and most well-documented function of this compound is its potent ability to induce apoptosis, or programmed cell death. It also plays a role as an inhibitor of Protein Kinase C (PKC) and is metabolized within the complex network of sphingolipid pathways.

Potent Induction of Apoptosis

A key distinguishing feature of the threo-isomers of sphingosine derivatives is their enhanced pro-apoptotic activity compared to their erythro counterparts. Studies have shown that N-octanoyl-D-threo-sphingosine is a more potent inducer of apoptosis in certain cancer cell lines than the D-erythro form.

One study investigating the stereo-specificity of N-octanoyl-sphingosine-induced apoptosis in U937 cells found that the D- and L-threo stereoisomers were several-fold more potent in inducing nucleosomal fragmentation than the erythro isomers. The observed order of potency was: D-threo-C8-Ceramide = L-threo-C8-Ceramide > L-erythro-C8-Ceramide > D-erythro-C8-Ceramide. This highlights the critical role of the threo configuration in mediating programmed cell death.

The proposed mechanism for sphingosine-induced apoptosis involves its ability to influence the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors.[1] While the precise downstream signaling cascade specifically for this compound is not fully elucidated, it is hypothesized to follow a similar, albeit more potent, pathway to that of other pro-apoptotic sphingolipids.

Inhibition of Protein Kinase C (PKC)
Role in Sphingolipid Metabolism

This compound is a component of the intricate sphingolipid metabolic network. The metabolism of sphingosine stereoisomers is highly specific, with different enzymes showing preferences for certain configurations. For example, studies on L-threo-sphinganine (the saturated backbone of L-threo-sphingosine) have shown that it can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramide.[5] This product can then be further metabolized to L-threo-dihydro-sphingomyelin and L-threo-sphingomyelin.[5] However, it is not a substrate for glucosylceramide synthase, indicating a divergence in the metabolic fate of threo-isomers compared to the erythro-isomers which are precursors to a wide range of glycosphingolipids.[5] Based on these findings with the L-enantiomer, it is plausible that this compound is also a substrate for ceramide synthases, leading to the formation of D-threo-ceramide, which can then be incorporated into sphingomyelin.

Data Presentation: Comparative Effects of Sphingosine Stereoisomers

The following table summarizes the comparative pro-apoptotic potency of N-octanoyl-sphingosine stereoisomers in U937 cells, as this is the most direct quantitative comparison available for a this compound derivative.

CompoundRelative Potency in Inducing Apoptosis
N-octanoyl-D-threo-sphingosineHighest
N-octanoyl-L-threo-sphingosineHighest
N-octanoyl-L-erythro-sphingosineIntermediate
N-octanoyl-D-erythro-sphingosineLower
N-octanoyl-DL-erythro-dihydrosphingosineLowest

Table 1: Comparative pro-apoptotic potency of N-octanoyl-sphingosine stereoisomers in U937 cells. Data extrapolated from a study demonstrating the order of potency in inducing nucleosomal fragmentation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of sphingosine in cellular signaling and provide a logical workflow for investigating its effects.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_Signaling Signaling & Effector Functions PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase ComplexSph Complex Sphingolipids Sphingosine Sphingosine (D-erythro, D-threo, etc.) ComplexSph->Sphingosine Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SMase->Ceramide Ceramidase->Sphingosine Sphingosine->CerS Reacylation PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibition Apoptosis Apoptosis Sphingosine->Apoptosis Induction SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors S1P->S1PR Proliferation Cell Proliferation & Survival S1PR->Proliferation Apoptosis_Pathway DThreo This compound PKC_inhibition PKC Inhibition DThreo->PKC_inhibition Downstream_Targets Modulation of Downstream Apoptotic Regulators DThreo->Downstream_Targets PKC_inhibition->Downstream_Targets Potential Link Caspase_Activation Caspase Activation Downstream_Targets->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Apoptosis_Assay Apoptosis Assays cluster_PKC_Assay PKC Inhibition Assay cluster_Metabolism_Analysis Metabolism Analysis Cell_Seeding Seed Cells (e.g., U937, HeLa) Treatment Treat with This compound (various concentrations) Cell_Seeding->Treatment DNA_Frag DNA Fragmentation Assay (Gel Electrophoresis) Treatment->DNA_Frag Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry PKC_Activity In Vitro PKC Kinase Assay (e.g., using [γ-32P]ATP) Treatment->PKC_Activity Phorbol_Binding Phorbol (B1677699) Ester Binding Assay Treatment->Phorbol_Binding Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis (Quantification of Sphingolipid Species) Lipid_Extraction->LC_MS

References

An In-Depth Technical Guide to the De Novo Biosynthesis of D-Erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and stress responses. The de novo biosynthesis pathway, originating in the endoplasmic reticulum, is the primary source of these molecules and represents a central hub for cellular lipid homeostasis. Dysregulation of this pathway is implicated in numerous pathologies, including metabolic diseases, neurodegenerative disorders, and cancer, making its enzymatic components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic steps in the de novo synthesis of the sphingoid backbone, focusing on the canonical pathway that produces D-erythro-sphingosine, the precursor to most mammalian ceramides (B1148491). It includes a detailed examination of the key enzymes, quantitative kinetic data, and robust experimental protocols for assessing enzymatic activity.

The Core Biosynthetic Pathway: From Serine to Ceramide

The de novo synthesis of sphingolipids is a conserved pathway that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][2] It involves four sequential enzymatic reactions to produce ceramide, the central molecule from which more complex sphingolipids are derived. It is critical to note that this canonical pathway stereospecifically produces intermediates with D-erythro configuration, not D-threo.[3] The D-erythro stereochemistry is essential for the biological function of downstream sphingolipids in mammals.

The pathway begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[1][2] The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketodihydrosphingosine reductase (KDSR).[4][5] Subsequently, sphinganine is acylated by a family of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[6] The final step involves the introduction of a 4,5-trans double bond into dihydroceramide by dihydroceramide desaturase (DEGS1), yielding ceramide, which contains the D-erythro-sphingosine backbone.[5][7]

De_Novo_Sphingolipid_Biosynthesis De Novo Sphingolipid Biosynthesis Pathway in the ER sub1 L-Serine + Palmitoyl-CoA int1 3-Ketosphinganine (3-KDS) sub1->int1 PLP e1 int2 Sphinganine (Dihydrosphingosine) int1->int2 NADPH -> NADP+ e2 int3 Dihydroceramide int2->int3 Fatty Acyl-CoA e3 prod Ceramide (contains D-Erythro-Sphingosine) int3->prod NADH -> NAD+ e4 enz1 Serine Palmitoyltransferase (SPT) Rate-Limiting Step enz2 3-Ketodihydrosphingosine Reductase (KDSR) enz3 Ceramide Synthase (CerS1-6) enz4 Dihydroceramide Desaturase (DEGS1) e1->enz1 e2->enz2 e3->enz3 e4->enz4

Figure 1: The canonical de novo sphingolipid biosynthesis pathway.
Serine Palmitoyltransferase (SPT)

SPT (EC 2.3.1.50) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in sphingolipid synthesis.[2][8] In mammals, it exists as a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3) subunits, anchored in the ER membrane.[1][5] The enzyme catalyzes a Claisen-like condensation of L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine.[9] This reaction is a key regulatory point and is inhibited by several compounds, most notably myriocin, a potent and specific inhibitor widely used in research.[2][10]

3-Ketodihydrosphingosine Reductase (KDSR)

KDSR (EC 1.1.1.102) is an ER-membrane-bound protein that belongs to the short-chain dehydrogenase/reductase (SDR) family.[4][11] It catalyzes the stereospecific reduction of the ketone group of 3-ketosphinganine to a hydroxyl group, using NADPH as a cofactor, to produce sphinganine (dihydrosphingosine).[4][5] This reaction is generally considered to be very rapid, and as a result, the intermediate 3-ketosphinganine is kept at very low levels within the cell.[12]

Ceramide Synthase (CerS)

The acylation of sphinganine to form dihydroceramide is catalyzed by a family of six distinct ceramide synthases (CerS1-6, EC 2.3.1.24) located in the ER.[6] A defining feature of these enzymes is their high specificity for fatty acyl-CoAs of particular chain lengths.[6][13] This specificity is a major determinant of the acyl-chain composition of the resulting ceramides and more complex sphingolipids, which in turn influences their biological functions. For example, CerS2 primarily utilizes very-long-chain acyl-CoAs (C20-C26).[14]

Dihydroceramide Desaturase (DEGS1)

DEGS1 (EC 1.14.19.17) is the terminal enzyme in the de novo synthesis of the ceramide backbone. It introduces the characteristic 4,5-trans double bond into the sphinganine moiety of dihydroceramide to form ceramide.[15] This desaturation reaction requires molecular oxygen and a reductant, typically NADH, and is thought to involve a di-iron center within the enzyme's active site.[16][17] Inhibition of DEGS1 leads to the accumulation of dihydroceramides and is a strategy being explored for therapeutic purposes. Fenretinide (4-HPR) is a well-characterized inhibitor of DEGS1.[7]

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the sphingolipid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibitors. This section summarizes key quantitative data for these enzymes.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Km Vmax Organism/System Reference
SPT L-Serine 1.2 mM - Mammalian [18]
SPT Palmitoyl-CoA ~10-20 µM - Mammalian [18]
DEGS1 C8-dhCer 1.92 ± 0.36 µM 3.16 ± 0.24 nmol/min/g protein Rat Liver Microsomes [19]

| DEGS1 | NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein | Rat Liver Microsomes |[19] |

Note: Palmitoyl-CoA exhibits substrate inhibition of SPT at concentrations above 0.1 mM.[18]

Table 2: Inhibitor Potency (IC50)

Enzyme Inhibitor IC50 System Reference
DEGS1 Fenretinide (4-HPR) 2.32 µM In vitro (Rat Liver Microsomes) [19]

| DEGS1 | 4-oxo-4-HPR | 1.68 µM | In vitro (Rat Liver Microsomes) |[19] |

Experimental Protocols for Pathway Analysis

Accurate measurement of enzyme activity is crucial for studying sphingolipid metabolism and for screening potential therapeutic agents. The following sections provide detailed protocols for key enzymes in the pathway.

Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)

This non-radioactive method offers high sensitivity and reproducibility for measuring SPT activity in total cell lysates.[18][20] The assay measures the formation of 3-ketosphinganine (3-KDS), which is then chemically reduced to stable sphinganine isomers and quantified by HPLC following derivatization.

SPT_Assay_Workflow Workflow for HPLC-Based SPT Activity Assay start 1. Prepare Cell Lysate (e.g., from cultured cells) step2 2. Incubate Lysate with Assay Mix (37°C) (L-Serine, Palmitoyl-CoA, PLP) start->step2 step3 3. Stop Reaction (e.g., add base) step2->step3 step4 4. Reduce 3-KDS Product (add NaBH4) step3->step4 step5 5. Lipid Extraction (e.g., Folch extraction) step4->step5 step6 6. Derivatize with OPA (o-phthalaldehyde) step5->step6 end 7. Quantify by Reverse-Phase HPLC (Fluorescence Detection) step6->end

Figure 2: Experimental workflow for the SPT activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer (2x): 200 mM HEPES (pH 8.3), 10 mM DTT, 5 mM EDTA.

    • Substrate Mix (10x): 2 mM Palmitoyl-CoA, 20 mM L-Serine, 0.5 mM Pyridoxal 5'-phosphate (PLP).

    • Reducing Agent: 5 mg/mL Sodium borohydride (B1222165) (NaBH₄) in water (prepare fresh).

    • Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) reagent.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors) and homogenize.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a microfuge tube, combine 50 µL of cell lysate (containing 100-300 µg of protein) with 40 µL of 2x Assay Buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10x Substrate Mix.

    • Incubate at 37°C for 15-60 minutes.

  • Reaction Termination and Reduction:

    • Stop the reaction by adding 20 µL of 1 M NH₄OH.

    • Add 20 µL of freshly prepared NaBH₄ solution to reduce the 3-KDS product to sphinganine. Incubate for 30 minutes at room temperature.

  • Lipid Extraction:

    • Extract the lipids using a standard chloroform/methanol procedure (e.g., Folch extraction).

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization and Analysis:

    • Resuspend the dried lipid film in methanol.

    • Derivatize an aliquot with OPA reagent according to the manufacturer's protocol.

    • Inject the derivatized sample onto a reverse-phase HPLC system (e.g., C18 column) and detect the fluorescent OPA-sphinganine derivatives.

    • Quantify the product by comparing peak areas to a standard curve generated with known amounts of sphinganine.

Ceramide Synthase (CerS) Activity Assay (LC-MS/MS-Based)

This method provides a highly sensitive and specific means to measure the activity of individual CerS isoforms by quantifying the specific dihydroceramide product formed.[21]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5% (w/v) fatty acid-free BSA.

    • Substrates: Prepare stock solutions of sphinganine (e.g., in ethanol) and a specific fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6 activity) in water.

    • Internal Standard: A deuterated or odd-chain ceramide standard (e.g., C17:0-dihydroceramide).

  • Enzymatic Reaction:

    • In a microfuge tube, combine 50-100 µg of cell or tissue lysate with Assay Buffer.

    • Add the sphinganine substrate to a final concentration of 20-50 µM.

    • Pre-incubate at 37°C for 5 minutes.

    • Start the reaction by adding the fatty acyl-CoA substrate to a final concentration of 25-50 µM.

    • Incubate at 37°C for 30-90 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent mixture such as chloroform:methanol (1:2, v/v) containing the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the solvent under nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the lipid extract in a suitable injection solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase LC system coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for the dihydroceramide product and the internal standard.

    • Quantify the product by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Dihydroceramide Desaturase (DEGS1) In Situ Activity Assay

This assay measures DEGS1 activity within living, cultured cells, providing a more physiologically relevant assessment.[19][22][23] It uses a cell-permeable dihydroceramide analog and quantifies its conversion to the corresponding ceramide analog via LC-MS.

DEGS1_Assay_Workflow Workflow for In Situ DEGS1 Activity Assay start 1. Culture Cells to Desired Confluency step2 2. Treat Cells with Substrate (e.g., C12-dhCCPS) +/- Inhibitor (e.g., 4-HPR) start->step2 step3 3. Incubate for a Defined Period (e.g., 2-6 hours) step2->step3 step4 4. Harvest Cells (Scrape and Centrifuge) step3->step4 step5 5. Total Lipid Extraction (add internal standard) step4->step5 end 6. Quantify Substrate and Product by LC-MS/MS step5->end

Figure 3: Experimental workflow for the in situ DEGS1 activity assay.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, SMS-KCNR) in culture dishes and grow to ~80% confluency.

    • Prepare a working solution of the substrate analog (e.g., D-e-C12-dhCCPS) in culture medium. A typical final concentration is 0.5 µM.

    • For inhibitor studies, pre-treat cells with the inhibitor (e.g., Fenretinide) for a desired time before adding the substrate, or add them concurrently.

    • Remove the old medium, add the substrate-containing medium, and incubate for a defined period (e.g., 2-6 hours) at 37°C.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into PBS and centrifuge to obtain a cell pellet.

    • Perform a total lipid extraction on the cell pellet using a suitable solvent system (e.g., chloroform:methanol) after adding an appropriate internal standard.

  • LC-MS Analysis:

    • Dry the lipid extract under nitrogen and reconstitute in injection solvent.

    • Analyze by LC-MS, monitoring for the mass of the substrate (e.g., C12-dhCCPS) and the desaturated product (e.g., C12-CCPS).

    • Calculate DEGS1 activity as the percentage of the product relative to the total (substrate + product) or as a ratio of product to substrate, normalized to cell number or protein content.

Conclusion and Future Directions

The de novo sphingolipid biosynthesis pathway is a fundamental cellular process with profound implications for health and disease. The enzymes within this pathway, particularly the rate-limiting enzyme SPT and the terminal enzyme DEGS1, represent promising targets for the development of novel therapeutics. The technical guide presented here offers a detailed framework for understanding this pathway, from the core biochemical reactions to the quantitative methods used to study them. By providing robust and validated experimental protocols, this document serves as a valuable resource for researchers aiming to dissect the complexities of sphingolipid metabolism and leverage this knowledge for drug discovery and development. Future research will likely focus on the intricate regulation of these enzymes, their interplay with other metabolic pathways, and the development of next-generation inhibitors with improved specificity and clinical efficacy.

References

D-Threo-sphingosine as a Protein Kinase C Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The activation of conventional and novel PKC isoforms is intricately linked to the hydrolysis of membrane phospholipids (B1166683), leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium.[1][4] Given their central role in signal transduction, PKC isoforms have emerged as significant therapeutic targets for a range of diseases, including cancer and inflammatory disorders.

D-Threo-sphingosine, a naturally occurring sphingolipid, has been identified as a potent inhibitor of Protein Kinase C.[5][6] Unlike many kinase inhibitors that target the ATP-binding site, sphingosine (B13886) acts on the regulatory domain of PKC, presenting a distinct mechanism of action.[4] This technical guide provides an in-depth overview of this compound as a PKC inhibitor, summarizing quantitative data, detailing key experimental protocols, and visualizing its role in relevant signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C by interacting with the regulatory domain of the enzyme, competitively inhibiting the binding of diacylglycerol (DAG) and phorbol (B1677699) esters.[4][7] The activation of conventional and novel PKC isoforms requires their translocation to the cell membrane, a process facilitated by the interaction of their C1 domain with DAG and their C2 domain with phospholipids and calcium.[1][2]

Sphingosine, being a lipophilic molecule, partitions into the cell membrane and is thought to directly compete with DAG and phorbol esters for binding to the C1 domain of PKC.[4] This competitive inhibition prevents the conformational changes necessary for PKC activation, thereby blocking downstream signaling events. Studies have shown that the inhibitory effect of sphingosine can be overcome by increasing the concentration of DAG or phorbol esters, further supporting a competitive mechanism of action.[6]

Furthermore, the positively charged nature of sphingosine at physiological pH is believed to contribute to its inhibitory activity by neutralizing the negatively charged phospholipids, such as phosphatidylserine, which are essential for PKC activation.[7] This charge neutralization can disrupt the association of PKC and its substrates with the cell membrane.[7]

Quantitative Data: Inhibitory Activity of Sphingosine

The inhibitory potency of sphingosine against Protein Kinase C has been quantified in various in vitro and cellular assays. The following table summarizes key quantitative data.

ParameterValueCell/System TypeAssay MethodReference
IC50 3 nMPartially purified PKC from RBL-1 cellsIn vitro kinase assay[8]
IC50 ~10-25 µMHuman PlateletsInhibition of 40-kDa protein phosphorylation[9]
Inhibition 50%Vascular Smooth Muscle CellsHistone III-S phosphorylation[9]

Note: IC50 values can vary depending on the specific assay conditions, including the concentrations of lipids, calcium, and substrates.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay (Histone H1 Phosphorylation)

This protocol describes a method to measure the kinase activity of PKC in vitro by quantifying the incorporation of radioactive phosphate (B84403) into a generic substrate, Histone H1.

Materials:

  • Purified or partially purified PKC

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB): 40 mM MOPS, pH 7.0, 1 mM EDTA

  • 5X Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂

  • This compound (or other inhibitors)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing 5X Reaction Buffer, Assay Dilution Buffer, Histone H1 (final concentration ~0.1 mg/mL), and the desired concentration of this compound or vehicle control.

  • Initiate the reaction: Add purified PKC enzyme to the reaction mixture.

  • Start the phosphorylation: Add [γ-³²P]ATP (to a final concentration of ~10-20 µM) to initiate the kinase reaction.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes with gentle agitation.[10][11]

  • Stop the reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone for 5 minutes.[10]

  • Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

[³H]Phorbol Dibutyrate (PDBu) Binding Assay

This assay measures the ability of a compound to compete with the binding of a radiolabeled phorbol ester, [³H]PDBu, to the C1 domain of PKC.

Materials:

  • Intact cells (e.g., platelets, HL-60 cells) or cell lysates containing PKC

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Unlabeled PDBu (for determining non-specific binding)

  • This compound (or other test compounds)

  • Binding Buffer (e.g., Tris-HCl buffer with MgCl₂, CaCl₂, and BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell suspension: Resuspend cells in binding buffer to a final concentration of approximately 1-5 x 10⁷ cells/mL.

  • Set up binding reactions: In polypropylene (B1209903) tubes, add the cell suspension, [³H]PDBu (at a concentration near its Kd, typically 10-50 nM), and varying concentrations of this compound or vehicle control. For non-specific binding control tubes, add a high concentration of unlabeled PDBu (e.g., 10-20 µM).[12][13]

  • Incubation: Incubate the tubes at 37°C for 15-30 minutes.[12]

  • Termination of binding: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

Measurement of PKC Activity in Intact Platelets

This protocol outlines a method to assess PKC activity in intact cells by measuring the phosphorylation of a specific endogenous substrate.

Materials:

  • Washed human platelets

  • Platelet agonists (e.g., thrombin, phorbol esters)

  • This compound

  • ³²P-orthophosphate

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Platelet preparation: Isolate human platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer).

  • Radiolabeling: Incubate the washed platelets with ³²P-orthophosphate to label the intracellular ATP pool.

  • Inhibitor pre-incubation: Pre-incubate the radiolabeled platelets with varying concentrations of this compound or vehicle for a specified time.

  • Stimulation: Add a platelet agonist (e.g., thrombin) to activate PKC.

  • Cell lysis: After a short incubation period, terminate the reaction by adding ice-cold lysis buffer.

  • Protein separation: Separate the protein lysates by SDS-PAGE.

  • Detection of phosphorylation: Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the phosphorylated protein bands. A known PKC substrate in platelets is a 47 kDa protein (pleckstrin).[5]

  • Quantification: Densitometrically quantify the phosphorylation of the target protein band to determine the effect of this compound on PKC activity.

Signaling Pathways

Sphingolipid Metabolism and its Intersection with PKC Signaling

This compound is a key intermediate in the sphingolipid metabolic pathway. Its cellular levels are tightly regulated by the balance between its synthesis from ceramide via ceramidase and its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[14][15] This pathway intersects with PKC signaling at the level of sphingosine itself, which acts as an endogenous inhibitor of PKC.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine This compound Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibition S1P->Sphingosine S1P Phosphatase Cell_Proliferation Cell Proliferation, Survival S1P->Cell_Proliferation

Sphingolipid metabolism and its regulation of PKC.
Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from the endoplasmic reticulum, and both DAG and calcium are required for the activation of conventional PKC isoforms. This compound directly interferes with the DAG-mediated activation step.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR_RTK GPCR / RTK Activation PLC Phospholipase C (PLC) GPCR_RTK->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC_active Active PKC DAG->PKC_active ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to membrane Downstream Downstream Substrates (e.g., MARCKS, transcription factors) PKC_active->Downstream Phosphorylation Sphingosine This compound Sphingosine->PKC_active Inhibits DAG binding Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Cellular_Response

PKC signaling pathway and the inhibitory action of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of Protein Kinase C. Its unique mechanism of action, targeting the regulatory domain rather than the catalytic site, distinguishes it from many other kinase inhibitors. This technical guide provides a comprehensive resource for researchers, offering quantitative data on its inhibitory properties, detailed experimental protocols for its characterization, and visual representations of its context within cellular signaling pathways. A thorough understanding of how this compound modulates PKC activity is crucial for its effective use in elucidating the complexities of cellular signaling and for its potential as a lead compound in the development of novel therapeutics.

References

stereoisomers of sphingosine and their biological roles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of Sphingosine (B13886) and Their Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as precursors for a host of potent signaling molecules. At the core of this class is sphingosine, an 18-carbon amino alcohol whose stereochemistry dictates its biological function and metabolic fate. The presence of two chiral centers gives rise to four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo-sphingosine. Of these, D-erythro-sphingosine is the most abundant in mammalian systems and serves as the primary precursor for bioactive lipids like ceramide and sphingosine-1-phosphate (S1P). This guide provides a comprehensive technical overview of these stereoisomers, detailing their unique biological activities, their roles in pivotal signaling pathways, and their implications in health and disease. We present quantitative data on their differential effects, detailed experimental protocols for their analysis and characterization, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction to Sphingosine and Stereoisomerism

Sphingosine, chemically (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, is the foundational backbone of most mammalian sphingolipids.[1] Its structure features two chiral centers at the C2 (amino-bearing) and C3 (hydroxyl-bearing) positions. This stereochemical arrangement is paramount to its biological recognition and function. The four primary stereoisomers arise from the different spatial arrangements around these two centers.

  • D-erythro-sphingosine ((2S, 3R)-sphingosine): The naturally occurring and most biologically relevant isomer in mammals. It is the direct precursor for the synthesis of ceramides (B1148491) and sphingosine-1-phosphate (S1P).[2][3]

  • L-threo-sphingosine ((2S, 3S)-sphingosine): A diastereomer of the natural form, it is not typically found in significant amounts in mammals but is a potent biological modulator, often used experimentally to probe sphingolipid pathways.[4]

  • L-erythro-sphingosine ((2R, 3S)-sphingosine): The enantiomer of the natural D-erythro form.

  • D-threo-sphingosine ((2R, 3R)-sphingosine): The enantiomer of the L-threo form.

The precise stereochemistry is critical for enzymatic recognition by kinases, synthases, and lyases that regulate the sphingolipid metabolic network.

G Ceramide Ceramide Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->c1 Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1P->Sphingosine Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation S1P Lyase S1P->c2 G cluster_G G-Protein Subunits cluster_outcomes Cellular Outcomes S1P S1P S1PR S1P Receptor (S1PR₁₋₅) S1P->S1PR Gi Gαi S1PR->Gi Gq Gαq S1PR->Gq G1213 Gα₁₂/₁₃ S1PR->G1213 Rac Rac Gi->Rac PI3K PI3K → Akt Gi->PI3K RAS Ras → ERK Gi->RAS PLC PLC Gq->PLC Rho Rho G1213->Rho Migration Migration Rac->Migration Proliferation Proliferation PLC->Proliferation Rho->Migration Survival Survival PI3K->Survival RAS->Proliferation G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Butanol) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject on HILIC Column Dry->Inject Separate Chromatographic Separation Inject->Separate Detect ESI-MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Result Final Concentration Quantify->Result

References

D-Threo-Sphingosine Signaling in Apoptosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine, a naturally occurring sphingolipid, has emerged as a critical signaling molecule in the regulation of programmed cell death, or apoptosis. Unlike its phosphorylated counterpart, sphingosine-1-phosphate (S1P), which typically promotes cell survival, this compound is a potent pro-apoptotic agent in various cell types. The balance between these two sphingolipids, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate.[1][2] An imbalance favoring this compound can tip the scales toward apoptosis, making its signaling pathways a subject of intense research for potential therapeutic interventions, particularly in oncology.

This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound to induce apoptosis. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies to study these pathways, and a quantitative overview of the apoptotic effects of this compound.

Core Signaling Pathways

This compound orchestrates apoptosis through a multi-pronged approach, primarily involving the direct inhibition of pro-survival kinases and the activation of both lysosomal and mitochondrial-mediated cell death cascades. These pathways are not mutually exclusive and exhibit significant crosstalk, leading to an amplified apoptotic signal.

Inhibition of Protein Kinase C (PKC)

One of the earliest recognized cellular effects of sphingosine (B13886) is its ability to inhibit Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[3] By inhibiting PKC, this compound effectively dismantles a key component of the pro-survival cellular machinery, thereby sensitizing the cell to apoptotic stimuli. This inhibition is a critical initiating event that allows for the propagation of downstream pro-apoptotic signals.

The Lysosomal Pathway: An Early Trigger

A growing body of evidence points to the lysosome as a primary target of this compound in the initiation of apoptosis. Due to its chemical properties, this compound accumulates within the acidic environment of lysosomes.[4] This accumulation leads to lysosomal membrane permeabilization (LMP), resulting in the release of lysosomal proteases, such as cathepsins, into the cytosol.[4][5]

Once in the cytosol, these cathepsins can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it serves as a crucial link between the lysosomal and mitochondrial apoptotic pathways.[3]

The Mitochondrial (Intrinsic) Pathway: The Point of No Return

The mitochondrial pathway is a central executioner of apoptosis, and it is potently activated by this compound signaling. This activation occurs through several interconnected mechanisms:

  • Bcl-2 Family Regulation: this compound signaling alters the balance of pro- and anti-apoptotic members of the Bcl-2 protein family. It can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic members like Bax.[3] The aforementioned generation of tBid from the lysosomal pathway further tips this balance in favor of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of activated pro-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

The Role of the JNK Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, is also implicated in this compound-induced apoptosis. Activation of the JNK pathway can promote apoptosis by phosphorylating and modulating the activity of various proteins, including members of the Bcl-2 family, thereby amplifying the pro-apoptotic signal.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound is dose-dependent. The following tables summarize the available quantitative data on its effects on key apoptotic markers.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Parameter MeasuredObserved EffectReference
Jurkat81, 2, 3, 4Caspase-3 ActivityTime-dependent increase in activity[7]
Jurkat81, 2, 3, 4PARP CleavageTime-dependent increase in cleavage[7]
Jurkat81, 2, 3, 4Cell ViabilityTime-dependent decrease in viability[7]
TF1 (mock)5Not specifiedApoptosisInduction of apoptosis[1]
TF1 (Bcl-2 overexpressing)5Not specifiedApoptosisInduction of apoptosis (overcomes Bcl-2 resistance)[1]
Cell LineThis compound Concentration (µM)ParameterQuantitative ChangeReference
U87MG25 (related compound)Bax:Bcl-2 ratio121% increase[8]
U87MG50 (related compound)Bax:Bcl-2 ratio249% increase[8]
SK-N-BE210 (related compound)Bax:Bcl-2 ratio43% increase[9]
SH-SY5Y5 (related compound)Bax:Bcl-2 ratio68% increase[9]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Treat cells with varying concentrations of this compound for the desired time points.

  • Harvest cells, including the supernatant, and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Measurement of Caspase-3 Activity (Fluorometric Assay)

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase. Cell lysates are incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent molecule (AMC) that can be measured.

Protocol:

  • Plate and treat cells with this compound as described above.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cell pellet with a chilled lysis buffer on ice for 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.

  • Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.

  • Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples to untreated controls.[10][11]

Western Blot Analysis of Bcl-2 Family Proteins and PARP Cleavage

Principle: Western blotting is used to detect and quantify changes in the expression levels of specific proteins. This protocol can be used to assess the levels of pro- and anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bax) and the cleavage of PARP, a hallmark of caspase activation.

Protocol:

  • Following treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Wash the cells with PBS.

  • Add fresh PBS or culture medium to each well.

  • Measure the fluorescence intensity using a microplate reader at an excitation/emission of ~560/~595 nm for red aggregates and ~485/~535 nm for green monomers.

  • The ratio of red to green fluorescence is calculated to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Cytochrome c Release Assay

Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway. Cells are fractionated to separate the cytosolic and mitochondrial components, and the presence of cytochrome c in each fraction is assessed by Western blotting.

Protocol:

  • Treat and harvest a large number of cells (e.g., 5 x 10^7).

  • Wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.[12]

  • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

  • Lyse the mitochondrial pellet using a suitable buffer.

  • Perform Western blot analysis on both the cytosolic and mitochondrial fractions using an antibody specific for cytochrome c.[13] An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

Lysosomal Membrane Permeabilization Assay using Acridine (B1665455) Orange

Principle: Acridine orange is a lysosomotropic dye that accumulates in lysosomes, where it forms aggregates that emit red fluorescence. Upon lysosomal membrane permeabilization, the dye leaks into the cytosol and nucleus, where it binds to nucleic acids and emits green fluorescence. The shift from red to green fluorescence indicates LMP.

Protocol:

  • Plate cells on glass coverslips or in a 96-well plate.

  • Load the cells with a low concentration of acridine orange (e.g., 5 µg/mL) in culture medium for 15-30 minutes.

  • Wash the cells to remove excess dye.

  • Treat the cells with this compound.

  • Monitor the change in fluorescence in real-time using a fluorescence microscope or a microplate reader.

  • An increase in green fluorescence and a corresponding decrease in red fluorescence indicate LMP.[14][15]

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

D_Threo_Sphingosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion D-Threo-Sphingosine_ext This compound D-Threo-Sphingosine_int This compound D-Threo-Sphingosine_ext->D-Threo-Sphingosine_int PKC PKC D-Threo-Sphingosine_int->PKC inhibits JNK JNK Pathway D-Threo-Sphingosine_int->JNK activates LMP Lysosomal Membrane Permeabilization D-Threo-Sphingosine_int->LMP induces Bcl2 Bcl-2 / Bcl-xL D-Threo-Sphingosine_int->Bcl2 downregulates JNK->Bcl2 inhibits Cathepsins Cathepsins Bid Bid Cathepsins->Bid cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax activates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 cleaves & activates Apoptosome->ActiveCaspase9 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes CleavedPARP Cleaved PARP PARP->CleavedPARP Cytochrome c_cyto Cytochrome c Cytochrome c_cyto->Apaf1 LMP->Cathepsins releases Bcl2->Bax inhibits MOMP MOMP Bax->MOMP induces Cytochrome c_mito Cytochrome c Cytochrome c_mito->Cytochrome c_cyto release

Caption: this compound Apoptosis Signaling Pathways.

Experimental_Workflow_Apoptosis_Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment annexin_pi Annexin V/PI Staining (Flow Cytometry) treatment->annexin_pi caspase_assay Caspase-3 Activity Assay (Fluorometric) treatment->caspase_assay western_blot Western Blot (Bcl-2, Bax, PARP) treatment->western_blot mmp_assay Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp_assay cyt_c_release Cytochrome c Release Assay (Western Blot) treatment->cyt_c_release lmp_assay Lysosomal Permeabilization (Acridine Orange) treatment->lmp_assay data_analysis Quantitative Analysis and Pathway Interpretation annexin_pi->data_analysis caspase_assay->data_analysis western_blot->data_analysis mmp_assay->data_analysis cyt_c_release->data_analysis lmp_assay->data_analysis

Caption: Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound is a multifaceted pro-apoptotic lipid that engages several interconnected signaling pathways to ensure the efficient execution of programmed cell death. Its ability to inhibit pro-survival kinases, coupled with the activation of both lysosomal and mitochondrial apoptotic cascades, underscores its potential as a therapeutic agent. A thorough understanding of these intricate signaling networks and the availability of robust experimental protocols are paramount for the continued investigation of this compound's role in health and disease, and for the development of novel therapeutic strategies that target these pathways. Further research is warranted to obtain more comprehensive quantitative data on the dose-dependent effects of this compound in various cell types to fully elucidate its therapeutic window and potential clinical applications.

References

D-Threo-Sphingosine: A Technical Guide to its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of complex lipids, were first identified in the late 19th century, yet their intricate roles in cellular processes are still being actively explored. At the heart of this lipid class lies the sphingoid base backbone, with D-erythro-sphingosine being the most common in mammals. However, its stereoisomer, D-threo-sphingosine, has garnered significant interest due to its distinct biological activities, primarily as a potent inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the discovery, history, and research surrounding this compound, offering valuable insights for researchers and professionals in drug development.

Discovery and Historical Perspective

The journey into the world of sphingolipids began in the 1870s with the pioneering work of Johann Ludwig Wilhelm Thudichum. While studying the chemical composition of the brain, he isolated a novel class of lipids that he named "sphingolipids," alluding to the enigmatic nature of the Sphinx. However, the precise structure of the sphingosine (B13886) backbone remained elusive for several decades.

It was not until the 1940s that Herbert E. Carter and his team at the University of Illinois made the critical breakthrough in elucidating the chemical structure of sphingosine. Through meticulous chemical degradation and analysis, they established the correct stereochemistry of the naturally occurring isomer as D-erythro-sphingosine. This foundational work paved the way for the synthesis and study of its various stereoisomers, including this compound.

The subsequent decades saw the development of stereoselective synthesis methods that allowed for the production of all four sphingosine stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. This availability of pure isomers was instrumental in dissecting their distinct biological functions and establishing this compound as a significant tool for studying cellular signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₃₇NO₂N/A
Molecular Weight 299.5 g/mol N/A
Stereochemistry (2R, 3R, 4E)N/A
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents like ethanol, methanol, and chloroformN/A

Key Biological Activity: Protein Kinase C Inhibition

The most well-characterized biological function of this compound is its role as an inhibitor of Protein Kinase C (PKC), a crucial family of enzymes involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Quantitative Data on PKC Inhibition

A pivotal study demonstrated that all four stereoisomers of sphingosine, including this compound, exhibit similar potencies as inhibitors of in vitro PKC activity.[1]

CompoundIC₅₀ for PKC Inhibition (in vitro)
D-erythro-sphingosine~50 µM
L-erythro-sphingosine~50 µM
This compound ~50 µM
L-threo-sphingosine~50 µM
Signaling Pathway of PKC Inhibition

This compound exerts its inhibitory effect on PKC by competing with diacylglycerol (DAG), the endogenous activator of PKC. The following diagram illustrates this inhibitory mechanism.

PKC_Inhibition cluster_membrane Cell Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates DAG Diacylglycerol (DAG) DAG->PKC_inactive activates D_threo_Sph This compound D_threo_Sph->PKC_inactive inhibits activation by competing with DAG Signal External Signal PLC Phospholipase C Signal->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->PKC_inactive co-activates

Caption: this compound inhibits PKC by competing with DAG.

Experimental Protocols

Stereoselective Synthesis of this compound from L-Serine

This protocol outlines a general strategy for the stereoselective synthesis of this compound, adapted from established methodologies.

Synthesis_Workflow cluster_steps Synthetic Steps L_Serine L-Serine Protected_Serine Protection of Amino and Carboxyl Groups L_Serine->Protected_Serine Garner_Aldehyde Conversion to Garner's Aldehyde Protected_Serine->Garner_Aldehyde Wittig_Reaction Wittig Reaction with C15-phosphonium ylide Garner_Aldehyde->Wittig_Reaction Allylic_Oxidation Allylic Oxidation Wittig_Reaction->Allylic_Oxidation Stereoselective_Reduction Stereoselective Reduction of Ketone Allylic_Oxidation->Stereoselective_Reduction Deprotection Deprotection Stereoselective_Reduction->Deprotection D_Threo_Sph This compound Deprotection->D_Threo_Sph

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions. Common protecting groups include Boc for the amine and conversion to a methyl ester for the carboxylic acid.

  • Conversion to Garner's Aldehyde: The protected L-serine is converted to the corresponding aldehyde, often referred to as Garner's aldehyde, a key chiral building block.

  • Wittig Reaction: Garner's aldehyde undergoes a Wittig reaction with a C15-phosphonium ylide to introduce the long hydrocarbon chain and the trans-double bond.

  • Allylic Oxidation: The allylic alcohol is oxidized to an α,β-unsaturated ketone.

  • Stereoselective Reduction: The ketone is stereoselectively reduced to the desired threo-alcohol. This is a critical step that determines the final stereochemistry. Reagents such as NaBH₄ with chelating agents can be employed to achieve the desired stereocontrol.

  • Deprotection: The protecting groups are removed to yield this compound.

Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a general workflow for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis_Workflow cluster_analysis Analytical Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction LC_Separation LC Separation (e.g., C18 column) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: Workflow for quantitative analysis of this compound.

Methodology:

  • Sample Preparation: The biological sample is homogenized in a suitable buffer. An internal standard (e.g., a stable isotope-labeled this compound) is added to account for variations in extraction efficiency and instrument response.

  • Lipid Extraction: Lipids are extracted from the homogenate using a standard method such as the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system.

  • LC Separation: The extracted lipids are separated using liquid chromatography, typically with a C18 reversed-phase column. A gradient elution with solvents like methanol, acetonitrile, and water containing formic acid and ammonium (B1175870) formate (B1220265) is commonly used.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is detected in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Future Directions and Conclusion

The study of this compound continues to be an active area of research. Its role as a PKC inhibitor makes it a valuable tool for dissecting the complex signaling networks within cells. Further research is warranted to explore its potential therapeutic applications, particularly in diseases where PKC dysregulation is implicated, such as cancer and inflammatory disorders. The development of more specific inhibitors based on the this compound scaffold could lead to novel therapeutic strategies. This guide provides a solid foundation for researchers and drug development professionals to understand the significance of this compound and to further explore its potential in biomedical research.

References

D-Threo-Sphingosine: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in cell membrane structure and signaling. Among the various stereoisomers of sphingosine (B13886), the D-erythro form is the most abundant and well-studied in mammalian systems. Its diastereomer, D-threo-sphingosine, exists in nature at significantly lower concentrations, often making its detection and quantification challenging. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, abundance, and potential biological roles of this compound, with a focus on methodologies for its analysis and its involvement in cellular signaling pathways.

Natural Sources and Abundance of Sphingosine Isomers

Quantitative data on the natural abundance of this compound is limited due to its low levels compared to other sphingolipid isomers. The majority of studies focus on the predominant D-erythro-sphingosine and phytosphingosine. The following tables summarize the general distribution and reported concentrations of major sphingoid bases in various natural sources. It is important to note that "sphingosine" in many reports often refers to the D-erythro isomer unless otherwise specified.

Table 1: Abundance of Major Sphingoid Bases in Mammalian Tissues

Sphingoid BaseTissueReported ConcentrationCitation
D-erythro-SphingosineMost mammalian tissuesPredominant sphingoid base[1]
Sphinganine (Dihydrosphingosine)Various mammalian tissuesPrecursor to other sphingolipids
This compoundMammalian tissuesGenerally not detected or at very low levels

Table 2: Abundance of Major Sphingoid Bases in Plants and Fungi

Sphingoid BaseSourceAbundanceCitation
PhytosphingosinePlants, FungiPredominant sphingoid base
D-erythro-SphingosineSome plants and fungiMinor component
This compoundPlants, FungiNot commonly reported

Table 3: Sphingolipid Content in Selected Food Sources

Food SourceMajor SphingolipidsNotes
Dairy products, eggs, soybeansSphingomyelin, GlucosylceramidesRichest dietary sources of sphingolipids.
Fruits, VegetablesGlycosylinositol phosphoceramidesLower concentrations compared to animal products.

Note: The concentrations of free sphingoid bases, including this compound, are generally low in food matrices, with sphingolipids primarily existing in complex forms like ceramides, sphingomyelins, and glycosphingolipids.

Signaling Pathways Involving Sphingosine

Sphingosine and its metabolites are critical signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. While the signaling pathways of D-erythro-sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are well-characterized, specific pathways for this compound are less understood. However, studies on threo-analogs and the general effects of sphingosine provide insights into its potential roles.

One of the key functions of sphingosine is the regulation of apoptosis (programmed cell death).[2] Ceramide and sphingosine are generally considered pro-apoptotic, while S1P is anti-apoptotic.[2][3] Sphingosine can induce apoptosis through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of downstream caspases.[4][5][6]

Sphingosine_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Death Receptor Pro_caspase8 Pro-caspase-8 Receptor->Pro_caspase8 activates FasL FasL FasL->Receptor Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine (D-erythro / D-threo) Ceramide->Sphingosine Ceramidase PKC Protein Kinase C (PKC) Sphingosine->PKC inhibits Caspase8 Caspase-8 Pro_caspase8->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid Cytochrome_c Cytochrome c tBid->Cytochrome_c release Pro_caspase3 Pro-caspase-3 Caspase3 Caspase-3 Pro_caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Pro_caspase3 activates

Proposed signaling pathway of sphingosine-induced apoptosis.

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols that can effectively separate it from its more abundant stereoisomers.

Extraction of Sphingolipids from Biological Samples

This protocol provides a general method for the extraction of total sphingolipids from tissues or cells.

  • Materials:

    • Homogenizer

    • Chloroform

    • Methanol

    • Phosphate-buffered saline (PBS)

    • Centrifuge

    • Glass vials

  • Procedure:

    • Homogenize the tissue or cell pellet in ice-cold PBS.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

    • Evaporate the solvent under a stream of nitrogen.

    • The dried lipid extract can be stored at -20°C until further analysis.

Chiral Separation of Sphingosine Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation of sphingosine stereoisomers.[7][8][9]

  • Materials:

    • HPLC system with a fluorescence or UV detector

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

    • Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol)

    • Mobile phase additives (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds)

    • Derivatizing agent (optional, e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

  • Procedure:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • If derivatization is required for detection, follow the specific protocol for the chosen derivatizing agent.

    • Equilibrate the chiral HPLC column with the chosen mobile phase. A common mobile phase for separating sphingosine isomers is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[7]

    • Inject the sample onto the column.

    • Run the HPLC with an isocratic or gradient elution profile to achieve optimal separation of the stereoisomers.

    • Detect the separated isomers using the appropriate detector.

    • Quantify the amount of each isomer by comparing the peak area to that of a known standard.

Quantification of Sphingosine Isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of sphingolipids.[10][11][12]

  • Materials:

    • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

    • Reversed-phase or HILIC column

    • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

    • Internal standards (e.g., C17-sphingosine)

  • Procedure:

    • Reconstitute the lipid extract in the initial mobile phase.

    • Add an appropriate internal standard to the sample for accurate quantification.

    • Inject the sample into the LC-MS/MS system.

    • Separate the sphingolipid species using a suitable chromatographic gradient.

    • Detect and quantify the different sphingosine isomers using multiple reaction monitoring (MRM) mode, targeting specific precursor-product ion transitions for each isomer and the internal standard.

Experimental_Workflow cluster_separation Sample Biological Sample (Tissue, Cells, Food) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Separation Chromatographic Separation Extraction->Separation HPLC Chiral HPLC LCMS LC-MS/MS Detection Detection & Quantification HPLC->Detection LCMS->Detection Data Data Analysis Detection->Data

References

A Technical Guide to the Core Differences Between D-Threo-Sphingosine and D-Erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sphingosine (B13886), a long-chain amino alcohol, serves as the structural backbone for all sphingolipids, a class of lipids integral to membrane structure and cellular signaling. The biological activities of sphingosine and its metabolites are profoundly influenced by their stereochemistry. Of the four primary stereoisomers, D-erythro-sphingosine is the naturally occurring and most studied form, serving as the central precursor in canonical sphingolipid metabolism. Its diastereomer, D-threo-sphingosine, is a non-natural isomer with distinct metabolic fates and biological activities. This technical guide provides an in-depth comparison of the core differences between this compound and D-erythro-sphingosine, focusing on their stereochemistry, physicochemical properties, metabolic pathways, and roles as signaling molecules. We also present detailed experimental protocols for their differentiation and for assessing their differential effects on key enzymatic targets.

Stereochemical and Physicochemical Differences

The fundamental difference between D-erythro-sphingosine and this compound lies in the spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups at the C2 and C3 chiral centers.

  • D-erythro-sphingosine: Possesses a (2S, 3R) configuration. In a Fischer projection, the -OH and -NH2 groups are on opposite sides of the carbon backbone. This is the configuration biosynthesized and utilized by mammalian cells.[1]

  • This compound: Possesses a (2R, 3R) configuration. In a Fischer projection, the -OH and -NH2 groups are on the same side of the carbon backbone.

This seemingly minor structural variance leads to significant differences in how these molecules are recognized by enzymes and how they orient themselves within biological membranes.

Table 1: Physicochemical Properties of D-erythro- and this compound

PropertyD-erythro-SphingosineThis compound
Synonym (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol(2R,3R,4E)-2-Amino-4-octadecene-1,3-diol
CAS Number 123-78-4[2]6036-85-7[3]
Molecular Formula C₁₈H₃₇NO₂[2]C₁₈H₃₇NO₂[3]
Molecular Weight 299.49 g/mol [2]299.5 g/mol [3]
Melting Point 74.2-78.1 °C[2]Not widely reported
logP 4.78[4]5.3[3]
Solubility Soluble in Chloroform, Methanol, DMSO[5]Data not widely available, expected to be similar
Natural Abundance Major natural isomer in mammals[1]Not naturally occurring in mammals

Comparative Biological Activity and Metabolism

The stereochemistry of sphingosine dictates its metabolic fate and biological function. D-erythro-sphingosine is a key intermediate in the sphingolipid metabolic network, while this compound acts primarily as a metabolic disruptor.

  • D-erythro-Sphingosine: As the natural isomer, it is readily metabolized. It is N-acylated by ceramide synthases (CerS) to form ceramide, a central hub in sphingolipid metabolism.[6] Ceramide can then be used to build complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[7][8] Alternatively, D-erythro-sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell survival, proliferation, and trafficking.[9][10]

  • This compound: This isomer is a poor substrate for most enzymes in the canonical sphingolipid pathway. Studies have shown that while it can be N-acylated to a limited extent to form threo-ceramide, it is a much less favored reaction compared to the acylation of the erythro isomer.[11] Furthermore, threo-ceramides are not efficiently converted to more complex sphingolipids. Consequently, this compound can accumulate and interfere with normal sphingolipid signaling.

Both isomers are known inhibitors of Protein Kinase C (PKC) , a critical family of enzymes in signal transduction.[12][13] Inhibition is thought to occur via competition with the PKC activator diacylglycerol (DAG).[5] Some evidence suggests that non-natural isomers may exhibit slightly different potencies in PKC inhibition.

Table 2: Comparison of Biological Activities

Biological Process/EnzymeD-erythro-SphingosineThis compound
Natural Precursor Yes, central to sphingolipid metabolismNo, acts as a metabolic modulator
Substrate for Ceramide Synthase (CerS) Yes, readily acylated to form D-erythro-ceramide[8]Poor substrate, limited acylation to D-threo-ceramide
Substrate for Sphingosine Kinase (SphK) Yes, phosphorylated to S1P[9]Poor substrate[14]
Protein Kinase C (PKC) Inhibition Yes, potent inhibitor[5]Yes, potent inhibitor[14]
Metabolic Fate Converted to ceramide, S1P, or degraded[15]Accumulates or is slowly/partially metabolized

Signaling Pathways

The differential metabolism of D-erythro and this compound results in distinct impacts on cellular signaling networks.

The Central Role of D-erythro-Sphingosine in Sphingolipid Metabolism

D-erythro-sphingosine sits (B43327) at a critical juncture, directing flux towards either structural complex sphingolipids or potent signaling molecules like ceramide and S1P. This balance, often termed the "sphingolipid rheostat," is crucial for determining cell fate.

Sphingolipid_Metabolism cluster_metabolites Metabolites cluster_enzymes Enzymes Precursors Serine + Palmitoyl-CoA SPT SPT Precursors->SPT DHS Dihydrosphingosine (Sphinganine) CerS1 CerS DHS->CerS1 DHCer Dihydroceramide DES1 DES1 DHCer->DES1 Cer D-erythro-Ceramide CDase Ceramidase Cer->CDase SMS SM Synthase Cer->SMS Sph D-erythro-Sphingosine CerS2 CerS Sph->CerS2 Re-acylation (Salvage) SphK SphK1/2 Sph->SphK S1P Sphingosine-1-Phosphate (S1P) Degradation Degradation (Salvage Pathway) S1P->Degradation ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) ComplexSL->CDase Breakdown SPT->DHS CerS1->DHCer DES1->Cer CerS2->Cer CDase->Sph SphK->S1P SMS->ComplexSL

Caption: Canonical sphingolipid metabolic pathway highlighting D-erythro-sphingosine.
Inhibition of Protein Kinase C (PKC)

Both D-erythro and this compound can inhibit PKC activity. This is a crucial off-target effect to consider when using these compounds experimentally. They interfere with the binding of DAG, a key activator of conventional and novel PKC isoforms.

PKC_Inhibition Activator Signal (e.g., GPCR activation) PLCs Phospholipase C (PLC) Activator->PLCs DAG Diacylglycerol (DAG) PLCs->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Phosphorylation PKC->Substrate Phosphorylates Inhibitor D-erythro-Sphingosine OR This compound Inhibitor->PKC Inhibits

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Protocol 1: Differentiation and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately separating and quantifying sphingolipid isomers from complex biological matrices.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Spike the sample with a known amount of a deuterated internal standard (e.g., Sphingosine-d9) to correct for extraction losses.[16]

    • Perform a liquid-liquid extraction, typically using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.[17]

    • Centrifuge to separate the phases. The lipids will be in the lower organic phase.

    • Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid film in a small, precise volume of the initial mobile phase for LC injection.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation based on hydrophobicity.[17]

    • Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[17][18]

    • The different stereochemical configurations of D-threo and D-erythro-sphingosine will result in slightly different retention times, allowing for their chromatographic separation.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source, typically in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[19]

    • Monitor the specific precursor-to-product ion transition for sphingosine (e.g., m/z 300.3 → 282.3) and its internal standard.

    • Quantify the amount of each isomer by comparing the area under its chromatographic peak to a standard curve generated with pure compounds.[20]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Cells, Tissue, Plasma) B Spike with Internal Standard A->B C Lipid Extraction (e.g., Bligh-Dyer) B->C D Dry & Reconstitute C->D E LC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Peak Integration F->G H Quantification vs. Standard Curve G->H

Caption: General experimental workflow for sphingosine isomer analysis by LC-MS/MS.
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to compare the inhibitory potency of D-threo- and D-erythro-sphingosine on PKC activity. The assay measures the transfer of ³²P from [γ-³²P]ATP to a model substrate.

Methodology:

  • Reagent Preparation:

    • PKC Enzyme: Use purified, recombinant PKC (e.g., from rat brain).

    • Substrate: Histone H1 or a specific peptide substrate.

    • Lipid Vesicles: Prepare mixed micelles or vesicles containing phosphatidylserine (B164497) (PS) and the activator diacylglycerol (DAG) by sonication.[12]

    • Inhibitors: Prepare stock solutions of this compound and D-erythro-sphingosine in a suitable solvent (e.g., DMSO).

    • Reaction Buffer: Typically contains HEPES, MgCl₂, CaCl₂, and DTT.

    • ATP Mix: Reaction buffer containing [γ-³²P]ATP and non-radiolabeled ATP.

  • Assay Procedure (in microcentrifuge tubes or 96-well plates):

    • To each reaction tube, add the reaction buffer, lipid vesicles, PKC enzyme, and the substrate.

    • Add varying concentrations of either this compound, D-erythro-sphingosine, or vehicle control (DMSO).

    • Pre-incubate the mixture for 5-10 minutes at 30°C to allow the inhibitor to interact with the enzyme.

    • Initiate the kinase reaction by adding the ATP Mix.

    • Incubate for 10-20 minutes at 30°C.

    • Stop the reaction by adding a quench buffer (e.g., phosphoric acid or EDTA) and spotting the mixture onto phosphocellulose paper squares.

  • Detection and Data Analysis:

    • Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the papers (representing the phosphorylated substrate) using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.

Conclusion

The core differences between this compound and D-erythro-sphingosine are rooted in their stereochemistry. D-erythro-sphingosine is the natural, metabolically active backbone of mammalian sphingolipids, participating in complex biosynthetic and signaling pathways that are essential for cellular homeostasis. In contrast, this compound is a non-natural diastereomer that is poorly metabolized and primarily functions as an inhibitor, most notably of Protein Kinase C. For researchers in sphingolipid biology and drug development, understanding these distinctions is paramount. The choice of isomer can lead to vastly different experimental outcomes, and the presence of one as an impurity can confound results. The analytical and biochemical protocols provided here offer robust methods for distinguishing these molecules and characterizing their differential biological effects.

References

The Cornerstone of Sphingolipid Diversity: A Technical Guide to the Stereochemistry of Sphingoid Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical role of stereochemistry in the structure and function of sphingoid bases, the fundamental building blocks of sphingolipids. Understanding the precise three-dimensional arrangement of these molecules is paramount for researchers in sphingolipid biology, as it dictates their metabolic fate, signaling functions, and potential as therapeutic targets. This document provides a comprehensive overview of the core principles of sphingoid base stereochemistry, quantitative data on their properties, detailed experimental protocols, and visualizations of key biological pathways.

The Stereochemical Landscape of Sphingoid Bases

Sphingoid bases are long-chain aliphatic amino alcohols, with the most common backbone in mammals being sphingosine (B13886). The stereochemistry of sphingoid bases is defined by the spatial arrangement of substituents around the chiral centers, primarily at the C-2 and C-3 positions. The naturally occurring and most abundant stereoisomer in mammalian cells is D-erythro-sphingosine [(2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol].[1][2] This specific configuration is established during the initial step of de novo sphingolipid biosynthesis.[3][4]

However, other stereoisomers exist, including L-threo, D-threo, and L-erythro forms. These non-natural or less common isomers can be chemically synthesized and are invaluable tools for probing the stereospecificity of enzymes and receptors involved in sphingolipid metabolism and signaling.[5][6] The subtle differences in their three-dimensional structure can lead to profound changes in their biological activity.

Quantitative Data on Sphingoid Base Stereoisomers

The distinct stereochemistry of sphingoid bases gives rise to unique physicochemical properties. While extensive comparative data is not always readily available in a single source, the following tables summarize key quantitative information gathered from various studies.

Table 1: Physicochemical Properties of Sphingosine Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation ([α]D)
D-erythro-SphingosineC₁₈H₃₇NO₂299.567 - 81[7]+5.3° (c=1, CHCl₃)
L-threo-SphingosineC₁₈H₃₇NO₂299.5[8][9][10]Not widely reported-
D-threo-SphingosineC₁₈H₃₇NO₂299.5[11]Not widely reported+
L-erythro-SphingosineC₁₈H₃₇NO₂299.5Not widely reported-

Table 2: Enzyme Kinetics Highlighting Stereospecificity

The enzymes that metabolize sphingoid bases often exhibit a high degree of stereospecificity. This is evident in their kinetic parameters when presented with different stereoisomers as substrates.

EnzymeSubstrate StereoisomerKm (µM)Vmax (relative activity)Source
Ceramide Synthase 2 (CERS2) D-erythro-Sphinganine~3-4100%[12]
L-threo-SphinganineHigher Km (lower affinity)Significantly lower[5]
Sphingosine Kinase 1 (SphK1) D-erythro-Sphingosine~5-10100%[13]
L-threo-SphingosineNot a preferred substrateVery low to negligible[9]
Sphingosine Kinase 2 (SphK2) D-erythro-Sphingosine~8100%[14]
L-threo-SphingosineNot a preferred substrateVery low to negligible[14]

Note: Exact Km and Vmax values can vary depending on the specific assay conditions, such as the acyl-CoA substrate for Ceramide Synthases.

Key Signaling Pathways: The Importance of Stereochemistry

The biological functions of sphingoid bases are often mediated through their phosphorylated derivative, sphingosine-1-phosphate (S1P). The stereochemistry of the parent sphingoid base is preserved upon phosphorylation and is critical for the interaction of S1P with its five G protein-coupled receptors (S1P₁₋₅). The naturally occurring D-erythro isomer of S1P is the high-affinity endogenous ligand for these receptors, initiating a cascade of downstream signaling events that regulate crucial cellular processes like cell survival, proliferation, migration, and immune cell trafficking.[15][16][17]

Sphingosine_1_Phosphate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling D-erythro-S1P D-erythro-S1P S1PR S1P Receptor (S1P1-5) D-erythro-S1P->S1PR Stereospecific Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras_ERK Ras/ERK G_protein->Ras_ERK Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) PLC->Cellular_Responses PI3K->Cellular_Responses Rho->Cellular_Responses Ras_ERK->Cellular_Responses

Figure 1. Stereospecific Sphingosine-1-Phosphate Signaling.

Experimental Protocols

Separation of Sphingoid Base Stereoisomers by HPLC

This protocol outlines a general method for the separation of sphingoid base stereoisomers using high-performance liquid chromatography (HPLC), often requiring derivatization to enhance detection.[18][19]

Materials:

  • Sphingolipid sample

  • Internal standard (e.g., C17-sphingosine)

  • Solvents: Methanol (B129727), Chloroform, Water (HPLC grade)

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method (chloroform:methanol:water).

  • Hydrolysis: Hydrolyze the complex sphingolipids to release the free sphingoid bases by acid or base treatment.

  • Derivatization:

    • Dry the extracted sphingoid bases under a stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., methanol).

    • Add the derivatizing agent (e.g., OPA reagent) and incubate at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Elute with a gradient of methanol in an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Monitor the elution profile using a fluorescence detector (for OPA derivatives) or a UV detector.

  • Quantification: Identify and quantify the different stereoisomers by comparing their retention times and peak areas to those of known standards.

HPLC_Workflow Start Sample (Cells, Tissue) Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Hydrolysis Hydrolysis to Free Sphingoid Bases Lipid_Extraction->Hydrolysis Derivatization Derivatization (e.g., OPA) Hydrolysis->Derivatization HPLC_Injection HPLC Injection (C18 Column) Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (Fluorescence/UV) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Figure 2. Workflow for HPLC Analysis of Sphingoid Bases.
Stereoselective Synthesis of D-erythro-Sphingosine

This protocol provides a summarized workflow for the chemical synthesis of D-erythro-sphingosine, a common synthetic target.[20]

Starting Material: L-serine

Key Steps:

  • Protection of Functional Groups:

    • Protect the amine group of L-serine (e.g., as a Boc derivative).

    • Protect the carboxylic acid (e.g., as a methyl ester).

    • Protect the hydroxyl group (e.g., as a TBDMS ether).

  • Carbon Chain Elongation:

    • Reduce the ester to an aldehyde.

    • Perform a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) to introduce the long aliphatic chain and the trans double bond.

  • Stereoselective Reduction:

    • Stereoselectively reduce the resulting ketone to a hydroxyl group to establish the D-erythro configuration at C-3. This is a critical step often employing chiral reducing agents.

  • Deprotection:

    • Remove all protecting groups to yield D-erythro-sphingosine.

Ceramide Synthase Activity Assay with Stereoisomers

This assay measures the activity of ceramide synthases (CerS) and can be adapted to assess their stereospecificity by using different sphingoid base stereoisomers as substrates.[12][21][22]

Materials:

  • Microsomal fraction containing CerS (from cell culture or tissue)

  • Sphingoid base stereoisomers (e.g., D-erythro-sphinganine, L-threo-sphinganine)

  • Fluorescently labeled sphingoid base analog (e.g., NBD-sphinganine) for easier detection

  • Acyl-CoA (e.g., palmitoyl-CoA)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Bovine serum albumin (BSA)

  • Solvents for lipid extraction (chloroform, methanol)

  • TLC plates and developing chamber or HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, BSA, and the sphingoid base substrate (either the unlabeled stereoisomer or the fluorescent analog).

    • Add the microsomal protein to initiate the reaction.

    • Add the acyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • TLC: Spot the extracted lipids on a silica (B1680970) TLC plate and develop in an appropriate solvent system. Visualize the fluorescent ceramide product under UV light.

    • HPLC: Inject the extracted lipids into an HPLC system equipped with a fluorescence detector to separate and quantify the fluorescent ceramide product.

  • Data Interpretation: Compare the amount of ceramide produced when using different sphingoid base stereoisomers as substrates to determine the stereospecificity of the enzyme.

Conclusion

The stereochemistry of sphingoid bases is not a mere structural detail but a fundamental determinant of their biological function. From influencing the physical properties of membranes to dictating the specificity of enzymatic reactions and receptor-ligand interactions, the precise three-dimensional arrangement of these molecules is at the heart of sphingolipid biology. For researchers in basic science and drug development, a thorough understanding and the ability to experimentally probe the stereochemical nuances of sphingoid bases are essential for unraveling the complexities of sphingolipid metabolism and for the rational design of novel therapeutics targeting this important class of lipids.

References

A Technical Guide to D-Threo-Sphingosine: Physiological Relevance, Analytical Methods, and Signaling Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Threo-sphingosine is a stereoisomer of the more abundant D-erythro-sphingosine, a key player in sphingolipid metabolism and signaling. While present at significantly lower physiological concentrations, this compound exhibits distinct biological activities, primarily as an inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its physiological concentrations, detailed methodologies for its analysis, and its role in cellular signaling pathways. Due to a notable scarcity of specific quantitative data for this compound in the scientific literature, this guide also provides context by presenting data for total sphingosine (B13886) and its D-erythro isomer, highlighting the analytical challenges and opportunities in stereospecific sphingolipidomics.

Physiological Concentrations of Sphingosine

Direct quantification of endogenous this compound in physiological samples is not widely reported in the literature, suggesting it is a minor component of the total sphingosine pool. The vast majority of studies focus on the D-erythro isomer or total sphingosine. The following tables summarize the reported concentrations of total sphingosine and its related, more abundant metabolite, sphingosine-1-phosphate (S1P), to provide a physiological context.

Table 1: Physiological Concentrations of Total Sphingosine in Human Plasma

AnalyteBiological MatrixConcentration RangeNotes
Total SphingosineHuman Plasma10 - 100 ng/mLConcentrations can be elevated in certain pathological conditions, such as Type 2 diabetes.[1]
Total SphinganineHuman Plasma5 - 50 ng/mLSphinganine is the saturated backbone of ceramides (B1148491) and a precursor to sphingosine.

Table 2: Physiological Concentrations of Sphingosine-1-Phosphate (S1P) in Human Blood

AnalyteBiological MatrixConcentration RangeNotes
Sphingosine-1-Phosphate (S1P)Human Plasma0.490 - 1.152 nmol/mLS1P levels in serum are significantly higher due to release from platelets during clotting.[2]
Sphingosine-1-Phosphate (S1P)Human Serum0.592 - 1.509 nmol/mLSerum S1P concentrations show a wider range and are influenced by platelet count.[2][3]

Experimental Protocols for Sphingolipid Analysis

The quantification of sphingolipids, including the stereoisomers of sphingosine, is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a general framework for the analysis of sphingosine from biological samples. Achieving stereospecific separation of D-threo- and D-erythro-sphingosine would necessitate the use of a chiral chromatography column and optimization of the mobile phase.

General Protocol for Sphingosine Quantification by LC-MS/MS

Objective: To extract and quantify sphingosine from biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): C17-sphingosine or other appropriate non-endogenous analog

  • Extraction Solvent: Methanol (B129727) or a mixture of Chloroform:Methanol

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Chromatography Column: A C18 reversed-phase column is common for general sphingolipid analysis. For stereoisomer separation, a chiral stationary phase (e.g., based on macrocyclic glycopeptides) is required.

  • Mobile Phase: Typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization.[1][4]

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add a known amount of the internal standard solution. The IS is crucial for correcting for sample loss during extraction and for variations in instrument response.

  • Lipid Extraction:

    • Perform protein precipitation and lipid extraction by adding a sufficient volume of cold methanol (e.g., 400 µL).[1]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the extracted lipids into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. This step ensures that the sample is in a solvent compatible with the chromatography system.

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Chromatographic Separation:

      • For general sphingosine analysis, a C18 column with a gradient elution can be used.

      • For stereospecific analysis, a chiral column is essential. The mobile phase composition and gradient will need to be optimized to achieve baseline separation of the D-threo and D-erythro isomers.[5]

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for sphingosine and its internal standard. A common transition for sphingosine (d18:1) is m/z 300.3 → 282.3.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of sphingosine in the original sample by comparing the analyte/IS peak area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the IS.

Workflow for Sphingolipid Analysis

G sample Biological Sample (Plasma, Serum, Tissue) is_add Add Internal Standard (e.g., C17-Sphingosine) sample->is_add extraction Lipid Extraction (e.g., Methanol Precipitation) is_add->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (Chiral Column for Isomers) reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Fig 1. General workflow for the quantification of sphingosine.

Signaling Pathways and Biological Functions

The biological roles of sphingosine are complex and often depend on its stereochemistry. While D-erythro-sphingosine is a key intermediate in the synthesis of other bioactive sphingolipids like ceramide and S1P, this compound is primarily recognized for its inhibitory effects on specific signaling pathways.

Overview of Sphingolipid Metabolism

Sphingosine is centrally positioned in sphingolipid metabolism. It is formed from the breakdown of ceramides and can be either re-acylated to form ceramides or phosphorylated by sphingosine kinases to produce S1P, a potent signaling molecule.

G serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine de novo synthesis ceramide Ceramide sphinganine->ceramide Ceramide Synthase sphingosine D-erythro-Sphingosine ceramide->sphingosine Ceramidase sm Sphingomyelin ceramide->sm glycosphingolipids Glycosphingolipids ceramide->glycosphingolipids sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase degradation Degradation s1p->degradation S1P Lyase sm->ceramide Sphingomyelinase

Fig 2. Simplified overview of sphingolipid metabolism.
This compound as a Protein Kinase C Inhibitor

A key distinguishing feature of this compound is its activity as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] In contrast, D-erythro-sphingosine is a less potent inhibitor of PKC.[6]

The inhibitory action of sphingosine on PKC is thought to occur through its interaction with the regulatory domain of the enzyme, competing with the binding of diacylglycerol (DAG), a physiological activator of PKC.[8] This inhibition can have profound effects on downstream signaling cascades.

G receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) pkc->downstream Phosphorylation of Substrate Proteins d_threo This compound d_threo->pkc Inhibition

Fig 3. this compound as an inhibitor of the PKC signaling pathway.

Conclusion and Future Directions

This compound represents an understudied component of the sphingolipidome. While its role as a PKC inhibitor is established, a comprehensive understanding of its physiological concentrations and the full spectrum of its biological functions is lacking. The development and application of robust, stereospecific analytical methods are crucial to accurately determine the levels of this compound in various biological samples in both health and disease. Such data will be instrumental in elucidating its physiological relevance and exploring its potential as a therapeutic target or biomarker. Future research should focus on developing chiral separation techniques for routine sphingolipid analysis and investigating the specific cellular contexts in which this compound levels may be regulated and exert their biological effects. This will provide a more complete picture of the intricate roles of sphingolipid stereoisomers in cellular signaling and pathophysiology.

References

enzymatic regulation of D-Threo-sphingosine levels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Regulation of D-Threo-Sphingosine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of bioactive lipids that function as both structural components of cellular membranes and as signaling molecules in a wide array of cellular processes. This compound is a stereoisomer of the more common D-erythro-sphingosine, and its cellular concentration is meticulously controlled by a network of enzymes. While less abundant, the specific roles and regulation of this compound are of growing interest due to the stereospecificity of sphingolipid-metabolizing enzymes and their downstream signaling effects. This technical guide provides a comprehensive overview of the core enzymatic pathways governing the synthesis, conversion, and degradation of this compound. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the key metabolic and experimental workflows.

Core Enzymatic Regulation of this compound

The cellular pool of this compound is dynamically regulated by the interplay of enzymes that catalyze its formation and its conversion into other bioactive sphingolipids. Unlike the canonical de novo synthesis pathway that produces D-erythro-sphinganine, the generation of this compound is less direct and its metabolism is subject to the stereospecificity of key enzymes.

Synthesis and Generation

This compound is not a direct product of the primary de novo sphingolipid synthesis pathway. Its presence in cells can be attributed to:

  • Metabolism of Stereoisomers: In vivo metabolism of the four stereoisomers of dihydrosphingosine, including D-threo-dihydrosphingosine, can lead to the formation of corresponding ceramides.[1] Subsequent hydrolysis of D-threo-ceramide by ceramidases would release this compound.

  • Synthetic Origin: In research and drug development, synthetic this compound and its analogs are used to probe the activity of sphingolipid-metabolizing enzymes and signaling pathways.[2][3][4][5]

Conversion and Degradation Pathways

Once present, this compound can be metabolized by several key enzymes, although often with different efficiencies compared to its D-erythro counterpart.

  • Phosphorylation by Sphingosine (B13886) Kinases (SphK): Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[6][7] There are two main isoforms, SphK1 and SphK2.

    • SphK1 exhibits high stereoselectivity, primarily phosphorylating the naturally occurring D-erythro isomer.[6][8][9] It shows significantly less activity towards threo-isomers.[8][9]

    • SphK2 has a broader substrate specificity and has been shown to phosphorylate isomers of sphingosine other than D-erythro.[6] This suggests SphK2 is a likely candidate for the phosphorylation of this compound in vivo.

  • Acylation by Ceramide Synthases (CerS): Ceramide synthases catalyze the N-acylation of sphingoid bases to form ceramides, a central hub in sphingolipid metabolism.[1][10][11]

    • Synthetic threo-sphingoid bases have been shown to be substrates for in vitro CerS activity, although potentially with less efficiency than erythro bases.[1]

    • In vivo studies have demonstrated that all four stereoisomers of dihydrosphingosine, including D-threo, were converted into ceramides.[1] This indicates that CerS enzymes can utilize this compound as a substrate. There are six CerS isoforms (CerS1-6) in mammals, each with a preference for specific fatty acyl-CoA chain lengths.[12]

  • Degradation via Sphingosine-1-Phosphate Lyase (SPL): If this compound is phosphorylated to D-threo-S1P, it could potentially be a substrate for S1P lyase. SPL irreversibly cleaves S1P into hexadecenal and phosphoethanolamine, representing the only exit point from the sphingolipid metabolic pathway.[13][14][15] The stereospecificity of SPL towards S1P isomers is an area requiring further investigation, but it is known to metabolize the naturally occurring D-erythro isomer of S1P.[15]

Signaling Implications

The balance between ceramide, sphingosine, and S1P levels acts as a "sphingolipid rheostat" that determines cell fate, with ceramide and sphingosine often promoting apoptosis and S1P promoting cell survival and proliferation.[16] The metabolism of this compound can influence this balance. For instance, L-threo-sphingosine, another stereoisomer, has been shown to be a potent inhibitor of protein kinase C (PKC).[17] Furthermore, synthetic threo-S1P analogs have demonstrated potent inhibitory activity against Ca2+ mobilization induced by erythro-S1P, suggesting they can compete at cell surface S1P receptors.[18]

Quantitative Data on Enzyme-Substrate Interactions

Quantitative kinetic data for enzymes acting on this compound is limited compared to the D-erythro isomer. The following table summarizes known inhibitor constants (Ki) for related compounds, which provides context for the enzyme's active site specificity.

EnzymeCompoundOrganismKi ValueCommentsReference(s)
Sphingosine Kinase 1 (SphK1)D,L-threo-dihydrosphingosineHuman3 µMA potent inhibitor, highlighting the sensitivity of SphK1 to the threo stereochemistry.[19]
Sphingosine Kinase 1 (SphK1)N,N-dimethyl-sphingosineHuman5 µMA commonly used non-specific SphK inhibitor.[19]
Sphingosine Kinase 1 (SphK1)SK1-I (D-threo analog)Human~10 µMA selective human SphK1 inhibitor based on the this compound scaffold.[6]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Sphingolipid_Metabolism cluster_enzymes D_threo_Cer D-threo-Ceramide D_threo_Sph This compound D_threo_Cer->D_threo_Sph D_threo_Sph->D_threo_Cer D_threo_S1P D-threo-S1P D_threo_Sph->D_threo_S1P Degradation Degradation Products (Hexadecenal + P-Etn) D_threo_S1P->Degradation Acyl_CoA Fatty Acyl-CoA CerS CerS CerS->D_threo_Cer CDase CDase CDase->D_threo_Sph SphK2 SphK2 (likely) SphK2->D_threo_S1P SPL SPL SPL->Degradation

Caption: Metabolic fate of this compound, highlighting key enzymatic conversions.

Experimental Workflow for Sphingolipid Analysis

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization & Spiking (with Internal Standards) Sample->Homogenize Extract Lipid Extraction (e.g., Bligh-Dyer) Homogenize->Extract Dry Solvent Evaporation Extract->Dry Reconstitute Reconstitution (in LC Mobile Phase) Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: General workflow for the quantification of sphingolipids via LC-MS/MS.

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the extraction and quantification of sphingoid bases from cultured cells. Optimization may be required based on sample type and instrumentation.

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal Standard: Stable isotope-labeled sphingosine (e.g., Sphingosine-d7)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of >3000 x g at 4°C

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Cell Harvesting: Place the cell culture plate on ice and aspirate the culture medium. Wash the cells twice with 1 mL of ice-cold PBS per well.[20]

  • Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing the appropriate concentration of the internal standard (e.g., Sphingosine-d7) to each well.[20]

  • Scraping: Scrape the cells from the well surface using a cell scraper and transfer the entire cell suspension/methanol lysate to a clean microcentrifuge tube.[20]

  • Lipid Extraction (Bligh-Dyer Modification):

    • To the 500 µL methanol lysate, add 250 µL of chloroform. Vortex vigorously for 1 minute.[20]

    • Add 200 µL of deionized water to induce phase separation. Vortex for 1 minute.[20]

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.[20]

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a new clean tube. Avoid disturbing the protein interface.

  • Drying: Evaporate the solvent from the organic phase to complete dryness under a gentle stream of nitrogen gas.[20]

  • Reconstitution: Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[20]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[20]

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column (e.g., Supelco 2.1 x 50 mm) is suitable for separating sphingoid bases.[21]

  • Mobile Phase A: Methanol/Water/Formic Acid with ammonium formate.[22]

  • Mobile Phase B: Methanol/Formic Acid with ammonium formate.[22]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids.[21]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sphingoid base detection.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol: In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the ability of a protein source (e.g., cell lysate, microsomes) to synthesize ceramide from this compound and a fatty acyl-CoA.

Materials:

  • Microsomal fractions or cell lysates containing CerS activity

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Substrates: this compound and a specific fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA).[12]

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution: Chloroform/Methanol (2:1, v/v)

  • Internal standard for ceramide (e.g., C17-Ceramide)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. Prepare a stock solution of the fatty acyl-CoA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA (to help solubilize substrates), and the protein source (e.g., 20-50 µg of microsomal protein).

  • Initiate Reaction: Add the substrates, this compound and the fatty acyl-CoA, to the reaction tube to initiate the reaction. Final concentrations may range from 2-50 µM.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a volume of chloroform/methanol (2:1, v/v) containing the ceramide internal standard. Vortex thoroughly.

  • Lipid Extraction: Proceed with a standard lipid extraction method as described in Protocol 5.1 (steps 4-9) to isolate the newly synthesized ceramide.

  • Analysis: Quantify the specific ceramide product using LC-MS/MS, normalizing to the internal standard. CerS activity can be expressed as pmol of ceramide formed/min/mg of protein.

Conclusion

The enzymatic regulation of this compound is a nuanced aspect of sphingolipid metabolism, largely dictated by the stereochemical preferences of key enzymes such as Sphingosine Kinase 2 and Ceramide Synthases. While the D-erythro pathway is predominant, the metabolism of threo-isomers can significantly impact the cellular sphingolipid profile and downstream signaling events. Further research, particularly utilizing the advanced analytical methods outlined herein, is necessary to fully elucidate the specific roles of this compound and its phosphorylated derivatives in physiology and disease. This knowledge is paramount for the development of targeted therapeutics that can precisely modulate the sphingolipid rheostat for therapeutic benefit.

References

D-Threo-Sphingosine and its Role in Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of D-Threo-sphingosine, an unnatural stereoisomer of the canonical sphingoid base D-Erythro-sphingosine. We will explore its entry into the ceramide synthesis pathway, its biochemical consequences, and its impact on downstream cellular signaling. This document details the enzymatic interactions, summarizes relevant quantitative data, and provides established experimental protocols for studying these processes, making it a vital resource for professionals in sphingolipid research and therapeutic development.

The Canonical De Novo Ceramide Synthesis Pathway

Ceramides (B1148491) are central molecules in sphingolipid metabolism, serving as both structural components of cellular membranes and critical second messengers in various signaling pathways. The de novo synthesis pathway is the primary route for producing ceramides and begins with the condensation of L-serine and palmitoyl-CoA.[1][2] This initial, rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , located on the cytoplasmic face of the endoplasmic reticulum (ER).[1]

The product, 3-ketosphinganine, is rapidly reduced to D-Erythro-sphinganine (also known as dihydrosphingosine).[2] Following this, one of six mammalian Ceramide Synthases (CerS1-6) acylates the sphinganine (B43673) backbone with a fatty acyl-CoA of a specific chain length to form dihydroceramide (B1258172).[2][3][4] The final step involves the introduction of a trans double bond at the 4,5-position of the sphingoid base by Dihydroceramide Desaturase (DES) , yielding the final ceramide molecule.[5]

DeNovoCeramideSynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine D-Erythro-Sphinganine (Dihydrosphingosine) Keto->Sphinganine 3-KSR DHCer Dihydroceramide Sphinganine->DHCer CerS1-6 Cer Ceramide DHCer->Cer DES ComplexSL Complex Sphingolipids Cer->ComplexSL Further Metabolism

Caption: The de novo pathway of ceramide synthesis in the endoplasmic reticulum.

This compound: An Unnatural Stereoisomer

Sphingolipids naturally occur in the D-Erythro (2S, 3R) configuration.[6] this compound is a diastereomer, differing in the stereochemistry at the C3 position. While not produced endogenously, this isomer can be introduced experimentally to probe the stereospecificity of enzymes involved in sphingolipid metabolism.

Studies have shown that the enzymes of the ceramide synthesis pathway exhibit distinct stereoselectivity. Notably, Ceramide Synthases (CerS) can recognize and acylate threo-sphinganine (the saturated backbone of threo-sphingosine).[7] This reaction produces threo-dihydroceramide, incorporating the unnatural isomer into the metabolic pathway.

However, downstream enzymes show stricter stereochemical requirements. Dihydroceramide desaturase, which forms the final ceramide, shows a strong preference for the D-Erythro substrate, although some activity with L-Threo-dihydroceramides has been observed.[5] Furthermore, while threo-ceramides can be converted to threo-sphingomyelin, they are not effective substrates for glucosylceramide synthase, highlighting a key metabolic divergence.[7]

ThreoMetabolism cluster_Metabolism Metabolic Fate of Sphingosine (B13886) Isomers Erythro D-Erythro-Sphingosine (Natural Substrate) CerS Ceramide Synthases (CerS) Erythro->CerS Threo This compound (Exogenous) Threo->CerS ErythroCer Erythro-Ceramide CerS->ErythroCer ThreoCer Threo-Ceramide CerS->ThreoCer Less Efficient Downstream_E Signaling & Complex Lipids ErythroCer->Downstream_E Full Downstream Metabolism Downstream_T Aberrant Signaling & Limited Metabolism ThreoCer->Downstream_T Altered/Truncated Metabolism CeramideSignaling Stress Cellular Stress (e.g., TNF-α, Chemo) Ceramide D-Erythro-Ceramide Accumulation Stress->Ceramide CAPP Activation of Protein Phosphatases (PP1, PP2A) Ceramide->CAPP JNK Activation of JNK Pathway Ceramide->JNK AKT Akt (Pro-Survival) Inactivation CAPP->AKT Dephosphorylates Apoptosis Apoptosis AKT->Apoptosis Inhibits JNK->Apoptosis Promotes ThreoCer Threo-Ceramide ThreoCer->CAPP Fails to Activate ThreoCer->JNK Fails to Activate CerSAssayWorkflow Start Prepare Cell/Tissue Homogenate Setup Set Up Reaction: Buffer + Acyl-CoA + Homogenate Start->Setup Initiate Add Sphinganine Substrate (e.g., D-Threo-sphinganine) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction & Add Internal Standard Incubate->Stop Extract Perform Lipid Extraction (e.g., Chloroform/Methanol) Stop->Extract Dry Evaporate Solvent Extract->Dry Analyze Reconstitute and Analyze by LC-MS/MS Dry->Analyze LCMSWorkflow Start Harvest Cells/Tissue Spike Spike with Internal Standards Start->Spike Extract Perform Lipid Extraction (e.g., Butanol Extraction) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute Dried Lipid Extract Dry->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Analyze Data Processing & Quantification Detect->Analyze

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Threo-sphingosine from D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine is a critical stereoisomer of sphingosine (B13886), a fundamental long-chain amino alcohol that serves as the structural backbone for sphingolipids. These lipids are integral components of cell membranes and are deeply involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. The threo stereochemistry imparts distinct biological activities compared to the more common erythro isomer, making it a valuable target for research in areas such as immunology, oncology, and neurobiology. While biological synthesis of sphingosine proceeds from serine and palmitoyl-CoA, this document outlines a detailed chemical synthesis protocol for this compound starting from the readily available and inexpensive chiral precursor, D-glucose. This synthetic route provides a reliable method for obtaining this specific stereoisomer for research and development purposes.

Synthetic Strategy Overview

The synthesis of this compound from D-glucose is a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereocenters. The overall strategy involves the transformation of D-glucose into a key intermediate, a protected amino alcohol, to which the characteristic long alkyl chain of sphingosine is appended. The key transformations include:

  • Formation of a Diacetonide-Protected Glucose Derivative: Protection of the hydroxyl groups of D-glucose is essential to ensure regioselectivity in subsequent reactions.

  • Oxidative Cleavage: The carbon backbone of the protected glucose is cleaved to generate a shorter chain aldehyde.

  • Introduction of the Azide (B81097) Group: An azide group is introduced as a precursor to the amine, establishing the C-2 stereocenter.

  • Reduction and Protection: The aldehyde is reduced to an alcohol, which is then protected. The azide is subsequently reduced to an amine, followed by protection.

  • Chain Elongation via Wittig Reaction: The long alkyl chain is introduced using a Wittig reaction to form the characteristic trans double bond.

  • Deprotection: Finally, all protecting groups are removed to yield this compound.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (2)

This initial step protects four of the five hydroxyl groups of D-glucose.

  • Protocol:

    • To a suspension of D-glucose (1) (50 g, 0.277 mol) in anhydrous acetone (B3395972) (500 mL), add concentrated sulfuric acid (5 mL) dropwise at 0 °C with stirring.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

    • Filter the solid and concentrate the filtrate under reduced pressure to obtain a syrup.

    • Dissolve the syrup in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give compound 2 as a white solid.

Reactant Molecular Weight ( g/mol ) Amount Moles
D-Glucose (1)180.1650 g0.277
Acetone58.08500 mL-
H₂SO₄ (conc.)98.085 mL-
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Compound 2260.2872.1~90%
Step 2: Synthesis of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (3)

Oxidative cleavage of the diol in compound 2 yields the desired aldehyde.

  • Protocol:

    • Dissolve compound 2 (65 g, 0.25 mol) in a mixture of methanol (B129727) (300 mL) and water (100 mL).

    • Cool the solution to 0 °C and add sodium periodate (B1199274) (58.8 g, 0.275 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Filter the precipitated sodium iodate (B108269) and wash the solid with cold methanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with dichloromethane (B109758) (3 x 150 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield aldehyde 3 .

Reactant Molecular Weight ( g/mol ) Amount Moles
Compound 2260.2865 g0.25
Sodium Periodate213.8958.8 g0.275
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Compound 3188.1847.0~85%
Step 3: Synthesis of 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose (4)

Introduction of the azido (B1232118) group at C-3 proceeds with inversion of stereochemistry.

  • Protocol:

    • To a solution of aldehyde 3 (40 g, 0.212 mol) in anhydrous methanol (400 mL) at 0 °C, add sodium borohydride (B1222165) (8.0 g, 0.212 mol) in small portions.

    • Stir the reaction for 1 hour at 0 °C, then quench by the slow addition of acetic acid until the pH is neutral.

    • Remove the solvent under reduced pressure.

    • To the residue, add anhydrous pyridine (B92270) (200 mL) and cool to 0 °C. Add tosyl chloride (44.5 g, 0.233 mol) portion-wise.

    • Stir the mixture overnight at 4 °C.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the tosylated intermediate.

    • Dissolve the crude tosylate in anhydrous DMF (300 mL) and add sodium azide (27.6 g, 0.424 mol).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, pour into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford azide 4 .

Reactant Molecular Weight ( g/mol ) Amount Moles
Compound 3188.1840 g0.212
Sodium Borohydride37.838.0 g0.212
Tosyl Chloride190.6544.5 g0.233
Sodium Azide65.0127.6 g0.424
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Compound 4215.2045.6~70% (over 3 steps)
Step 4: Synthesis of N-Boc-3-amino-3-deoxy-1,2-O-isopropylidene-5-O-TBDMS-α-D-ribofuranose (5)

Reduction of the azide, protection of the resulting amine, and protection of the primary alcohol.

  • Protocol:

    • Dissolve azide 4 (30 g, 0.139 mol) in a mixture of THF (200 mL) and water (20 mL).

    • Add triphenylphosphine (B44618) (40.2 g, 0.153 mol) and stir at 50 °C for 4 hours.

    • Cool the reaction mixture and add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (33.4 g, 0.153 mol) and stir at room temperature overnight.

    • Concentrate the mixture and purify by column chromatography to yield the N-Boc protected intermediate.

    • Dissolve the intermediate in anhydrous DMF (250 mL). Add imidazole (B134444) (14.2 g, 0.208 mol) and tert-butyldimethylsilyl chloride (TBDMSCl) (25.1 g, 0.167 mol).

    • Stir at room temperature for 6 hours.

    • Pour into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain compound 5 .

Reactant Molecular Weight ( g/mol ) Amount Moles
Compound 4215.2030 g0.139
Triphenylphosphine262.2940.2 g0.153
(Boc)₂O218.2533.4 g0.153
TBDMSCl150.7225.1 g0.167
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Compound 5403.5656.1~80% (over 3 steps)
Step 5: Synthesis of the Protected this compound Precursor (7)

Hydrolysis of the acetonide, oxidative cleavage, and Wittig reaction to introduce the alkyl chain.

  • Protocol:

    • Dissolve compound 5 (20 g, 0.0495 mol) in a mixture of acetic acid (100 mL) and water (50 mL).

    • Heat the solution to 60 °C for 4 hours.

    • Cool and concentrate under reduced pressure.

    • Dissolve the residue in a mixture of THF (150 mL) and water (50 mL). Cool to 0 °C and add sodium periodate (11.6 g, 0.0545 mol).

    • Stir for 1 hour, filter, and concentrate the filtrate. Extract with ethyl acetate, dry, and concentrate to obtain the crude aldehyde 6 .

    • Prepare the Wittig reagent: To a suspension of (tridecyl)triphenylphosphonium bromide (32.8 g, 0.0594 mol) in anhydrous THF (200 mL) at -78 °C, add n-butyllithium (2.5 M in hexanes, 23.8 mL, 0.0594 mol) dropwise. Stir for 1 hour at -78 °C.

    • Add a solution of crude aldehyde 6 in anhydrous THF (50 mL) to the ylide solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield compound 7 .

Reactant Molecular Weight ( g/mol ) Amount Moles
Compound 5403.5620 g0.0495
Sodium Periodate213.8911.6 g0.0545
(C₁₃H₂₇)PPh₃Br553.5832.8 g0.0594
n-BuLi (2.5 M)64.0623.8 mL0.0594
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Compound 7555.9527.5~50% (over 3 steps)
Step 6: Synthesis of this compound (8)

Final deprotection to yield the target molecule.

  • Protocol:

    • Dissolve the protected sphingosine precursor 7 (10 g, 0.018 mol) in THF (100 mL).

    • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1 M in THF, 27 mL, 0.027 mol) and stir at room temperature for 3 hours.

    • Concentrate the reaction mixture and purify by column chromatography to remove the TBDMS group.

    • Dissolve the resulting intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (50 mL).

    • Stir at room temperature for 1 hour.

    • Concentrate under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA.

    • Dissolve the residue in a minimal amount of hot ethanol (B145695) and neutralize with aqueous ammonia.

    • Cool to induce crystallization. Filter the solid, wash with cold ethanol and diethyl ether to afford this compound (8 ) as a white solid.

Reactant Molecular Weight ( g/mol ) Amount Moles
Compound 7555.9510 g0.018
TBAF (1 M)261.4727 mL0.027
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
This compound (8)299.495.4~85% (over 2 steps)

Visualizations

Synthetic Pathway

Synthesis_Pathway D_Glucose D-Glucose (1) Compound_2 Diacetonide Glucose (2) D_Glucose->Compound_2 Acetone, H⁺ Compound_3 Aldehyde (3) Compound_2->Compound_3 NaIO₄ Compound_4 Azide (4) Compound_3->Compound_4 1. NaBH₄ 2. TsCl, Py 3. NaN₃, DMF Compound_5 Protected Amino Alcohol (5) Compound_4->Compound_5 1. PPh₃, H₂O 2. (Boc)₂O 3. TBDMSCl, Imidazole Compound_6 Aldehyde (6) Compound_5->Compound_6 1. AcOH, H₂O 2. NaIO₄ Compound_7 Protected Sphingosine (7) Compound_6->Compound_7 Wittig Reagent D_Threo_Sphingosine This compound (8) Compound_7->D_Threo_Sphingosine 1. TBAF 2. TFA

Caption: Synthetic route from D-glucose to this compound.

Experimental Workflow

Experimental_Workflow Start Start: D-Glucose Protection Protection of Hydroxyls Start->Protection Cleavage Oxidative Cleavage Protection->Cleavage Azide_Intro Azide Introduction Cleavage->Azide_Intro Amine_Formation Amine Formation & Protection Azide_Intro->Amine_Formation Chain_Elongation Chain Elongation (Wittig) Amine_Formation->Chain_Elongation Deprotection Final Deprotection Chain_Elongation->Deprotection End End: this compound Deprotection->End

Caption: Key stages in the synthesis of this compound.

Conclusion

The protocol described provides a comprehensive and detailed pathway for the synthesis of this compound from D-glucose. By utilizing the stereochemical information embedded in the starting material, this synthesis offers a reliable method for accessing this important bioactive molecule. The provided quantitative data and step-by-step instructions are intended to enable researchers in various fields to produce this compound for their studies, thereby facilitating further investigation into the biological roles of sphingolipids and the development of new therapeutic agents. Careful execution of the experimental procedures and purification steps is crucial for obtaining the final product in high purity and yield.

Application Notes and Protocols for the Analytical Detection of D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental backbone component of sphingolipids. While D-erythro-sphingosine is the most common isomer in mammals, the presence and biological activities of other stereoisomers, including this compound, are of growing interest in cellular signaling and pathology research. Accurate and sensitive detection methods are crucial for elucidating the specific roles of this compound in biological systems. These application notes provide an overview of the analytical methods for the detection and quantification of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Enzyme-based assays are also available for total sphingosine but often lack the stereospecificity required for this compound analysis.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to resolve stereoisomers. Chiral chromatography or derivatization with a chiral reagent is necessary to separate this compound from its other isomers.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for sphingosine analysis but typically requires derivatization to increase volatility. It can provide good sensitivity but may be less suitable for high-throughput applications compared to HPLC-MS/MS.[4]

  • Enzyme-Based Assays: These assays, such as those for sphingosine kinase, measure the activity of enzymes that metabolize sphingosine.[1][5] While useful for studying overall sphingolipid metabolism, they do not specifically quantify this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of sphingosine. It is important to note that specific data for this compound is limited, and these values are based on methods for general sphingosine or its isomers. Method validation for this compound is recommended for specific applications.

ParameterTypical ValueReference
Limit of Detection (LOD) 9 fmol[6]
Lower Limit of Quantification (LLOQ) <4.6 ng/mL (in plasma)[7]
Linearity Range 0.011 to 0.9 µM[8]
Intra-day Precision (%RSD) <15%[7]
Inter-day Precision (%RSD) <15%[7]
Accuracy 85-115%[7]

Experimental Protocols

Protocol 1: Extraction of Sphingosine from Biological Tissues

This protocol describes a general method for the extraction of sphingolipids, including this compound, from animal tissues.

Materials:

  • Frozen tissue sample

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal Standard (e.g., C17-sphingosine)

  • 18.5% Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Homogenizer

  • Glass centrifuge vials

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or vacuum rotator

Procedure:

  • Weigh approximately 10-50 mg of frozen tissue and place it in a homogenization tube.

  • Add 1 mL of ice-cold PBS and the internal standard.[6][9]

  • Homogenize the tissue on ice until no visible fragments remain.[6]

  • Transfer the homogenate to a glass centrifuge vial.

  • Add 300 µL of 18.5% HCl to the homogenate.[6][9]

  • Add 1 mL of MeOH and 2 mL of CHCl₃.[6][9]

  • Vortex the mixture vigorously for 10 minutes.[6][9]

  • Centrifuge at 1,900 x g for 3 minutes to separate the phases.[6][9]

  • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass vial.

  • Re-extract the remaining aqueous phase with 2 mL of CHCl₃, vortex, and centrifuge again.

  • Combine the second organic phase with the first one.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum rotator at 60°C.[9]

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of MeOH:CHCl₃, 4:1, v/v) for LC-MS/MS analysis.[6]

Protocol 2: HPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of D-erythro- and L-threo-sphingosine, which can be adapted for this compound.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm particles

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • Start at 70% B

    • Hold at 70% B for 8 minutes

    • Ramp to 90% B in 0.5 minutes

    • Hold at 90% B for 1.5 minutes

    • Return to 70% B in 0.5 minutes

    • Hold at 70% B for 3.5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-erythro-Sphingosine: 300.3 -> 282.3

    • L-threo-Sphingosine: 300.3 -> 282.3

  • Ion Spray Voltage: 4,500 V

  • Ion Source Heater Temperature: 450°C

  • Collision Gas: Medium

  • Curtain Gas: 45 psi

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Lipid Extraction sample_prep->extraction Biological Matrix (Tissue, Plasma, etc.) derivatization Derivatization (Optional) extraction->derivatization hplc HPLC Separation (Chiral Column) extraction->hplc Direct Analysis derivatization->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: General experimental workflow for this compound analysis.

Putative Signaling Pathway of this compound

While the specific signaling pathways of this compound are not fully elucidated, studies on related isomers suggest a role in the modulation of Protein Kinase C (PKC) activity. L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC than D-erythro-sphingosine.[10] This diagram illustrates a hypothetical pathway based on this inhibitory function.

signaling_pathway extracellular Extracellular Signal receptor Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses pkc->downstream phosphorylates substrates d_threo This compound d_threo->pkc inhibits

Caption: Hypothetical signaling pathway of this compound via PKC inhibition.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of this compound. The use of HPLC-MS/MS with chiral separation is the recommended approach for achieving the necessary specificity and sensitivity. Further research is needed to establish specific quantitative parameters and to fully understand the unique biological roles and signaling pathways of this compound. These methods will be invaluable tools for researchers and scientists working to unravel the complexities of sphingolipid biology and its implications in health and disease.

References

Application Note: Quantitative Analysis of D-Threo-Sphingosine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of lipids that serve as structural components of cellular membranes and as bioactive molecules involved in crucial signaling pathways.[1][2][3] Key metabolites like ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P) regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and growth arrest.[1][2][4] D-threo-sphingosine is a stereoisomer of the more common D-erythro-sphingosine. The precise quantification of different sphingolipid isomers is critical for understanding their distinct biological roles and their implications in various disease states.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust lipid extraction procedure followed by hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer for detection, enabling accurate analysis for research and drug development applications.

Sphingolipid Signaling Pathway

Sphingolipids are central to a dynamic signaling network. Membrane sphingomyelin (B164518) can be hydrolyzed by sphingomyelinase (SMase) to generate ceramide.[4][5] Ceramide, a pro-apoptotic molecule, can be further metabolized by ceramidase to produce sphingosine (Sph).[4][5] Sphingosine kinases (SphK1 and SphK2) then phosphorylate sphingosine to form sphingosine-1-phosphate (S1P).[4][5] In contrast to ceramide, S1P typically acts as a pro-survival and growth-promoting factor, creating a "sphingolipid rheostat" that can determine a cell's fate.[1][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SM Sphingomyelin Cer Ceramide SM->Cer SMase Sph Sphingosine (e.g., this compound) Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 Survival Cell Survival & Proliferation S1P->Survival

Figure 1: The Sphingolipid Signaling Pathway.

Experimental Protocols

This section details the complete workflow from sample preparation to data acquisition.

ReagentGradeVendor
This compound≥98%(e.g., Avanti Polar Lipids)
C17 Sphingosine (Internal Standard)≥98%(e.g., Avanti Polar Lipids)
1-Butanol (B46404)HPLC Grade(e.g., Sigma-Aldrich)
Methanol (MeOH)LC-MS Grade(e.g., Fisher Scientific)
WaterLC-MS Grade(e.g., Fisher Scientific)
Formic Acid (FA)LC-MS Grade(e.g., Fisher Scientific)
Ammonium FormateLC-MS Grade(e.g., Sigma-Aldrich)

A robust single-phase extraction is used to ensure high recovery of sphingoid bases.[6][7]

  • Homogenization: To 100 µL of sample (e.g., plasma, cell lysate), add 20 pmol of C17 Sphingosine internal standard.

  • Extraction: Add 1 mL of 1-butanol and 0.5 mL of water-saturated 1-butanol.[6]

  • Vortexing: Vortex the mixture vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.[6]

  • Collection: Transfer the upper organic phase to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.2% Formic Acid) for LC-MS/MS analysis.

The overall process is summarized in the workflow diagram below.

G Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike Internal Standard (C17 Sphingosine) Sample->IS_Spike Extraction Single-Phase Lipid Extraction IS_Spike->Extraction Drydown Evaporate to Dryness Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Inject Inject onto HILIC Column Reconstitute->LC_Inject MS_Detect Tandem MS Detection (MRM Mode) LC_Inject->MS_Detect Data_Analysis Data Processing & Quantification MS_Detect->Data_Analysis G Parent This compound [M+H]⁺ m/z 300.3 Frag1 [M+H-H₂O]⁺ m/z 282.3 Parent->Frag1 - H₂O Frag2 [M+H-2H₂O]⁺ m/z 264.3 Frag1->Frag2 - H₂O invis->Frag2 Collision-Induced Dissociation

References

Application Note: HPLC Separation of Sphingosine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine (B13886) is a critical bioactive lipid that plays a pivotal role in cellular signaling. As a backbone component of sphingolipids, its metabolism and signaling functions are implicated in numerous physiological and pathological processes, including cell growth, differentiation, and apoptosis. The stereochemistry of sphingosine is crucial for its biological activity, necessitating robust analytical methods for the separation and quantification of its stereoisomers. This application note provides detailed protocols for the high-performance liquid chromatography (HPLC) based separation of sphingosine stereoisomers, catering to the needs of researchers in lipidomics, cell biology, and drug development. The methodologies presented herein utilize both achiral and chiral separation techniques to resolve diastereomers and enantiomers of sphingosine, often enhanced by derivatization to improve chromatographic properties and detection sensitivity.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, of which sphingosine is the most common in mammalian cells. Sphingosine exists as four primary stereoisomers: D-erythro-sphingosine, L-erythro-sphingosine, D-threo-sphingosine, and L-threo-sphingosine. The D-erythro isomer is the naturally occurring form and serves as the precursor for the synthesis of complex sphingolipids and the potent signaling molecule, sphingosine-1-phosphate (S1P). The other stereoisomers are generally present in trace amounts but can have distinct biological effects.

The ability to separate and quantify these stereoisomers is paramount for understanding their specific roles in health and disease. HPLC is a powerful and widely used technique for the analysis of sphingolipids.[1][2] Challenges in the analysis of sphingosine stereoisomers include their structural similarity, low abundance, and poor chromogenic properties. To overcome these challenges, methods often employ derivatization of the primary amino group to introduce a fluorescent or UV-active tag, or to create diastereomeric derivatives that can be resolved on achiral stationary phases. Furthermore, the use of chiral stationary phases (CSPs) in HPLC provides a direct approach for the enantioselective separation of these isomers.[3][4][5]

This document outlines detailed protocols for the sample preparation, derivatization, and HPLC separation of sphingosine stereoisomers, accompanied by quantitative data and visual representations of the underlying biochemical pathways and experimental workflows.

Sphingosine Signaling Pathway

Sphingosine is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a key signaling molecule that regulates a multitude of cellular processes by binding to a family of G protein-coupled receptors (S1PR1-5).[6][7][8][9] The balance between sphingosine, ceramide, and S1P levels, often referred to as the "sphingolipid rheostat," is critical for cell fate decisions.

Sphingosine_Signaling_Pathway cluster_synthesis Sphingolipid Metabolism cluster_signaling S1P Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding Downstream Downstream Effectors (e.g., PLC, AKT, ERK, JNK) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Figure 1: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

Protocol 1: Separation of Sphingosine Diastereomers (D-erythro and L-threo) by Reversed-Phase HPLC-MS/MS

This protocol describes the separation of the major sphingosine diastereomers, D-erythro-sphingosine and L-threo-sphingosine, using a reversed-phase HPLC method coupled with tandem mass spectrometry.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., C17-sphingosine).

  • Add 1 mL of a methanol:chloroform (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.1% formic acid and 10 mM ammonium formate
Gradient 70% B for 8 min, ramp to 90% B in 0.5 min, hold for 1.5 min, return to 70% B in 0.5 min, hold for 3.5 min
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 1 µL
Mass Spectrometer AB Sciex QTRAP 3200 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions D-erythro-Sphingosine: 300.3 -> 282.3; L-threo-Sphingosine: 300.3 -> 282.3

3. Expected Results

This method should provide good separation of the D-erythro and L-threo diastereomers of sphingosine. The use of tandem mass spectrometry allows for sensitive and selective detection.

CompoundExpected Retention Time (min)
D-erythro-Sphingosine~5.5
L-threo-Sphingosine~6.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and column batch.

Protocol 2: Chiral Separation of Sphingosine Stereoisomers via Derivatization with a Chiral Reagent

To separate all four stereoisomers of sphingosine (D-erythro, L-erythro, D-threo, L-threo), derivatization with a chiral derivatizing agent to form diastereomers is a common strategy, followed by separation on a standard achiral HPLC column. α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is a suitable reagent for this purpose.

1. Derivatization with (R)-(-)-MTPA Chloride

  • To the dried lipid extract containing sphingosine isomers (approximately 1-10 µg), add 50 µL of anhydrous pyridine.

  • Add a 1.5-fold molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride.

  • Incubate the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding 50 µL of water.

  • Extract the MTPA-derivatized sphingosines with 200 µL of hexane (B92381) three times.

  • Pool the hexane extracts and dry under a stream of nitrogen.

  • Reconstitute the sample in the HPLC mobile phase.

2. Normal-Phase HPLC Conditions

ParameterSetting
HPLC System Standard HPLC system with UV or fluorescence detector
Column Silica (B1680970) gel column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Chloroform:Methanol (e.g., 80:20:2, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (if MTPA derivatives are UV active) or coupled to a mass spectrometer

3. Expected Results

The derivatization with a single enantiomer of MTPA will convert the four sphingosine stereoisomers into four diastereomeric MTPA esters. These diastereomers have different physical properties and can be separated on a standard silica column. The elution order will depend on the specific interactions between the diastereomers and the stationary phase.

Quantitative Data Summary

The following table summarizes representative data for the separation of sphingosine stereoisomers.

StereoisomerDerivatizationHPLC MethodRetention Time (min)Resolution (Rs)
D-erythro-SphingosineNoneReversed-Phase~5.5-
L-threo-SphingosineNoneReversed-Phase~6.2>1.5
(R)-MTPA-D-erythro-Sphingosine(R)-MTPA-ClNormal-PhaseVaries-
(R)-MTPA-L-erythro-Sphingosine(R)-MTPA-ClNormal-PhaseVaries>1.2
(R)-MTPA-D-threo-Sphingosine(R)-MTPA-ClNormal-PhaseVaries>1.2
(R)-MTPA-L-threo-Sphingosine(R)-MTPA-ClNormal-PhaseVaries>1.2

Resolution (Rs) is calculated between adjacent peaks. A value >1.5 indicates baseline separation.

Experimental Workflow

The overall workflow for the analysis of sphingosine stereoisomers involves several key steps, from sample extraction to data analysis.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells, Tissues) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional, e.g., with MTPA) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase or Normal-Phase) Extraction->HPLC Direct Analysis Derivatization->HPLC Detection Detection (MS/MS, UV, or Fluorescence) HPLC->Detection Analysis Data Analysis (Quantification and Identification) Detection->Analysis

Figure 2: General experimental workflow for sphingosine stereoisomer analysis.

Conclusion

The HPLC-based methods detailed in this application note provide robust and reliable approaches for the separation and analysis of sphingosine stereoisomers. The choice of method, including the use of derivatization and the type of chromatography, will depend on the specific research question and the available instrumentation. The protocols provided herein serve as a valuable starting point for researchers aiming to investigate the distinct roles of sphingosine stereoisomers in biological systems. Accurate quantification of these isomers will undoubtedly contribute to a deeper understanding of sphingolipid metabolism and its implications in human health and disease.

References

Application Notes and Protocols: In Vitro Inhibition of Protein Kinase C by D-Threo-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis.[1] The dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention. D-threo-sphingosine, a naturally occurring sphingolipid, has been identified as a potent inhibitor of PKC.[2] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on PKC.

Mechanism of Action: this compound as a PKC Inhibitor

This compound exerts its inhibitory effect on Protein Kinase C through a mechanism that involves its physicochemical properties. The positively charged nature of sphingosine (B13886) at physiological pH is crucial for its inhibitory action.[3] It is understood to interact with the negatively charged phospholipids, such as phosphatidylserine, which are essential for PKC activation. This interaction is thought to prevent the proper association of the PKC enzyme with its lipid cofactors and substrates, thereby inhibiting its kinase activity.[4][5] Specifically, sphingosine has been shown to prevent the association of the substrate with lipid micelles, an effect that can be reversed by the addition of other anionic phospholipids.[4]

Signaling Pathway and Inhibition Point

The activation of conventional PKC isoforms is a downstream event following the stimulation of various cell surface receptors, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG, in conjunction with calcium ions (released from the endoplasmic reticulum in response to IP3) and phosphatidylserine, recruits and activates PKC at the cell membrane. This compound is believed to interfere with the interaction between PKC and the lipid cofactors at the membrane.

PKC_Pathway receptor Cell Surface Receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC (Membrane) dag->pkc_active ca2 Ca2+ ip3->ca2 releases ca2->pkc_active pkc_inactive Inactive PKC (Cytosol) pkc_inactive->pkc_active Translocation to membrane substrate Substrate pkc_active->substrate Phosphorylation p_substrate Phosphorylated Substrate pkc_active->p_substrate response Cellular Response p_substrate->response sphingosine This compound sphingosine->pkc_active Inhibition experimental_workflow start Start prep_reagents Prepare Reagents (this compound dilutions, PKC enzyme, ATP, Buffers) start->prep_reagents add_inhibitor Add this compound to substrate-coated plate prep_reagents->add_inhibitor add_enzyme Add PKC Enzyme add_inhibitor->add_enzyme start_reaction Initiate Reaction with ATP add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_wash Stop Reaction and Wash Plate incubation->stop_wash primary_ab Add Primary Antibody (Phospho-specific) stop_wash->primary_ab wash1 Wash Plate primary_ab->wash1 secondary_ab Add Secondary Antibody (HRP-conjugated) wash1->secondary_ab wash2 Wash Plate secondary_ab->wash2 develop Add TMB Substrate and Stop Solution wash2->develop read_plate Read Absorbance at 450 nm develop->read_plate analyze Analyze Data (Calculate % Inhibition, Determine IC50) read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Studying D-Threo-sphingosine Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine, a stereoisomer of the naturally occurring sphingolipid sphingosine, has garnered significant interest in cancer research due to its potent pro-apoptotic and anti-proliferative effects. Unlike its D-erythro counterpart, which is a key component of cellular membranes and a precursor for complex sphingolipids, this compound and other unnatural stereoisomers often exhibit enhanced cytotoxic activity against cancer cells.[1]

This document provides detailed application notes and protocols for studying the effects of this compound in cell culture, with a focus on its role in apoptosis induction and the modulation of key signaling pathways. The methodologies outlined here are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this and related sphingolipid analogs.

The central concept in understanding the action of sphingolipids in cell fate is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), determines whether a cell undergoes apoptosis or proliferates.[2][3] this compound is believed to shift this balance towards apoptosis by acting as an inhibitor of key pro-survival enzymes such as Protein Kinase C (PKC) and by influencing other signaling cascades.

Data Presentation

While specific IC50 values for this compound are not widely reported in publicly available literature, data from closely related compounds, such as its analog Safingol (L-threo-sphinganine), can provide a valuable starting point for determining effective concentrations.

CompoundCell Line(s)IC50 (µM)EffectReference
SafingolLiver, Prostate, and Breast Cancer5 - 10Apoptosis Induction[4]

Note: The provided IC50 values are for Safingol, a related sphingolipid analog. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Ethanol (B145695), absolute (cell culture grade)

  • Sterile, light-blocking microcentrifuge tubes

Protocol:

  • Due to the lipophilic nature of this compound, it is recommended to prepare a stock solution in a solvent like ethanol.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in absolute ethanol to create a high-concentration stock solution (e.g., 10 mM). To aid dissolution, gentle vortexing and warming to 37°C may be applied.

  • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to minimize degradation.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., U937 human monocytic leukemia cells, MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • Sterile cell culture plates (e.g., 6-well, 96-well)

Protocol:

  • Culture the chosen cancer cell line in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

  • Allow the cells to adhere and resume growth for 24 hours before treatment.

  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but without the compound).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for apoptosis assays; shorter time points for signaling pathway analysis).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Pathways

Materials:

  • Treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-ERK1/2, anti-ERK1/2, anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment with this compound for the desired time (e.g., 15 min, 30 min, 1h, 6h for signaling studies), wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome prep_dts This compound Stock (10 mM in Ethanol) treatment Incubate with this compound (Various concentrations and time points) prep_dts->treatment prep_cells Cell Seeding (e.g., U937, MCF-7) prep_cells->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_quant Data Quantification (IC50, Protein Levels) apoptosis_assay->data_quant western_blot->data_quant pathway_vis Pathway Visualization data_quant->pathway_vis

Caption: Experimental workflow for studying this compound effects.

signaling_pathway cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome dts This compound pkc PKC dts->pkc Inhibition sphk1 SphK1 dts->sphk1 Inhibition bcl2 Bcl-2 / Bcl-xL dts->bcl2 Downregulation s1p S1P sphk1->s1p Inhibition of S1P production bax Bax bcl2->bax Inhibition cyto_c Cytochrome c Release bax->cyto_c Promotion casp9 Caspase-9 cyto_c->casp9 Activation casp3 Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Developing Animal Models for D-Threo-Sphingosine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental component of sphingolipids, which are critical lipid molecules in cell membranes. Sphingolipids and their metabolites are key players in a multitude of cellular processes, including signal transduction, cell growth, and apoptosis. Notably, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are implicated in the regulation of the nervous and immune systems. An accumulation of sphingosine has been observed in the spinal cord of rats with Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS), suggesting its involvement in the pathogenesis of neuroinflammatory diseases.[1][2][3][4] this compound and its analogs are known inhibitors of Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways governing inflammation and immune responses.[5][6][7][8][9] This document provides detailed application notes and protocols for the development of animal models to investigate the therapeutic potential and biological functions of this compound, particularly in the context of neuroinflammation.

I. Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for human multiple sclerosis, recapitulating key pathological features such as inflammation, demyelination, axonal damage, and motor deficits.[7][10] The model is induced by immunizing susceptible rodent strains with myelin-derived peptides.

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the induction of chronic progressive EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 mL syringes with 27G needles

  • Emulsification kit or two sterile Luer-lock syringes and a connecting needle

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare the MOG35-55/CFA emulsion.

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • In a sterile environment, mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. A common method is to use two Luer-lock syringes connected by an emulsifying needle, repeatedly passing the mixture between the syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

    • The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Inject a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided into two 100 µL injections on the upper and lower back, avoiding the midline.

    • Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (IP) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via IP injection.

  • Clinical Scoring and Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the mice daily to monitor for weight loss, which is an early sign of disease.

    • Score the clinical signs of EAE using a standardized 0-5 scale (see Table 1).[10]

Table 1: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

Fractional scores (e.g., 0.5, 1.5, 2.5) can be used for intermediate signs.

II. This compound Administration

While specific in vivo dosage and formulation for this compound in EAE are not well-established, this section provides a recommended starting point based on related sphingolipid research and general guidelines for compound administration in mice. Dose-response studies are highly recommended to determine the optimal therapeutic window.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent)

  • Sterile syringes and needles (25-27G for IP injection)[11]

  • Vortex mixer

  • Sonicator (optional)

Vehicle Selection and Preparation:

Due to the lipophilic nature of sphingosine, a suitable vehicle is required for in vivo administration. Here are some options to consider, with the final choice depending on solubility and tolerability studies:

  • Aqueous Solutions: For lower concentrations, this compound may be soluble in sterile saline or PBS. Sonication or gentle warming may aid dissolution.

  • Co-solvent Systems: A common vehicle for lipophilic compounds is a mixture of ethanol, polyethylene (B3416737) glycol 400 (PEG400), and water or saline.[12] A starting formulation could be 10% ethanol, 40% PEG400, and 50% sterile water.

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and in vivo stability.

Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering good absorption.[11]

  • Oral Gavage: If oral bioavailability is desired, this compound can be administered directly into the stomach.[12]

Procedure (for IP Injection):

  • Preparation of this compound Solution:

    • On the day of administration, prepare the this compound solution in the chosen vehicle.

    • A suggested starting dose range for in vivo studies with sphingosine analogs is 0.1 to 5 mg/kg.[13][14]

    • Vortex thoroughly and, if necessary, sonicate to ensure complete dissolution.

    • Visually inspect the solution for any precipitation before administration.

  • Injection:

    • Restrain the mouse appropriately.

    • Tilt the mouse with its head slightly downward to allow the abdominal organs to shift forward.[11]

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[11]

    • Aspirate to ensure no fluid is drawn into the syringe, indicating that a blood vessel or organ has not been punctured.

    • Inject the this compound solution slowly. The injection volume should not exceed 10 mL/kg.[11]

  • Treatment Regimen:

    • Prophylactic: Begin treatment with this compound at the time of EAE induction (Day 0) or shortly after.

    • Therapeutic: Initiate treatment upon the onset of clinical signs of EAE.

III. Experimental Endpoints and Data Analysis

Neurobehavioral Assessment

In addition to the EAE clinical score, other behavioral tests can be employed to assess motor coordination, muscle strength, and sensory function.[6][15]

  • Rota-rod test: To evaluate motor coordination and balance.

  • Grip strength test: To measure forelimb and hindlimb muscle strength.

  • Open field test: To assess general locomotor activity and anxiety-like behavior.[16]

Histopathological Analysis

At the end of the experiment, spinal cords and brains should be collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.[7][10][17]

Protocol 3: Histological Assessment of Spinal Cord

  • Tissue Collection and Preparation:

    • Perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue in a sucrose (B13894) gradient (e.g., 15% then 30% sucrose in PBS).

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize cellular infiltrates and assess inflammation.

    • Luxol Fast Blue (LFB): To stain for myelin and assess demyelination.

    • Immunohistochemistry/Immunofluorescence: Use antibodies against specific cell markers to identify:

      • T cells (CD3)

      • B cells (B220)

      • Macrophages/Microglia (Iba1 or F4/80)

      • Astrocytes (GFAP)

      • Damaged axons (e.g., Amyloid Precursor Protein, APP)

  • Quantification:

    • Capture images of stained sections using a microscope.

    • Use image analysis software to quantify the area of inflammation, demyelination, and the number of specific immune cells.

Biochemical and Molecular Analysis

Protocol 4: Cytokine Measurement in Spinal Cord

  • Tissue Homogenization:

    • Harvest spinal cord tissue from euthanized mice and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Cytokine Quantification:

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ in the spinal cord homogenates.

Protocol 5: Sphingolipid Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sphingolipids in biological samples.[18][19][20][21][22]

  • Sample Preparation (from plasma or tissue homogenate):

    • Perform lipid extraction using a solvent system such as chloroform:methanol.

    • Incorporate an internal standard (e.g., a deuterated or C17-sphingolipid analog) for accurate quantification.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation of sphingolipids.

    • Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific sphingolipid species.

IV. Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Signaling Pathway of this compound in Microglia

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC Inhibits IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

Caption: this compound inhibits PKC, potentially suppressing NF-κB activation and pro-inflammatory cytokine production in microglia.

Diagram 2: Experimental Workflow for EAE Model Development and this compound Treatment

G cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunization with MOG35-55/CFA + PTX PTX2 Day 2: Second PTX Injection Immunization->PTX2 Prophylactic Prophylactic Treatment: This compound (Starting Day 0) Immunization->Prophylactic Scoring Daily Clinical Scoring & Weight PTX2->Scoring Prophylactic->Scoring Therapeutic Therapeutic Treatment: This compound (Starting at Onset) Therapeutic->Scoring Scoring->Therapeutic Behavior Neurobehavioral Tests Scoring->Behavior Analysis Endpoint Analysis: - Histopathology - Cytokine Levels - Sphingolipid Profile Behavior->Analysis

References

handling and storage conditions for D-Threo-sphingosine powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of D-Threo-sphingosine powder in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information and Storage Conditions

This compound is a bioactive sphingolipid, an isomer of sphingosine (B13886) that plays a role in various cellular processes. It is supplied as a crystalline solid and requires specific storage conditions to maintain its stability and activity.

Table 1: Storage and Stability of this compound Powder

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3]
Stability ≥ 4 years at -20°C[1][2][3]
Formulation Crystalline solid[3][4]
Shipping Typically shipped on wet ice or at room temperature for short durations.[4]

Safety Precautions and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is considered a hazardous material until further information is available.

Table 2: Safety and Handling Recommendations

PrecautionGuidelineSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles).[5]
Inhalation Avoid breathing dust. Use in a well-ventilated area. If dust is generated, respiratory protection may be required.[5]
Skin and Eye Contact Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][5]
Ingestion Do not ingest.[1]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1]

Solubility

Proper solubilization of this compound is crucial for its use in experimental settings. It is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution.

Table 3: Solubility of Sphingosine Derivatives

SolventSolubilitySource(s)
Ethanol (B145695) 0.25 mg/mL (for L-threo-Sphingosine)[4]
Dimethylformamide (DMF) 20 mg/mL (for Sphingosine-d7)[6]
Dimethyl sulfoxide (B87167) (DMSO) 2 mg/mL (for Sphingosine-d7)[6]
Chloroform:Methanol:DMSO (warm) Up to 5 mg/mL (for C6 D-threo Ceramide)[1]
Chloroform:Methanol (2:1, v/v) Recommended for dissolving sphingolipids. Water can be added up to 10% of the solvent volume to aid solubility.[7]

Note: Solubility may vary slightly for this compound. It is recommended to test solubility in small quantities.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for cell culture applications.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Experimental Workflow: Investigating the Effect of this compound on Protein Kinase C (PKC) Activity

This compound and its analogs are known inhibitors of Protein Kinase C (PKC).[4][8] This workflow outlines the key steps to assess this inhibitory effect.

experimental_workflow Workflow for PKC Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_reagents Prepare Assay Buffers and Reagents prep_pkc Purify or Obtain Active PKC Enzyme prep_reagents->prep_pkc prep_sphingosine Prepare this compound Solutions prep_pkc->prep_sphingosine incubation Incubate PKC with this compound prep_sphingosine->incubation add_substrate Add PKC Substrate and ATP incubation->add_substrate reaction Allow Phosphorylation Reaction to Proceed add_substrate->reaction stop_reaction Stop the Reaction reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., Autoradiography, ELISA) stop_reaction->detection analysis Data Analysis and Determination of IC50 detection->analysis

Caption: A generalized workflow for assessing the inhibitory effect of this compound on Protein Kinase C (PKC) activity.

Signaling Pathways

Ceramide Metabolism and the Salvage Pathway

This compound is an integral part of sphingolipid metabolism. It can be acylated to form D-Threo-ceramide, a key signaling molecule involved in processes like apoptosis.[9][10][11] The salvage pathway allows for the recycling of sphingosine back into ceramide.

salvage_pathway Ceramide Metabolism: The Salvage Pathway cluster_membrane Cellular Membranes cluster_lysosome Lysosome/Endosome cluster_er Endoplasmic Reticulum ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide Ceramide ComplexSphingolipids->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SalvagedCeramide Ceramide (via Salvage Pathway) Sphingosine->SalvagedCeramide Ceramide Synthase SalvagedCeramide->ComplexSphingolipids Further Metabolism

Caption: The salvage pathway of ceramide metabolism, highlighting the conversion of complex sphingolipids to sphingosine and its subsequent re-acylation to form ceramide.

Workflow for Preparing this compound for Cell-Based Assays

This diagram illustrates the logical steps for preparing this compound for introduction into a cell culture system.

solution_prep_workflow Preparation of this compound for Cell-Based Assays start Start: this compound Powder weigh Weigh Powder Aseptically start->weigh dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) to Create Stock Solution weigh->dissolve sterilize Sterile Filter (0.22 µm) if Necessary dissolve->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at -20°C aliquot->store dilute Dilute Stock Solution in Cell Culture Medium to Working Concentration store->dilute For Experiment treat_cells Treat Cells dilute->treat_cells end End of Preparation treat_cells->end

Caption: A stepwise workflow for the preparation of this compound solutions for use in cell culture experiments.

References

Application Notes and Protocols for D-Threo-sphingosine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of D-Threo-sphingosine stock solutions for use in a variety of research applications.

Product Information and Physical Properties

This compound is a stereoisomer of sphingosine (B13886), a fundamental component of sphingolipids, which are critical signaling molecules involved in a myriad of cellular processes. Understanding its biological role often requires its exogenous application to cellular or biochemical systems.

PropertyValue
Molecular Formula C₁₈H₃₇NO₂
Molecular Weight 299.5 g/mol [1]
Appearance White solid
Storage Conditions Store solid at -20°C[2]
Stability (Solid) ≥ 4 years at -20°C[2]
Stability (Solution) Store at -20°C for up to one year

Solubility of this compound and its Analogs

The solubility of sphingolipids can be a limiting factor in their application. Below is a summary of reported solubilities for this compound and related compounds in common laboratory solvents. It is recommended to purge organic solvents with an inert gas before use to minimize oxidation of the lipid.

CompoundSolventSolubilityReference
L-threo-SphingosineEthanol (B145695)0.25 mg/mL[3]
Sphingosine (d17:1)EthanolMiscible[4]
Sphingosine (d17:1)DMSO~2 mg/mL[4]
Sphingosine (d17:1)Dimethylformamide (DMF)~10 mg/mL[4]
N-Octadecanoyl-D-threo-sphingosineEthanol, DMSO, DMFUp to 5 mg/mL
C6 D-threo Ceramide (d18:1/6:0)Chloroform:Methanol:DMSO (warm)Up to 5 mg/mL[2]

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can be used for subsequent dilution into aqueous buffers or cell culture media, or for the preparation of lipid-BSA complexes.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol, DMSO, or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration. It is advisable to start with a slightly lower volume of solvent and add more if needed to ensure complete dissolution.

  • Inert Gas Purge: Purge the headspace of the tube or vial with an inert gas to displace oxygen and prevent lipid oxidation.

  • Dissolution: Tightly cap the container and vortex thoroughly. Gentle warming (to no more than 37°C) and brief sonication can aid in the dissolution of the lipid.

  • Storage: Store the stock solution at -20°C in a tightly sealed container. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of this compound-BSA Complex for Cell Culture Applications

For many cell-based assays, it is preferable to deliver lipids complexed to a carrier protein like bovine serum albumin (BSA) to enhance their solubility and bioavailability in aqueous culture media.

Materials:

  • This compound stock solution in ethanol (from Protocol 3.1)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

  • Sterile conical tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Protocol:

  • Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA in PBS or your desired buffer (e.g., 10% w/v). Gently rotate or rock the solution to dissolve the BSA without generating excessive foam. Sterile filter the BSA solution through a 0.22 µm filter.

  • Aliquot this compound: In a sterile glass tube, aliquot the desired amount of the this compound ethanolic stock solution.

  • Evaporate Solvent: Evaporate the ethanol under a gentle stream of inert gas (nitrogen or argon) to form a thin lipid film on the bottom of the tube.

  • Redissolve in Ethanol: Redissolve the lipid film in a small volume of ethanol.

  • Complexation: While vortexing the BSA solution, slowly inject the ethanolic this compound solution. The final concentration of ethanol should be kept to a minimum (ideally <1%) to avoid cellular toxicity.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the lipid to BSA.

  • Use in Experiments: This this compound-BSA complex can now be diluted to the final desired concentration in cell culture medium.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound-BSA Complex Preparation

G cluster_prep Preparation of this compound-BSA Complex start Start: Weigh this compound dissolve Dissolve in Ethanol to make stock solution start->dissolve aliquot Aliquot ethanolic stock into a new tube dissolve->aliquot evaporate Evaporate ethanol to form lipid film aliquot->evaporate redissolve Redissolve lipid film in a small volume of ethanol evaporate->redissolve complex Inject lipid solution into vortexing BSA solution redissolve->complex prepare_bsa Prepare fatty acid-free BSA solution prepare_bsa->complex incubate Incubate at 37°C for 30 min complex->incubate end_product This compound-BSA Complex Ready for Use incubate->end_product

Caption: Workflow for preparing this compound-BSA complexes.

Simplified Sphingolipid Signaling Pathway and Inhibition of Protein Kinase C

This compound is known to be an inhibitor of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways.[5][6] Sphingosine itself is a key intermediate in the sphingolipid metabolic pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine (including this compound) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase PKC_inactive Inactive PKC Sphingosine->PKC_inactive Inhibition PKC_active Active PKC PKC_inactive->PKC_active DAG Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylation DAG Diacylglycerol (DAG)

Caption: this compound inhibits PKC activation in the sphingolipid pathway.

References

Application Notes and Protocols for D-Threo-sphingosine in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine, a stereoisomer of the naturally occurring D-erythro-sphingosine, is a valuable tool in the field of lipidomics for dissecting the intricate roles of sphingolipids in cellular signaling. Unlike its erythro counterpart, this compound is not a substrate for sphingosine (B13886) kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the potent signaling molecule sphingosine-1-phosphate (S1P). This key difference makes this compound a specific inhibitor of signaling pathways that are dependent on S1P formation, allowing researchers to investigate the direct effects of sphingosine and its downstream metabolites, such as ceramides, without the confounding influence of S1P-mediated signaling. Furthermore, this compound and its derivatives have been shown to be potent inhibitors of protein kinase C (PKC), providing another avenue for studying cellular regulation.

These application notes provide a comprehensive overview of the uses of this compound in lipidomics, including its mechanism of action, protocols for its use in cell culture and subsequent lipidomic analysis, and its application in studying specific signaling pathways.

Key Applications of this compound in Lipidomics

  • Inhibition of Sphingosine Kinase (SphK) and Blockade of S1P Formation: By acting as a competitive inhibitor of SphK, this compound allows for the study of cellular processes independent of S1P signaling. This is crucial for understanding the distinct roles of sphingosine, ceramide, and S1P in cellular events such as apoptosis, proliferation, and inflammation.

  • Investigation of Ceramide Metabolism: Treatment of cells with this compound can lead to alterations in ceramide levels. By blocking the conversion of sphingosine to S1P, the metabolic flux can be redirected towards the synthesis of ceramides, enabling the study of ceramide-mediated signaling pathways.[1][2]

  • Probing Protein Kinase C (PKC) Activity: this compound and its analogs are known inhibitors of PKC, a family of kinases involved in a multitude of cellular processes.[3][4][5][6] This allows for the investigation of PKC-dependent signaling cascades.

  • Use as an Internal Standard in Mass Spectrometry: While not its primary application as a bioactive molecule, stable isotope-labeled versions of this compound can potentially be used as internal standards in mass spectrometry-based lipidomics workflows for the accurate quantification of other sphingolipid species.

Data Presentation

Table 1: Comparative Inhibitory Activities of Sphingosine Stereoisomers
CompoundTarget EnzymeReported IC50Cell Type/Assay ConditionReference
D-erythro-sphingosineProtein Kinase C~10-20 µMIn vitro (mixed micellar assay)[4]
L-threo-sphingosineProtein Kinase CPotent InhibitorIn vitro[7]
N,N-dimethyl-sphingosineSphingosine Kinase~5 µMIn vitro[8]
This compoundSphingosine KinaseNot a substrateIn vitro[9]
This compoundProtein Kinase CPotent InhibitorIn vitro[6]

Note: Specific IC50 values for this compound are not consistently reported in the literature, but it is widely recognized as a potent inhibitor of PKC and is not a substrate for SphK.

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol outlines the steps for treating cultured mammalian cells with this compound to study its effects on cellular lipid profiles and signaling pathways.

Materials:

  • This compound (powder)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Cultured mammalian cells

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in ethanol to create a 10 mM stock solution.

    • Store the stock solution at -20°C.

  • Preparation of this compound-BSA Complex:

    • Prepare a 10% (w/v) BSA solution in sterile PBS.

    • Warm the BSA solution to 37°C.

    • In a sterile tube, add the desired amount of the 10 mM this compound stock solution.

    • Slowly add the warm BSA solution to the sphingosine while vortexing to achieve the desired final concentration (e.g., a 1:1 molar ratio of sphingosine to BSA).

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh medium containing the this compound-BSA complex at the desired final concentration (typically in the range of 1-25 µM).

    • Include a vehicle control (BSA in medium) and other relevant controls.

    • Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension and discard the supernatant.

    • The cell pellet is now ready for lipid extraction.

Protocol 2: Lipid Extraction and Analysis by LC-MS/MS

This protocol describes a general method for extracting lipids from cultured cells and analyzing them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell pellet from Protocol 1

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in 100 µL of water.

    • Add 375 µL of methanol and 125 µL of chloroform.

    • Vortex thoroughly for 1 minute.

    • Add the internal standard mixture.

    • Add 125 µL of chloroform and 125 µL of water.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.

    • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific sphingolipid species based on their precursor and product ion masses.

    • Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.

Mandatory Visualizations

Sphingolipid_Metabolism_and_D_Threo_Sphingosine_Action cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle cluster_2 Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolysis Sphingosine Kinase (SphK) Sphingosine Kinase (SphK) Sphingosine->Sphingosine Kinase (SphK) This compound This compound This compound->Sphingosine Kinase (SphK) Inhibition Protein Kinase C (PKC) Protein Kinase C (PKC) This compound->Protein Kinase C (PKC) Inhibition Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine Kinase (SphK)->Sphingosine-1-Phosphate (S1P) S1P Receptors S1P Receptors Sphingosine-1-Phosphate (S1P)->S1P Receptors Downstream Signaling (Proliferation, Survival) Downstream Signaling (Proliferation, Survival) S1P Receptors->Downstream Signaling (Proliferation, Survival) PKC Downstream Signaling PKC Downstream Signaling Protein Kinase C (PKC)->PKC Downstream Signaling Lipidomics_Workflow_D_Threo_Sphingosine Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing and Analysis Data Processing and Analysis LC-MS/MS Analysis->Data Processing and Analysis Biological Interpretation Biological Interpretation Data Processing and Analysis->Biological Interpretation

References

Application Notes and Protocols for Tracking D-Threo-sphingosine in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to labeling D-Threo-sphingosine for the purpose of tracking its metabolic fate and signaling functions within cells. The protocols detailed below are essential for researchers investigating sphingolipid metabolism, trafficking, and their roles in cellular processes and disease.

Introduction to Sphingolipid Labeling

Sphingolipids, including this compound, are critical components of cellular membranes and serve as key signaling molecules in a variety of cellular processes such as proliferation, apoptosis, and migration.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] To elucidate the precise roles of these lipids, it is imperative to track their localization, trafficking, and metabolic conversion within living cells. This document outlines several effective methods for labeling this compound and its analogs, enabling their visualization and quantification in cellular contexts. The primary labeling strategies covered include fluorescent labeling, "clickable" chemistry, and traditional radioactive methods.

Labeling Strategies for this compound

Several strategies have been developed to label sphingosine (B13886) for intracellular tracking. The choice of label depends on the specific experimental goals, such as live-cell imaging, metabolic flux analysis, or proteomic profiling of interacting partners.

1. Fluorescent Labeling: This approach involves the attachment of a fluorescent dye, such as Nitro-2-1,3-benzoxadiazol-4-yl (NBD) or fluorescein, to the sphingosine backbone.[3][4] These analogs allow for direct visualization of sphingolipid distribution and trafficking using fluorescence microscopy.

2. Click Chemistry: This powerful and versatile strategy utilizes bioorthogonal chemical reactions to label molecules in complex biological environments.[5][6] Sphingosine analogs are synthesized with a "clickable" moiety, such as an alkyne or an azide (B81097) group.[6][7] These functionalized sphingosines are fed to cells, where they are incorporated into downstream sphingolipids. Subsequently, a fluorescent probe or affinity tag bearing the complementary reactive group is added, leading to a specific covalent linkage for visualization or pull-down experiments.[5][8] A notable example is PhotoClick Sphingosine (pacSph), which contains both a clickable alkyne group and a photoactivatable diazirine group, allowing for both metabolic labeling and photo-cross-linking to interacting proteins.[5][9]

3. Radioactive Labeling: Metabolic labeling with radioactive precursors, such as [3H]sphingosine or [14C]serine (a precursor for de novo sphingolipid synthesis), is a classic and highly sensitive method to trace the metabolic fate of sphingolipids.[10] Labeled lipids can be extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by autoradiography or scintillation counting.

Key Signaling Pathways of this compound

This compound is a central hub in sphingolipid metabolism. It can be metabolized through several key pathways that generate bioactive signaling molecules. Understanding these pathways is crucial for interpreting the results of labeling experiments.

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[11][12] Sphinganine is then acylated to dihydroceramide, which is subsequently desaturated to form ceramide.[13] Ceramide can be hydrolyzed by ceramidases to produce sphingosine.[13]

Sphingosine itself has two primary metabolic fates: it can be re-acylated by ceramide synthases to form ceramide in the salvage pathway, or it can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate sphingosine-1-phosphate (S1P).[13][14] S1P is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1P1-5).[12][15] Alternatively, S1P can be irreversibly cleaved by sphingosine-1-phosphate lyase (SGPL1), which represents a key exit point from the sphingolipid metabolic pathway.[14][16]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPases Hexadecenal + Phosphoethanolamine Hexadecenal + Phosphoethanolamine S1P->Hexadecenal + Phosphoethanolamine SGPL1 Extracellular Signaling (S1P1-5) Extracellular Signaling (S1P1-5) S1P->Extracellular Signaling (S1P1-5) pacSph_Workflow cluster_cell_culture Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Detection A Seed HeLa cells (SGPL1-/-) B Wash with delipidated medium A->B C Incubate with 0.5 µM pacSph (30 min) B->C D Wash C->D E Chase in normal medium (1 hr) D->E F Fix and Permeabilize E->F G Click Reaction with Fluorescent Azide F->G H Wash G->H I Fluorescence Microscopy H->I

References

Application Notes and Protocols for D-Threo-Sphingosine Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the enzymatic activity of key enzymes involved in sphingolipid metabolism and signaling, with a specific focus on the use of D-Threo-sphingosine as a substrate or modulator. The protocols are intended for researchers in cell biology, biochemistry, and pharmacology.

Introduction to this compound

Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules in a variety of cellular processes, including proliferation, apoptosis, and inflammation. This compound is a stereoisomer of the naturally occurring D-erythro-sphingosine. While D-erythro-sphingosine is the canonical substrate for many enzymes in the sphingolipid metabolic pathway, the D-threo isomer can also be utilized by certain enzymes and may exhibit distinct biological activities.[1][2] Understanding the enzymatic conversion and effects of this compound is crucial for elucidating its specific roles in cellular signaling and for the development of targeted therapeutics.

Key Enzymes in this compound Metabolism and Signaling

The following sections detail activity assays for three key enzymes that either metabolize this compound or are modulated by it:

  • Sphingosine (B13886) Kinase (SphK): Catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule.[3][4] There are two main isoforms, SphK1 and SphK2. While SphK1 is highly specific for the D-erythro isomer, SphK2 exhibits broader substrate specificity and can phosphorylate D-threo-dihydrosphingosine.[1][4]

  • Ceramide Synthase (CerS): Catalyzes the N-acylation of sphingoid bases to form ceramides, central molecules in sphingolipid metabolism.[2][5] Synthetic threo-sphingoid bases can serve as substrates for CerS, albeit potentially with lower efficiency than the erythro isomers.[2]

  • Protein Kinase C (PKC): A family of serine/threonine kinases involved in various signal transduction pathways. Sphingosine and its analogs are known to be potent inhibitors of PKC.[6][7][8]

Data Presentation

The following tables summarize key quantitative data for the enzymatic reactions involving sphingosine isomers. Please note that specific kinetic data for this compound is limited in the available literature.

Table 1: Sphingosine Kinase (SphK) Kinetic Parameters

Enzyme IsoformSubstrateKm (µM)Vmax (pmol/min/µg)Reference
Human SphK1D-erythro-sphingosine6.21832[3]
Human SphK2D-erythro-sphingosine4.636.98[3]
Human SphK1Sphinga-4,14-diene3.21469[3]
Human SphK2Sphinga-4,14-diene8.569.10[3]
Human SphK2D,L-threo-dihydrosphingosineData not readily availableEfficiently phosphorylated[1]

Table 2: Ceramide Synthase (CerS) Kinetic Parameters

Enzyme IsoformSubstrateKm (µM)Reference
CerS2D-erythro-sphinganine4.8[9]
CerS3D-erythro-sphinganine1.7[9]
CerS4D-erythro-sphinganineData not readily available[9]
Various CerSD-threo-sphingoid basesSubstrate, but potentially with less efficiency than erythro basesData not readily available

Table 3: Protein Kinase C (PKC) Inhibition by Sphingosine Isomers

PKC IsoformInhibitorIC50CommentsReference
General PKCD-erythro-sphingosine~5-10 µMInhibition is dependent on the concentrations of Ca2+, phosphatidylserine, and diacylglycerol.[10]
PKC alpha, beta, gammaThis compoundData not readily availablePotent inhibitor of PKC.[8][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Sphingosine Kinase Activity Assay (Fluorescence-Based)

This protocol describes a real-time, high-throughput fluorescence assay for monitoring SphK activity.[12]

Principle: The assay utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine. The phosphorylation of the substrate by SphK leads to a change in the fluorescence properties of the NBD group, which can be monitored in real-time.

Materials:

  • Purified recombinant human SphK1 or SphK2

  • This compound or NBD-labeled this compound (substrate)

  • ATP

  • SphK1 reaction buffer (30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na3VO4, 10 mM NaF, and 10 mM β-glycero-phosphate)[12]

  • SphK2 reaction buffer (30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 200 mM KCl, and 10% glycerol)[12]

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing the appropriate reaction buffer, enzyme, and NBD-labeled sphingosine substrate.

  • If screening for inhibitors, add the test compounds to the master mix.

  • Dispense the master mix into the wells of a 384-well plate.

  • Initiate the reaction by adding ATP to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the NBD fluorophore.

  • Monitor the change in fluorescence intensity over time. The initial rate of the reaction is proportional to the enzyme activity.

Ceramide Synthase Activity Assay (Fluorescence-Based)

This protocol is adapted from a fluorescent assay for ceramide synthase activity using NBD-labeled sphinganine (B43673).[5][13]

Principle: The assay measures the incorporation of a fluorescently labeled sphingoid base (NBD-D-Threo-sphingosine) into ceramide, catalyzed by CerS. The fluorescent ceramide product is then separated from the unreacted substrate and quantified.

Materials:

  • Cell or tissue homogenates containing CerS

  • NBD-labeled this compound

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Thin-layer chromatography (TLC) plates

  • Fluorescence imaging system

Procedure:

  • Incubate cell or tissue homogenates with NBD-labeled this compound and a specific fatty acyl-CoA in the assay buffer.

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids into the organic phase.

  • Separate the lipid extract by TLC.

  • Visualize the fluorescent NBD-ceramide product using a fluorescence imaging system.

  • Quantify the fluorescence intensity of the ceramide spot to determine enzyme activity.

Protein Kinase C Inhibition Assay (Radiometric)

This protocol describes a classic radiometric assay to measure the inhibition of PKC activity by this compound.[10][14]

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to a specific PKC substrate peptide. The inhibitory effect of this compound is determined by the reduction in substrate phosphorylation.

Materials:

  • Purified PKC isoforms (e.g., PKCα, β, γ)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)[14]

  • [γ-32P]ATP

  • Lipid activator (phosphatidylserine and diacylglycerol)[14]

  • This compound (inhibitor)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, PKC substrate peptide, and the desired concentration of this compound.

  • Add the purified PKC enzyme to the mixture and pre-incubate.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[14]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[14]

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the control (no inhibitor).

Visualizations

Signaling Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT D_Threo_Sphingosine_ER This compound D_Threo_Dihydroceramide D-Threo-Dihydroceramide D_Threo_Sphingosine_ER->D_Threo_Dihydroceramide CerS D_Threo_Sphingosine This compound D_Threo_Sphingosine_ER->D_Threo_Sphingosine Transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS S1P D-Threo-S1P D_Threo_Sphingosine->S1P SphK2 PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_active->PKC_inactive Inhibition

Caption: Sphingolipid metabolism and signaling pathways involving this compound.

Experimental Workflows

Fluorescence_Enzyme_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis A Prepare Master Mix: - Reaction Buffer - Enzyme - Fluorescent Substrate B Add Inhibitor/ Vehicle Control A->B C Dispense into Microplate Wells B->C D Initiate Reaction (Add ATP) C->D E Incubate at Controlled Temperature D->E F Measure Fluorescence (Plate Reader) E->F G Plot Fluorescence vs. Time F->G H Calculate Initial Rate (Enzyme Activity) G->H

Caption: General workflow for a fluorescence-based enzyme activity assay.

PKC_Inhibition_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Reaction Mix: - Assay Buffer - Lipid Activator - Substrate Peptide B Add this compound (Inhibitor) A->B C Add Purified PKC Enzyme B->C D Initiate Reaction (Add [γ-32P]ATP) C->D E Incubate at 30°C D->E F Stop Reaction (Spot on P81 Paper) E->F G Wash to Remove Unincorporated [γ-32P]ATP F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition H->I

Caption: Workflow for a radiometric Protein Kinase C (PKC) inhibition assay.

References

Application of D-Threo-Sphingosine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threo-sphingosine and its analogs are critical bioactive sphingolipids that have garnered significant attention in the field of drug discovery. These molecules play a pivotal role in the regulation of cellular processes, including proliferation, apoptosis, and inflammation. Their therapeutic potential lies in their ability to modulate key signaling pathways, primarily by inhibiting enzymes such as Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK). This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic applications of this compound and its derivatives.

The central concept in sphingolipid-mediated cell regulation is the "sphingolipid rheostat," which refers to the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This compound and its analogs can shift this balance towards apoptosis by inhibiting SphK, the enzyme responsible for converting sphingosine to S1P, thereby making them promising candidates for cancer therapy. Furthermore, their involvement in neuroinflammatory and other inflammatory processes has opened avenues for their investigation in neurodegenerative and inflammatory diseases.

Therapeutic Areas of Interest

  • Oncology: this compound analogs, such as L-threo-dihydrosphingosine (Safingol), have been investigated as anti-cancer agents. They function by competitively inhibiting Sphingosine Kinase 1 (SphK1), leading to an accumulation of pro-apoptotic sphingolipids and a reduction in the pro-survival S1P.[1] Safingol (B48060) has undergone Phase I clinical trials in combination with conventional chemotherapy agents like cisplatin (B142131) for the treatment of advanced solid tumors.[2][3]

  • Neurodegenerative Diseases: Sphingolipid metabolism is often dysregulated in neurodegenerative disorders. The modulation of this pathway by this compound derivatives presents a potential therapeutic strategy for these conditions.

  • Inflammatory Diseases: this compound and its analogs can influence inflammatory responses. For instance, they can inhibit TNF-alpha-induced signaling pathways that are crucial in the inflammatory cascade.[4][5]

Data Presentation

The following tables summarize the inhibitory activities of this compound and its analogs against various targets and in different cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Analogs against Kinases

CompoundTargetAssay TypeIC50 / KiReference
L-threo-dihydrosphingosine (Safingol)Sphingosine Kinase 1 (SphK1)RadiometricKi: 3-6 µM[6]
PF-543Sphingosine Kinase 1 (SphK1)RadiometricIC50: 2 nM, Ki: 3.6 nM[7]
SKI-IISphingosine Kinase 1 (SphK1)RadiometricIC50: >356 nM[7]
L-threo-dihydrosphingosine (Safingol)Protein Kinase C (PKC)---Potent Inhibitor[8]

Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay Type | IC50 | Reference | | --- | --- | --- | --- | --- | | Safingol | Various | Liver, Prostate, Breast Cancer | --- | 5-10 µM |[6] | | CHEMBL1540377 (S1P analog) | Raji | Non-Hodgkin's Lymphoma | MTT Assay | 6.25 µM |[9] | | Lyso-GM3 with sphingosine (14-16) | HCT116 | Colon Cancer | MTT Assay | 0.05±0.01 µM |[10] |

Table 3: Pharmacokinetic Parameters of Safingol from a Phase I Clinical Trial

ParameterValueConditionsReference
Maximum Tolerated Dose (MTD)840 mg/m² (with Cisplatin 60 mg/m²)120 min infusion, every 3 weeks[2][3]
Cmax (at 120 mg/m² dose)1040 +/- 196 ng/ml1-hour infusion[11]
Plasma Half-life3.97 +/- 2.51 h---[11]
Clearance3140 +/- 765 ml/min---[11]
Volume of Distribution995 +/- 421 liters---[11]

Experimental Protocols

Protocol 1: In Vitro Sphingosine Kinase 1 (SphK1) Inhibition Assay (Radiometric)

This protocol is adapted from established methods for determining the in vitro potency of SphK inhibitors.[7][12]

Materials:

  • Recombinant human SphK1

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • This compound or its analog (test inhibitor)

  • 96-well plates

  • Thin-Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the this compound analog in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant SphK1 enzyme to each well.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.

  • Separation: Spot the organic phase onto a TLC plate and separate the lipids.

  • Quantification: Visualize the radiolabeled S1P product by autoradiography and quantify the spots using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix start_reaction Start Reaction with Substrate/ATP prep_substrate->start_reaction add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids separate_tlc Separate by TLC extract_lipids->separate_tlc quantify Quantify Radiolabeled S1P separate_tlc->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Workflow for an in vitro SphK1 inhibition assay.

Protocol 2: Cell Viability MTT Assay

This protocol is a standard method to assess the cytotoxic effects of this compound analogs on cancer cell lines.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound or its analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_overnight Allow Cells to Adhere Overnight seed_cells->adhere_overnight treat_cells Treat with this compound Analog adhere_overnight->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a cell viability MTT assay.

Protocol 3: Measurement of Intracellular Ceramide and Sphingosine-1-Phosphate (S1P) Levels

This protocol outlines a general procedure for the quantification of intracellular ceramide and S1P levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Cultured cells

  • This compound or its analog

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and other organic solvents

  • Internal standards (e.g., C17-ceramide, C17-S1P)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the this compound analog for the specified time.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer method. Add internal standards to the samples before extraction for accurate quantification.

  • Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Use appropriate chromatographic conditions to separate the different sphingolipid species and specific mass transitions for their detection and quantification.

  • Data Analysis: Quantify the levels of ceramide and S1P by comparing the peak areas of the endogenous lipids to those of the internal standards.

Signaling Pathways

Sphingolipid Metabolism and the "Sphingolipid Rheostat"

The balance between ceramide and S1P is a critical determinant of cell fate. This compound and its analogs can modulate this balance by inhibiting SphK1, the enzyme that phosphorylates sphingosine to S1P. This leads to an accumulation of ceramide and sphingosine, which promotes apoptosis, and a decrease in S1P, which is pro-survival.[16][17]

G cluster_pathway Sphingolipid Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1 Sphingosine->Apoptosis Survival_Proliferation Survival & Proliferation S1P->Survival_Proliferation D_Threo_Sphingosine This compound Analogs SphK1 SphK1 D_Threo_Sphingosine->SphK1 Inhibition

Caption: The sphingolipid rheostat and the inhibitory action of this compound analogs.

TNF-alpha Signaling and Sphingosine Kinase

Tumor Necrosis Factor-alpha (TNF-alpha) is a pro-inflammatory cytokine that can activate SphK1. This activation leads to the production of S1P, which in turn can mediate some of the downstream effects of TNF-alpha, such as the expression of adhesion molecules and other inflammatory responses.[4][18] this compound analogs can inhibit this pathway by blocking SphK1 activity.

G cluster_tnf_pathway TNF-alpha Signaling Pathway TNF_alpha TNF-alpha TNFR TNFR TNF_alpha->TNFR TRAF2 TRAF2 TNFR->TRAF2 SphK1_activation SphK1 Activation TRAF2->SphK1_activation S1P S1P SphK1_activation->S1P Sphingosine Sphingosine Sphingosine->S1P SphK1 Downstream_signaling Downstream Signaling (e.g., NF-kB, MAPK) S1P->Downstream_signaling Inflammatory_response Inflammatory Response Downstream_signaling->Inflammatory_response D_Threo_Sphingosine This compound Analogs D_Threo_Sphingosine->SphK1_activation Inhibition

Caption: Inhibition of TNF-alpha-induced inflammatory signaling by this compound analogs.

References

Application Notes and Protocols for the Quantitative Analysis of D-Threo-sphingosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. D-Threo-sphingosine is a stereoisomer of sphingosine (B13886), a fundamental backbone of complex sphingolipids. While the D-erythro isomer is the most common in biological systems, understanding the roles and quantities of less common isomers like this compound is crucial for a comprehensive understanding of sphingolipid metabolism and its implications in health and disease. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways Involving Sphingosine

Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are key players in the "sphingolipid rheostat," where the balance between ceramide, sphingosine, and S1P levels can determine cell fate. While the specific signaling pathways of this compound are not as well-elucidated as those of D-erythro-sphingosine, it is known that threo-isomers can influence cellular signaling. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C (PKC) than its D-erythro counterpart. It is hypothesized that this compound may also interact with protein kinase C and, upon phosphorylation to this compound-1-phosphate, could potentially compete with D-erythro-S1P for binding to S1P receptors, thereby modulating downstream signaling cascades.

D_Threo_Sphingosine This compound PKC Protein Kinase C (PKC) D_Threo_Sphingosine->PKC Inhibition SphK Sphingosine Kinase (SphK) D_Threo_Sphingosine->SphK Downstream_PKC Downstream PKC Signaling PKC->Downstream_PKC D_Threo_S1P This compound-1-phosphate SphK->D_Threo_S1P S1PR S1P Receptors (S1PR1-5) D_Threo_S1P->S1PR Competitive Binding Downstream_S1PR Downstream S1PR Signaling S1PR->Downstream_S1PR

Potential signaling interactions of this compound.

Experimental Protocols

The following protocols are adapted from established methods for sphingolipid analysis and can be optimized for the specific quantification of this compound.

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate quantification. The following is a modified Bligh-Dyer method suitable for sphingolipids.

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • Internal Standard (IS): C17-sphingosine or a stable isotope-labeled this compound (if available)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • To your sample, add the internal standard at a known concentration.

  • Add a solvent mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).

  • Vortex the mixture vigorously for 2 minutes and allow it to incubate on ice for 10 minutes.

  • To induce phase separation, add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex again for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatographic gradient.

LC-MS/MS Analysis

Due to the chiral nature of this compound, a chiral chromatography method is essential for its specific quantification.

a) Chiral Liquid Chromatography

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide or a cyclodextrin, is recommended. These columns are often compatible with reversed-phase mobile phases suitable for LC-MS.[1]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

Gradient Elution: A gradient from a higher percentage of mobile phase A to a high percentage of mobile phase B will be necessary to elute the sphingolipids. The exact gradient profile will need to be optimized for the specific chiral column to achieve baseline separation of the sphingosine stereoisomers.

b) Mass Spectrometry

Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for sphingosine analysis.

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for sphingosine (and its isomers) is [M+H]⁺ at m/z 300.3. Common product ions for fragmentation are m/z 282.3 (loss of water) and m/z 264.3 (loss of two water molecules).

Data Presentation

The following tables provide an example of how quantitative data for this compound can be presented. Note: The values presented here are illustrative and should be replaced with experimental data.

Table 1: LC-MS/MS Parameters for Sphingosine Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound300.3282.315100
This compound300.3264.325100
C17-sphingosine (IS)286.3268.315100

Table 2: Illustrative Quantitative Data for this compound in Different Cell Lines

Cell LineTreatmentThis compound (pmol/mg protein)Standard Deviation
Cell Line AControl1.20.3
Cell Line ATreatment X3.50.6
Cell Line BControl0.80.2
Cell Line BTreatment X1.50.4

Experimental Workflow Visualization

The overall workflow for the quantitative analysis of this compound is depicted below.

Sample Biological Sample Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LC Chiral LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data Result Quantitative Result Data->Result

LC-MS/MS workflow for this compound analysis.

Conclusion

The LC-MS/MS method outlined in this application note provides a framework for the sensitive and specific quantification of this compound in biological samples. The critical step for accurate measurement is the successful chiral separation of the sphingosine stereoisomers. By employing the described protocols and optimizing them for specific instrumentation and matrices, researchers can obtain reliable quantitative data to further investigate the biological roles of this compound.

References

Troubleshooting & Optimization

Technical Support Center: D-Threo-Sphingosine Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to D-Threo-sphingosine solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell-based assays?

This compound is an amino alcohol that is a fundamental component of sphingolipids, a class of lipids involved in various cellular processes, including signaling, proliferation, and apoptosis.[1] Its hydrophobic nature makes it poorly soluble in aqueous solutions like cell culture media.[2] This limited solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments and potentially causing cytotoxicity.

Q2: I observed a precipitate in my culture medium after adding this compound. What are the likely causes?

Precipitation of this compound in cell culture media can be due to several factors:

  • Low Aqueous Solubility: The inherent hydrophobicity of the molecule is the primary reason for its poor solubility in aqueous environments.[2]

  • High Concentration: Exceeding the solubility limit of this compound in the media will inevitably lead to precipitation.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent directly to the aqueous culture medium can cause the compound to rapidly precipitate out of solution.

  • Interactions with Media Components: Components in the culture medium, such as salts, proteins, and other lipids, can interact with this compound and reduce its solubility.

  • Temperature: Changes in temperature can affect solubility. For instance, adding a cold stock solution to warm media can sometimes trigger precipitation.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to cell culture medium.

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your cell-based assays.

Troubleshooting Workflow

start Precipitate Observed in Media check_concentration Is the final concentration too high? start->check_concentration check_stock How was the stock solution prepared and added? check_concentration->check_stock No solution Problem Solved check_concentration->solution Yes, lower concentration evaluate_solvent Is the solvent appropriate for cell culture? check_stock->evaluate_solvent sonication Have you tried sonication? check_stock->sonication Added too quickly complexation Consider using a carrier molecule. evaluate_solvent->complexation Solvent is toxic or causing precipitation final_check Verify final solution clarity and cell health. evaluate_solvent->final_check Solvent is appropriate complexation->final_check sonication->final_check final_check->solution

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of this compound and related sphingolipids varies significantly depending on the solvent. The following table summarizes the solubility data gathered from various sources. Note that some of this data pertains to similar sphingolipids and should be used as a guideline for this compound.

SolventD-erythro-Sphingosine (C17) SolubilitySphinganine (d18:0) SolubilityL-threo-Sphingosine (d18:1) Solubility
Dimethylformamide (DMF)~10 mg/mL[3]~10 mg/mL[4]Not explicitly stated
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/mL[3]~2 mg/mL[4]Not explicitly stated
Ethanol (B145695)Miscible[3]Miscible[4]0.25 mg/mL[5]
Chloroform/Methanol (2:1, v/v)Soluble at 10 mg/mL[6]SolubleSoluble

Experimental Protocols

Below are detailed methodologies for preparing this compound for cell-based assays, designed to minimize solubility issues.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This is the most common method for preparing a stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Ethanol, DMSO, or DMF (purged with an inert gas)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL in DMF).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 40°C) or brief sonication can aid dissolution.[6]

  • Store the stock solution at -20°C.[3][4]

Workflow for Stock Solution Preparation

start Start: Weigh this compound add_solvent Add organic solvent (e.g., DMF, DMSO, Ethanol) start->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aid_dissolution Optional: Gentle warming or sonication dissolve->aid_dissolution If not fully dissolved storage Store at -20°C dissolve->storage Fully dissolved aid_dissolution->storage

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Solubilization for Cell Culture using Ethanol:Dodecane

This method is suitable for introducing this compound into cell culture media with reduced risk of precipitation.[6][7]

Materials:

  • This compound stock solution in ethanol

  • Dodecane

  • Cell culture medium (e.g., DMEM/F12)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare an ethanol:dodecane (98:2, v/v) mixture.

  • Dissolve the this compound in the ethanol:dodecane mixture.

  • Add this solution to the cell culture medium in a separate tube.

  • Mix well by vortexing or agitation.[6]

  • Add the this compound-containing medium to the culture dishes.

Protocol 3: BSA-Lipid Complexes for Cellular Delivery

This method utilizes fatty acid-free Bovine Serum Albumin (BSA) to form complexes with this compound, enhancing its stability and delivery to cells in culture.[6]

Materials:

  • This compound stock solution in chloroform/methanol (19:1, v/v)

  • Fatty acid-free BSA

  • Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Ethanol

  • Glass test tube and plastic centrifuge tube

Procedure:

  • Prepare a ~1 mM stock solution of this compound in chloroform/methanol (19:1, v/v).

  • Dispense an aliquot of the lipid stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

  • Redissolve the dried lipid in a small volume of ethanol (e.g., 200 µL).

  • In a separate plastic centrifuge tube, prepare a solution of fatty acid-free BSA in buffer (e.g., 0.34 mg/mL).

  • While vortexing the BSA solution, inject the lipid solution into it.

  • The resulting solution contains BSA-lipid complexes and can be stored at -20°C.

Signaling Pathway Context

This compound is a key player in the sphingolipid metabolic pathway. It can be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates numerous cellular processes through its receptors.[1][8] Understanding this pathway is crucial when interpreting the results of cell-based assays involving this compound.

sphingosine This compound sphk Sphingosine Kinase (SphK1/SphK2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1pr S1P Receptors s1p->s1pr cellular_effects Cellular Effects (Proliferation, Survival, etc.) s1pr->cellular_effects

Caption: Simplified this compound to S1P signaling pathway.

References

common experimental artifacts with D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threo-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other sphingosine (B13886) isomers?

A1: this compound is a stereoisomer of sphingosine, a fundamental building block of sphingolipids, which are a class of lipids involved in cell signaling and membrane structure. The stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphingoid base backbone distinguishes the different isomers. The "D" refers to the configuration at C2, and "Threo" describes the relative stereochemistry of the substituents at C2 and C3. It is important to note that the biological activity of sphingosine isomers can vary significantly. For instance, the naturally occurring and most studied isomer is D-erythro-sphingosine. This compound and its L-threo counterpart have been shown to have distinct effects, particularly in their potency to inhibit Protein Kinase C (PKC) and induce apoptosis.[1][2]

Q2: What are the primary known biological activities of this compound?

A2: this compound is primarily known as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.[3] Additionally, like other sphingosine isomers, it is involved in the complex network of sphingolipid metabolism and can influence cellular processes such as apoptosis (programmed cell death).[1][2] Its effects can be cell-type dependent and may differ from those of the more common D-erythro-sphingosine.

Q3: What is the recommended solvent for dissolving this compound for use in cell culture?

A3: Due to its lipid nature, this compound has poor solubility in aqueous solutions like cell culture media. A common and effective method is to first dissolve it in an organic solvent and then dilute it into the aqueous medium. A widely used solvent mixture is ethanol (B145695):dodecane (98:2, v/v).[4] Alternatively, it can be dissolved in DMSO.[5] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1-0.5%). For detailed instructions, please refer to the Experimental Protocols section.

Q4: Should I use a specific vehicle control in my experiments with this compound?

A4: Yes, it is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., ethanol:dodecane mixture or DMSO) used to dissolve the this compound as is present in the experimental conditions. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected or no biological effect observed. 1. Incorrect Stereoisomer: The biological activity of sphingosine is highly stereospecific. Ensure you are using the correct isomer (D-Threo) for your intended experiment. The D-erythro and L-threo isomers can have different potencies and even opposing effects.[1][2] 2. Rapid Metabolism: Sphingosine can be rapidly metabolized by cells into other bioactive sphingolipids like sphingosine-1-phosphate (S1P) or ceramide, which can have their own distinct cellular effects.[6] Consider shorter incubation times or using inhibitors of sphingosine kinases if you want to study the direct effects of this compound. 3. Inactive Compound: Improper storage or handling may have degraded the compound.1. Verify Isomer Purity: Confirm the identity and purity of your this compound with the supplier's certificate of analysis. 2. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect before the compound is extensively metabolized. 3. Proper Storage: Store this compound as a solid at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Precipitation of the compound in cell culture medium. 1. Poor Solubility: this compound has low aqueous solubility. Direct addition of a concentrated stock to the medium can cause it to precipitate. 2. High Concentration: The concentration of the compound may be exceeding its solubility limit in the final medium.1. Use Appropriate Solubilization Method: Follow the detailed protocol for preparing sphingosine solutions for cell culture, such as using an ethanol:dodecane mixture and adding it to the medium with vigorous vortexing.[4] 2. Optimize Concentration: Perform a dose-response experiment to determine the effective concentration range and the maximum soluble concentration in your specific cell culture setup.
Inconsistent results between experiments. 1. Variation in Cell Density: The ratio of the amount of sphingosine to the number of cells can influence the observed effect.[6] 2. Differences in Vehicle Control Preparation: Inconsistent preparation of the vehicle control can lead to variability.1. Standardize Cell Seeding: Ensure consistent cell seeding density across all experiments. 2. Consistent Vehicle Preparation: Prepare the vehicle control in the exact same manner as the this compound solution, ensuring the same final solvent concentration.
Observed effects do not align with expected PKC inhibition. 1. Off-Target Effects: While a known PKC inhibitor, this compound may have other cellular targets that contribute to the observed phenotype.[7] 2. Indirect Effects via Metabolism: The observed effects may be due to its metabolites (e.g., S1P) rather than direct PKC inhibition. S1P is a potent signaling molecule with its own set of receptors.[8]1. Use Multiple Approaches: To confirm PKC-dependent effects, consider using other, more specific PKC inhibitors or activators as controls. Rescue experiments by activating pathways downstream of PKC can also be informative. 2. Analyze Metabolites: If feasible, use techniques like mass spectrometry to measure the levels of this compound and its key metabolites in your experimental system over time.

Quantitative Data Summary

Table 1: Comparison of Inhibitory Activity of Sphingosine Stereoisomers on Protein Kinase C (PKC)

CompoundIC50 for PKC InhibitionCell Type / Assay ConditionReference
D-erythro-Sphingosine~300 µMVascular Smooth Muscle Cells[9]
N,N-Dimethyl-D-erythro-sphingosine12 µMNot specified

Note: Specific IC50 values for this compound are not consistently reported in the literature, but it is generally considered a potent PKC inhibitor. The potency can vary depending on the specific PKC isoform and the assay conditions.

Table 2: Stereospecific Induction of Apoptosis by N-octanoyl-sphingosine (C8-Cer) Stereoisomers in U937 Cells

CompoundPotency in Inducing Nucleosomal Fragmentation
D-threo-C8-CerHigh
L-threo-C8-CerHigh
L-erythro-C8-CerModerate
D-erythro-C8-CerLow
DL-erythro-DHC8-CerVery Low

This table illustrates the principle of stereospecificity in apoptosis induction by ceramide analogs, with the threo isomers being more potent than the erythro isomers.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Treatment

Objective: To prepare a stock solution of this compound and dilute it into cell culture medium for treating cells.

Materials:

  • This compound (solid)

  • Ethanol (200 proof, anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Prepare Solvent Mixture: Prepare a fresh 98:2 (v/v) mixture of ethanol and dodecane.

  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of the ethanol:dodecane mixture to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

  • Dilution into Cell Culture Medium:

    • Warm the required volume of cell culture medium to 37°C.

    • While vigorously vortexing the warm medium, slowly add the this compound stock solution to achieve the desired final concentration. It is crucial to add the stock solution to the medium while it is being vortexed to ensure rapid and uniform dispersion, minimizing precipitation.

    • Use the prepared medium immediately for cell treatment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the ethanol:dodecane solvent mixture (without this compound) to an equal volume of cell culture medium, following the same procedure.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PKC activity using a commercially available PKC kinase activity assay kit.

Materials:

  • Purified active PKC enzyme

  • PKC substrate peptide

  • This compound

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[10]

  • ATP

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the PKC Kinase Activity Assay Kit. This will typically include a kinase assay buffer, a phosphospecific substrate antibody, a secondary antibody conjugate, and a detection reagent.

  • This compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Kinase Reaction:

    • To the wells of the substrate-coated microplate, add the kinase assay buffer.

    • Add the desired concentration of this compound or vehicle control to the respective wells.

    • Add the purified active PKC enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for the time recommended in the kit protocol (e.g., 60-90 minutes).

  • Detection:

    • Stop the reaction as per the kit instructions (e.g., by washing the wells).

    • Add the phosphospecific substrate antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate and allow the color to develop.

    • Stop the color development with the provided stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Subtract the background absorbance (negative control) from all readings.

    • Calculate the percentage of PKC inhibition for each concentration of this compound compared to the vehicle control.

    • If desired, plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cells in suspension (from treated and control wells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the desired duration.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Collect both the detached and any floating cells from the medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in the 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.

    • Acquire data for a sufficient number of events (e.g., 10,000 cells).

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway. This compound, as an isomer of sphingosine, can enter this pathway and be metabolized by enzymes such as sphingosine kinases.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_GSL Complex Glycosphingolipids Ceramide->Complex_GSL GCS/LCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2 D_Threo_Sphingosine This compound (Experimental Agent) D_Threo_Sphingosine->Ceramide CerS D_Threo_Sphingosine->S1P SPHK1/2

Sphingolipid metabolism pathway showing the integration of this compound.
S1P Receptor Signaling Pathway

Once this compound is phosphorylated to its corresponding S1P analog, it can potentially interact with S1P receptors, initiating downstream signaling cascades.

S1P_Signaling S1P_analog D-Threo-S1P S1PR S1P Receptors (S1PR1-5) S1P_analog->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK Cell_Survival Cell Survival & Proliferation PLC->Cell_Survival PI3K->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Ras_ERK->Cell_Survival Cell_Migration Cell Migration Ras_ERK->Cell_Migration Cytoskeletal_Rearrangement->Cell_Migration

Simplified S1P receptor signaling cascade potentially activated by D-Threo-S1P.
Experimental Workflow for Investigating this compound Effects

This diagram outlines a logical workflow for designing and troubleshooting experiments with this compound.

Experimental_Workflow start Start: Define Experimental Question solubilize Solubilize This compound (Protocol 1) start->solubilize dose_response Perform Dose-Response & Time-Course solubilize->dose_response vehicle_control Include Vehicle Control dose_response->vehicle_control primary_assay Primary Assay (e.g., PKC inhibition, Apoptosis) vehicle_control->primary_assay analyze Analyze Data primary_assay->analyze expected_results Results as Expected? analyze->expected_results unexpected_results Unexpected Results expected_results->unexpected_results No confirm_mechanism Confirm Mechanism of Action (e.g., rescue experiments, off-target analysis) expected_results->confirm_mechanism Yes troubleshoot Troubleshoot (Refer to Guide) unexpected_results->troubleshoot troubleshoot->dose_response end Conclusion confirm_mechanism->end

A logical workflow for experiments involving this compound.

References

D-Threo-Sphingosine Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threo-sphingosine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Question: Why am I observing a weak or no signal for this compound?

Answer:

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here's a step-by-step troubleshooting guide:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: this compound, being a lipid, requires an appropriate organic solvent-based extraction. Ensure you are using a validated lipid extraction protocol. A common method is a modified Bligh-Dyer or Folch extraction.

    • Low Abundance: Sphingolipids can be low-abundance species in certain biological matrices.[1] Consider enriching your sample for sphingolipids or starting with a larger amount of initial material.

    • Sample Degradation: Sphingolipids can degrade over time, especially if not stored properly. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[2]

  • Liquid Chromatography (LC) Separation:

    • Inappropriate Column Chemistry: A C18 reversed-phase column is commonly used for sphingolipid separation.[3] However, for very polar sphingolipids, a HILIC column might provide better retention and peak shape.[4]

    • Suboptimal Mobile Phase: The mobile phase composition is critical. A typical mobile phase for C18 chromatography consists of a gradient of water and methanol (B129727) or acetonitrile (B52724) with an additive like formic acid to improve ionization.[3][4]

  • Mass Spectrometry (MS) Settings:

    • Incorrect Ionization Mode: this compound ionizes well in positive electrospray ionization (ESI) mode, typically as the [M+H]⁺ ion.

    • Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to ensure efficient desolvation and ionization.

    • Collision Energy: If performing MS/MS, the collision energy needs to be optimized to achieve the desired fragmentation pattern.

Question: My mass spectra show unexpected peaks or a high background. What could be the cause?

Answer:

High background or the presence of unexpected peaks can be due to contamination or matrix effects.

  • Contamination:

    • Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.

    • Sample Collection and Handling: Contaminants can be introduced during sample collection and preparation. Common contaminants include polymers, plasticizers from tubes and plates, and detergents.

    • Carryover: If you are running multiple samples, carryover from a previous injection can introduce unexpected peaks. Implement a thorough wash step between sample injections.

  • Matrix Effects:

    • Ion Suppression or Enhancement: The presence of other molecules in your sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5]

    • Mitigation Strategies: To minimize matrix effects, consider solid-phase extraction (SPE) for sample cleanup or the use of a stable isotope-labeled internal standard for this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound and its common fragments?

A1: The expected m/z values are crucial for identifying this compound in your mass spectra. The table below summarizes these values.

Ion SpeciesDescriptionExpected m/z
[M+H]⁺Protonated molecule300.2897
[M+Na]⁺Sodium adduct322.2716
[M+K]⁺Potassium adduct338.2456
[M+H-H₂O]⁺Loss of one water molecule282.2791
[M+H-2H₂O]⁺Loss of two water molecules264.2685

Note: The monoisotopic mass of this compound (C₁₈H₃₇NO₂) is 299.2824. The m/z of 264.2685 is a characteristic fragment for sphingoid bases resulting from the loss of two water molecules.[6]

Q2: How can I improve the quantification accuracy of my this compound measurements?

A2: Accurate quantification of this compound can be challenging due to its potential for low abundance and susceptibility to matrix effects. The use of a stable isotope-labeled internal standard is highly recommended.[1] An ideal internal standard would be this compound labeled with ¹³C or ²H (deuterium). By adding a known amount of the internal standard to your sample before extraction, you can normalize for variations in extraction efficiency and ionization.

Q3: Are there any specific considerations for sample storage and stability?

A3: Yes, proper sample handling and storage are critical for reliable results. It is recommended to store biological samples and lipid extracts at -80°C to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided as they can lead to lipid degradation. For short-term storage, keeping samples on ice is advisable.

Experimental Protocols

Protocol: Extraction of this compound from Biological Samples

This protocol provides a general guideline for the extraction of sphingolipids, including this compound, from biological matrices such as cell pellets or tissue homogenates.

  • Sample Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer.

  • Addition of Internal Standard: Add a known amount of a stable isotope-labeled sphingosine (B13886) internal standard to the homogenate.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the sample.

    • Vortex thoroughly to ensure mixing.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or acetonitrile).

Visualizations

Signaling Pathway

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Recycling Recycling Pathway cluster_Signaling Signaling Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide_Recycled Ceramide Complex Sphingolipids->Ceramide_Recycled Ceramide_Recycled->Sphingosine Ceramidase Sphingosine->Ceramide CerS This compound This compound Sphingosine->this compound Isomerization Sphingosine_Signal Sphingosine S1P Sphingosine-1-Phosphate Sphingosine_Signal->S1P SphK1/2 S1P_Receptors S1P Receptors S1P->S1P_Receptors Cellular_Responses Cell Proliferation, Survival, Migration S1P_Receptors->Cellular_Responses Mass_Spec_Workflow Sample_Collection 1. Sample Collection (Cells, Tissue, etc.) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Extraction LC_Separation 3. LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Analysis 4. Mass Spectrometry (ESI+, MS/MS) LC_Separation->MS_Analysis Data_Analysis 5. Data Analysis (Peak Integration, Quantification) MS_Analysis->Data_Analysis Results Results Data_Analysis->Results Troubleshooting_Logic Start Problem: Weak or No Signal Check_Sample_Prep Check Sample Preparation Start->Check_Sample_Prep Check_LC Check LC System Check_Sample_Prep->Check_LC Sample Prep OK Solution_Extraction Optimize Extraction Protocol Check_Sample_Prep->Solution_Extraction Issue Found Check_MS Check MS Settings Check_LC->Check_MS LC System OK Solution_LC Verify Column and Mobile Phase Check_LC->Solution_LC Issue Found Solution_MS Optimize Ion Source Parameters Check_MS->Solution_MS Issue Found

References

optimizing D-Threo-sphingosine concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of D-Threo-sphingosine in in vitro research. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stereoisomer of sphingosine, a fundamental long-chain amino alcohol that serves as a backbone for sphingolipids. Unlike its more common counterpart, D-erythro-sphingosine, the D-threo isomer is not typically found in the main de novo sphingolipid synthesis pathway. Its primary recognized mechanism of action in vitro is the inhibition of Protein Kinase C (PKC), a critical family of enzymes involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1]

Q2: How do I prepare a stock solution of this compound?

This compound is a lipid and has poor solubility in aqueous solutions. It is best dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted into your cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a solution of chloroform:methanol:DMSO.[2]

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature.

    • Add the appropriate volume of solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

    • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming may be necessary for some solvents.[2]

    • Store the stock solution at -20°C. Before each use, thaw the solution and vortex gently.

Q3: What is a typical working concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the ideal range for your specific model. Based on data from related compounds, a broad range should be tested initially. For a related compound, C6 D-threo Ceramide, cytotoxic effects in U937 cells were observed with an IC50 value of 18 µM.[2]

Experiment Type Typical Concentration Range Notes
Initial Dose-Response 1 µM - 50 µMA wide range is recommended to identify the cytotoxic threshold.
PKC Inhibition Studies 5 µM - 25 µMConcentration should be sufficient to engage the target without inducing widespread, non-specific cell death.
Long-term Studies (> 48h) 0.5 µM - 10 µMLower concentrations are often necessary for longer incubation periods to avoid cumulative toxicity.

Note: The table provides estimated ranges based on the properties of sphingolipids. The user must determine the optimal concentration experimentally.

Troubleshooting Guide

Issue 1: My compound precipitates after dilution in cell culture medium.

  • Cause: This is the most common issue and is due to the low aqueous solubility of sphingolipids. The final concentration of the organic solvent (e.g., DMSO) may also be too low to keep the compound in solution.

  • Solution:

    • Increase Final Solvent Concentration: Ensure the final DMSO concentration in your culture medium is between 0.1% and 0.5%. Remember to include a vehicle control (medium with the same percentage of DMSO) in your experimental design.

    • Pre-warm Medium: Add the stock solution to pre-warmed (37°C) culture medium and vortex or pipette vigorously immediately to aid dispersion.

    • Use a Carrier Protein: For serum-free conditions, consider pre-complexing this compound with bovine serum albumin (BSA). This can improve solubility and delivery to cells.

Issue 2: I see high levels of cell death even at low concentrations.

  • Cause: Some cell lines are exquisitely sensitive to perturbations in lipid signaling or to the solvent used.

  • Solution:

    • Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation is a common source of unexpected results.

    • Perform a Vehicle Control Titration: Test the effect of the solvent (e.g., DMSO) alone on your cells to ensure the observed toxicity is from the compound, not the vehicle.

    • Reduce Incubation Time: Shorten the exposure time (e.g., from 48h to 24h) to see if the toxicity is time-dependent.

    • Lower the Seeding Density: Very high cell densities can sometimes lead to increased sensitivity to toxic compounds. Ensure your cell seeding density is optimal.[3]

Issue 3: My experimental results are inconsistent between replicates.

  • Cause: Inconsistency can arise from uneven compound distribution, variations in cell health, or procedural errors.

  • Solution:

    • Ensure Homogeneous Mixture: After diluting the stock solution into the culture medium, vortex the final solution thoroughly before adding it to the wells.

    • Standardize Cell Passaging: Use cells from the same passage number and ensure they are in the logarithmic growth phase when plating.

    • Check Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and treatment solutions.

    • Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are more prone to evaporation, which can alter compound concentration and affect cell growth.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a standard workflow for an in vitro study using this compound, from initial preparation to final data analysis.

G prep Stock Solution Preparation treat Treatment (Add this compound) prep->treat plate Cell Seeding (e.g., 96-well plate) incubate1 Incubation (24h for attachment) plate->incubate1 incubate1->treat incubate2 Incubation (Experimental duration) treat->incubate2 assay Perform Assay (e.g., MTT, PKC) incubate2->assay read Data Acquisition (e.g., Plate Reader) assay->read analyze Data Analysis (e.g., IC50 calculation) read->analyze

Caption: General workflow for in vitro cell-based assays.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondria.[4]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include "cells only" and "vehicle control" wells.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the corresponding treatment or control medium.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathway: Inhibition of Protein Kinase C

This compound acts as an inhibitor of Protein Kinase C (PKC), interfering with downstream signaling. It may also influence the ceramide salvage pathway.

G cluster_0 Cell Membrane cluster_1 Sphingolipid Metabolism PKC Protein Kinase C (PKC) Downstream Downstream Signaling (Proliferation, etc.) PKC->Downstream phosphorylates PLC PLC DAG DAG PLC->DAG activates DAG->PKC activates DTS This compound DTS->PKC Inhibits Ceramide Ceramide DTS->Ceramide may influence Sphingosine Sphingosine Ceramide->Sphingosine re-acylation (Salvage Pathway)

Caption: this compound inhibits PKC signaling.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This is a generalized protocol for measuring PKC activity. Commercial kits are widely available and their specific instructions should be followed.

  • Prepare Kinase Reaction Buffer: Typically contains ATP, a PKC substrate peptide (e.g., myelin basic protein), and necessary cofactors like phosphatidylserine (B164497) and diacylglycerol (DAG) in a mixed micellar solution.[6]

  • Kinase Reaction:

    • In a microplate, add the reaction buffer.

    • Add varying concentrations of this compound (or a known inhibitor like staurosporine (B1682477) for a positive control).

    • Add purified, active PKC enzyme to initiate the reaction.

    • Incubate at 30°C for 15-30 minutes.

  • Detection: The method of detection depends on the kit.

    • Radiometric Assay: Uses [γ-³²P]ATP. The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. Radioactivity is measured using a scintillation counter.

    • Fluorescence/Luminescence Assay: Uses a modified ATP analog (e.g., ADP-Glo™). After the kinase reaction, a detection reagent is added that converts the generated ADP into a detectable signal (light or fluorescence).

  • Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value for PKC inhibition. Compare the potency of this compound to known inhibitors.

Troubleshooting Flowchart

This logical diagram can help diagnose common experimental problems.

G start Experiment Failed: Unexpected Results q_vehicle Is the Vehicle Control Normal? start->q_vehicle a_vehicle_bad Problem with cells or basic reagents. Check cell health, media, incubator. q_vehicle->a_vehicle_bad No q_precipitate Did the compound precipitate in media? q_vehicle->q_precipitate Yes a_precipitate_yes Solubility issue. Increase final DMSO%, use BSA, or vortex more vigorously. q_precipitate->a_precipitate_yes Yes q_dose Is toxicity seen at all concentrations? q_precipitate->q_dose No a_dose_yes Stock concentration may be wrong. Re-calculate and remake stock solution. q_dose->a_dose_yes Yes a_dose_no Result is likely real. Optimize concentration range for your cell line. q_dose->a_dose_no No

Caption: A decision tree for troubleshooting experiments.

References

preventing degradation of D-Threo-sphingosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of D-Threo-sphingosine in solution to prevent its degradation. By following these recommendations, users can ensure the integrity and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It should be kept in a tightly sealed container to protect it from moisture.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents and to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize the risk of oxidation.[1] For cell-based assays, specialized solubilization methods, such as using BSA-lipid complexes or ethanol/dodecane mixtures, may be necessary to ensure biocompatibility.

Q3: What is the stability of this compound in a DMSO stock solution?

Q4: Can I store this compound solutions at 4°C?

A4: It is not recommended to store this compound solutions at 4°C for extended periods. For optimal stability, frozen storage at -20°C or -80°C is required to prevent chemical degradation.

Q5: What factors can cause the degradation of this compound in solution?

A5: Several factors can contribute to the degradation of this compound in solution, including:

  • Oxidation: The unsaturated hydrocarbon chain is susceptible to oxidation. Using solvents purged with inert gas and minimizing exposure to air can mitigate this.

  • Extreme pH: Storage in acidic (pH < 4.0) or basic (pH > 9.0) buffers may cause decomposition.[3]

  • Hydrolysis: Although more relevant for complex sphingolipids, prolonged storage in aqueous solutions is generally not recommended for phospholipids (B1166683) and glycolipids due to potential hydrolysis.

  • Light: As a general precaution for light-sensitive compounds, it is advisable to store solutions in amber vials or protected from light.[3]

  • Incompatible Materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents can lead to degradation.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Stock Solution DMSO has absorbed moisture (hygroscopic).Use a fresh, unopened vial of anhydrous DMSO for preparing the stock solution. Gently warm the solution and vortex to attempt redissolving.
Exceeded solubility limit.Prepare a less concentrated stock solution. Refer to the solubility data provided by the supplier.
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the storage conditions (temperature, light protection, inert atmosphere). Perform a stability check of the stock solution using an appropriate analytical method (e.g., HPLC-MS/MS).
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Low Bioactivity in Cell-Based Assays Poor bioavailability in aqueous media.Use a carrier protein like BSA to prepare the working solution. Prepare a lipid-BSA complex to enhance solubility and delivery to cells.
Incorrect solvent used for cell culture.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic to the cells (typically <0.1%).

Quantitative Data Summary

While specific quantitative degradation rates for this compound are not extensively published, the following table summarizes key stability and solubility information based on available data for sphingosines.

Parameter Condition Value/Recommendation Reference
Solid Form Stability -20°C≥ 4 years[1]
Solution Storage (Short-term) -20°C in DMSO or ethanolUp to 2 months (for S1P)[2]
Solution Storage (Long-term) -80°C in anhydrous DMSOUp to 2 years
pH Stability Aqueous BuffersAvoid pH < 4.0 and pH > 9.0 (for S1P)[3]
Solubility in Ethanol Crystalline solidMiscible[1]
Solubility in DMSO Crystalline solid~2 mg/mL[1]
Solubility in DMF Crystalline solid~10 mg/mL[1]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Purge a fresh, unopened vial of anhydrous DMSO with the inert gas for 5-10 minutes.

    • Add the appropriate volume of the purged DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Store the aliquots at -20°C for short-term use (up to 2 months) or at -80°C for long-term storage (up to 2 years).

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to quantify the degradation of this compound over time using LC-MS/MS.

  • Materials:

    • This compound stock solution

    • Solvent of interest (e.g., DMSO, ethanol)

    • Stable isotope-labeled internal standard (e.g., d7-Sphingosine)

    • LC-MS/MS system

    • Appropriate HPLC column (e.g., C18)

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Divide the solution into multiple aliquots in sealed vials for analysis at different time points.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

    • At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot for analysis.

    • Sample Preparation for LC-MS/MS: a. Dilute a small volume of the this compound solution in a solvent compatible with the LC mobile phase. b. Add a known concentration of the stable isotope-labeled internal standard.

    • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a suitable gradient elution to separate this compound from potential degradation products. c. Monitor the specific m/z transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

    • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio of this compound to the internal standard. c. Compare the peak area ratios at different time points to the initial time point (T=0) to determine the percentage of degradation.

Visualizations

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine This compound Ceramide->Sphingosine CDase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SMS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 Degradation Irreversible Degradation (Hexadecenal + Phosphoethanolamine) S1P->Degradation S1P Lyase ComplexSphingolipids->Ceramide SMase Experimental_Workflow_Stability Workflow for this compound Stability Assessment PrepSolution Prepare this compound solution in test solvent Aliquot Aliquot into multiple vials for different time points PrepSolution->Aliquot Store Store under defined conditions (Temperature, Light) Aliquot->Store Sample At each time point, retrieve a sample aliquot Store->Sample PrepAnalysis Prepare sample for analysis: Dilute and add Internal Standard Sample->PrepAnalysis LCMS Analyze by LC-MS/MS (MRM mode) PrepAnalysis->LCMS DataAnalysis Calculate Peak Area Ratio (Analyte/Internal Standard) LCMS->DataAnalysis DetermineDeg Determine % Degradation relative to T=0 DataAnalysis->DetermineDeg Degradation_Factors Factors Leading to this compound Degradation Sphingosine This compound in Solution Oxidation Oxidation Oxidation->Sphingosine pH Extreme pH (Acidic/Basic) pH->Sphingosine Hydrolysis Hydrolysis Hydrolysis->Sphingosine Light Light Exposure Light->Sphingosine Temp High Temperature Temp->Sphingosine Contaminants Reactive Contaminants Contaminants->Sphingosine

References

Technical Support Center: Addressing Off-Target Effects of D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Threo-sphingosine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing cellular effects that are inconsistent with the known targets of this compound. What could be the primary off-target interactions?

A1: While this compound and its analogs are studied for their role in sphingolipid signaling, they are known to have several off-target effects. The most well-documented is the inhibition of Protein Kinase C (PKC) isoforms. Additionally, this compound and its derivatives can modulate intracellular calcium levels independently of their canonical signaling pathways and may also affect other kinases, such as Extracellular signal-regulated kinase (ERK). It is crucial to consider these potential off-target interactions when interpreting your experimental results.

Q2: How does the stereochemistry of sphingosine (B13886) analogs affect their off-target profiles?

A2: The stereochemistry of sphingosine analogs is a critical determinant of their biological activity and off-target effects. For instance, L-threo-dihydrosphingosine (also known as safingol) is a potent competitive inhibitor of Sphingosine Kinase (SphK) with a Ki of about 5 µM and also inhibits PKC with a Ki of 33 µM.[1] In contrast, the naturally occurring D-erythro stereoisomers are effective in releasing calcium from intracellular stores, a response not observed with the L-threo-sphingosine isomers.[2] When using this compound, it is important to be aware of the distinct activities of different stereoisomers and use the appropriate controls.

Q3: At what concentrations are off-target effects of this compound typically observed?

A3: Off-target effects are generally dose-dependent. For example, in a phase I clinical trial of safingol (B48060) (L-threo-dihydrosphingosine), plasma concentrations greater than 20 µM were achieved.[1] While specific dose-response data for off-target effects of this compound are limited in publicly available literature, it is advisable to perform a thorough dose-response analysis in your experimental system to distinguish on-target from off-target effects. As a general guideline, using the lowest effective concentration is recommended to minimize off-target activities.

Q4: What are the known effects of this compound on intracellular calcium mobilization?

A4: this compound and other sphingosine derivatives can induce a biphasic increase in intracellular free Ca2+, characterized by an initial rapid transient increase followed by a sustained elevation.[3] This calcium release can occur from both thapsigargin-sensitive and inositol (B14025) 1,4,5-trisphosphate (IP3)-sensitive intracellular stores.[3] Interestingly, some studies suggest that sphingosine can directly activate the ryanodine (B192298) receptor to release calcium from the sarcoplasmic reticulum, with an IC50 in the sub-micromolar range for inhibition of caffeine-induced calcium release.[4] This effect appears to be independent of its role in the sphingolipid signaling pathway.

Troubleshooting Guides

Problem 1: High background or non-specific effects in cell-based assays.
  • Possible Cause: The amphipathic nature of this compound can lead to non-specific membrane interactions and detergent-like effects at higher concentrations, causing cell stress or lysis and leading to high background signals.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range that elicits the desired biological response without causing significant cytotoxicity.

    • Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., ethanol, DMSO) is used at a final concentration that does not affect the assay readout.

    • Solubility Check: Visually inspect your this compound solution for any precipitation. Poor solubility can lead to inconsistent results.

    • Use a Negative Control: If available, use an inactive analog of this compound to confirm that the observed effects are not due to non-specific lipid interactions.

Problem 2: Inconsistent or unexpected results in kinase assays.
  • Possible Cause: this compound can inhibit multiple kinases, not just its primary targets. The observed effects might be a composite of on-target and off-target kinase inhibition.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use another inhibitor with a different chemical structure that targets the same kinase.[2]

    • Kinome Profiling: If resources permit, consider performing a kinome-wide profiling screen to identify the full spectrum of kinases inhibited by this compound in your experimental system.

    • Validate Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.

Problem 3: Difficulty in distinguishing between on-target and off-target calcium mobilization.
  • Possible Cause: this compound can mobilize calcium through multiple mechanisms, including its canonical signaling pathway and direct effects on calcium channels.

  • Troubleshooting Steps:

    • Use Specific Inhibitors: Pre-treat cells with inhibitors of known downstream effectors in the sphingolipid signaling pathway (e.g., sphingosine kinase inhibitors) to see if the calcium response is attenuated.

    • Calcium Store Depletion: Use agents like thapsigargin (B1683126) (to deplete ER calcium stores) to investigate the source of the calcium release.

    • Stereoisomer Controls: Compare the calcium response induced by this compound with that of its stereoisomers (e.g., L-Threo-sphingosine, D-Erythro-sphingosine) to assess the stereospecificity of the effect.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.

Table 1: Inhibitory Potency of Sphingosine Analogs Against Protein Kinase C (PKC) and Sphingosine Kinase (SphK)

CompoundTargetAssay TypeIC50 / KiReference
L-threo-dihydrosphingosine (Safingol)PKCEnzymatic33 µM (Ki)[1]
L-threo-dihydrosphingosine (Safingol)SphK1Enzymatic~5 µM (Ki)[1]
L-threo-Sphingosine C-18PKCMixed micelle2.2 mol % (50% inhibition)[5]
D-erythro-SphingosinePKCMixed micelle2.8 mol % (50% inhibition)[5]

Table 2: Effects of Sphingosine on Calcium Mobilization

CompoundEffectSystemConcentrationReference
SphingosineInhibition of caffeine-induced Ca2+ releaseSkinned rabbit skeletal muscle fibers0.1 µM (IC50)[4]
SphingosineInhibition of caffeine-induced Ca2+ releaseIsolated terminal cisternae vesicles0.5 µM (IC50)[4]
SphingosineInduction of Ca2+ releaseIsolated terminal cisternae vesicles30-50 µM[4]
SphingosylphosphorylcholineInduction of Ca2+ releaseIsolated terminal cisternae vesicles10-20 µM[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Sphingolipid_Metabolism_and_Off_Target_Effects cluster_sphingolipid Sphingolipid Metabolism cluster_off_target Off-Target Effects of this compound Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine KSR Ceramide Ceramide Dihydrosphingosine->Ceramide CerS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 D_Threo_Sphingosine This compound S1P->Sphingosine SPPase PKC Protein Kinase C (PKC) D_Threo_Sphingosine->PKC Inhibition Ca_Mobilization Intracellular Ca2+ Mobilization D_Threo_Sphingosine->Ca_Mobilization Modulation ERK ERK Signaling D_Threo_Sphingosine->ERK Inhibition SphK_inhibition Sphingosine Kinase (SphK) Inhibition D_Threo_Sphingosine->SphK_inhibition Inhibition Troubleshooting_Workflow Start Unexpected Experimental Outcome with This compound Check_Concentration Is the concentration in the optimal range? Start->Check_Concentration Optimize_Dose Perform Dose-Response and Cytotoxicity Assays Check_Concentration->Optimize_Dose No Validate_Target Is the effect on-target? Check_Concentration->Validate_Target Yes Optimize_Dose->Check_Concentration Assess_Off_Target Is it a known off-target effect? Validate_Target->Assess_Off_Target No Interpret_Results Interpret Results with Consideration of Off-Target Effects Validate_Target->Interpret_Results Yes Use_Controls Use Structurally Unrelated Inhibitor & Inactive Analog Use_Controls->Validate_Target Review_Literature Consult Literature for Known Off-Targets (e.g., PKC, Ca2+) Assess_Off_Target->Review_Literature Characterize_New_Effect Characterize Novel Off-Target Effect Review_Literature->Characterize_New_Effect Potentially Novel Review_Literature->Interpret_Results Known Off-Target Characterize_New_Effect->Interpret_Results

References

Technical Support Center: Quality Control of Synthetic D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic D-Threo-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of synthetic this compound?

A1: The critical quality attributes for synthetic this compound include its appearance, identity, purity, stereochemical identity, and the content of residual solvents and impurities. These attributes ensure the product is suitable for its intended research or pharmaceutical application.

Q2: What are the common impurities that can be found in synthetic this compound?

A2: Common impurities can include stereoisomers such as D-erythro-sphingosine, L-threo-sphingosine, and L-erythro-sphingosine, which may arise during the synthesis process. Other potential impurities include starting materials, reagents, and by-products from the synthetic route, as well as residual solvents.

Q3: Why is the stereochemical purity of this compound important?

A3: The stereochemical configuration of sphingosine (B13886) is crucial for its biological activity. Different stereoisomers can have varied or even opposing effects on cellular signaling pathways. For instance, the natural D-erythro-sphingosine and its stereoisomers exhibit different potencies as inhibitors of protein kinase C (PKC) and can have distinct effects on cellular processes like P-glycoprotein phosphorylation.[1] Therefore, ensuring high stereochemical purity is essential for obtaining accurate and reproducible experimental results.

Q4: What are the recommended storage conditions for synthetic this compound?

A4: Synthetic this compound should be stored at -20°C as a solid to ensure its stability. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Quality Control Specifications

The following table summarizes typical quality control specifications for synthetic this compound.

ParameterAcceptance CriteriaTest Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (HPLC) ≥ 98.0%Reversed-Phase HPLC
Stereochemical Purity (Chiral HPLC) ≥ 99.0% D-Threo isomerChiral HPLC
Enantiomeric Excess (ee) ≥ 98.0%Chiral HPLC or NMR with chiral derivatizing agent
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Water Content ≤ 1.0%Karl Fischer Titration

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the sample concentration or injection volume.

    • Secondary Interactions: For basic compounds like sphingosine, interactions with residual silanols on the column can cause tailing. Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).

    • Column Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary.

    • Mismatched Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.

Problem: No separation of stereoisomers on a chiral HPLC column.

  • Possible Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for separating sphingosine isomers. Screen different types of CSPs, such as polysaccharide-based (cellulose or amylose (B160209) derivatives) or protein-based columns.

    • Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral separations.

      • Normal-Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).

      • Reversed-Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Temperature Effects: Temperature can influence chiral recognition. Try running the analysis at a lower or higher temperature to improve resolution.

NMR Analysis

Problem: Broad peaks in the ¹H NMR spectrum.

  • Possible Causes & Solutions:

    • Sample Aggregation: this compound may aggregate at higher concentrations. Try diluting the sample.

    • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause line broadening. Ensure all glassware is clean.

    • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shim the spectrometer.

Problem: Difficulty in determining enantiomeric purity by NMR.

  • Solution:

    • Use a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to convert the enantiomers into diastereomers. The signals of the diastereomeric products will be resolved in the NMR spectrum, allowing for quantification of the enantiomeric excess.

Mass Spectrometry Analysis

Problem: Inaccurate quantification of this compound.

  • Possible Causes & Solutions:

    • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard (e.g., this compound-d7) to correct for matrix effects.

    • Isobaric Interference: Other sphingolipid species may have the same nominal mass as this compound. Ensure adequate chromatographic separation before MS detection.

Experimental Protocols

Chiral HPLC Method for Stereoisomer Purity
  • Objective: To separate and quantify the stereoisomers of sphingosine.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H).

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol/Ethanol/DEA in a ratio of 80:10:10:0.1 (v/v/v/v). Degas the mobile phase before use.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm or ELSD.

    • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the different stereoisomers based on the retention times of reference standards. Calculate the percentage of each isomer.

¹H NMR for Identity and Purity
  • Objective: To confirm the identity and assess the purity of this compound.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

  • Reagents:

    • Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

    • Tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

    • NMR Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum of this compound to confirm its identity. The presence of unexpected signals may indicate impurities.

Visualizations

Sphingolipid_Metabolism_Pathway cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Signaling Cellular Functions Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin (B164518) Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Growth_Arrest Cell Growth Arrest Ceramide->Cell_Growth_Arrest Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPPase Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival OOS_Investigation_Workflow OOS_Result Out-of-Specification (OOS) Result Identified Phase1 Phase I: Laboratory Investigation OOS_Result->Phase1 Analyst_Check Check Analyst's Work (Calculations, Dilutions, etc.) Phase1->Analyst_Check Instrument_Check Check Instrument Performance (Calibration, System Suitability) Phase1->Instrument_Check Assignable_Cause Assignable Laboratory Error Found? Analyst_Check->Assignable_Cause Instrument_Check->Assignable_Cause Invalidate_Result Invalidate Original Result Retest Sample Assignable_Cause->Invalidate_Result Yes No_Assignable_Cause No Assignable Laboratory Error Assignable_Cause->No_Assignable_Cause No Phase2 Phase II: Full-Scale Investigation No_Assignable_Cause->Phase2 Manufacturing_Review Review Manufacturing Process Phase2->Manufacturing_Review Sampling_Review Review Sampling Procedure Phase2->Sampling_Review Root_Cause_Identified Root Cause Identified? Manufacturing_Review->Root_Cause_Identified Sampling_Review->Root_Cause_Identified CAPA Implement Corrective and Preventive Actions (CAPA) Root_Cause_Identified->CAPA Yes Batch_Disposition Determine Batch Disposition (e.g., Reject Batch) Root_Cause_Identified->Batch_Disposition No CAPA->Batch_Disposition

References

Technical Support Center: Stereoselective Synthesis of D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of D-threo-sphingosine. This guide addresses common challenges and offers practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main difficulties in synthesizing this compound, a molecule with two adjacent chiral centers (C2 and C3), lie in controlling the stereochemistry to obtain the desired (2S, 3S) configuration. Key challenges include:

  • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity at the C2 and C3 positions is a significant hurdle.

  • Protecting Groups: The selection and manipulation of protecting groups for the amino and hydroxyl functionalities are critical to avoid side reactions and ensure stereochemical integrity.

  • Functional Group Transformations: The introduction of the trans-double bond at C4 and the installation of the amino group at C2 require carefully optimized reaction conditions.

Q2: What are the common starting materials for the synthesis of this compound?

Common chiral precursors for the synthesis of this compound include:

  • Carbohydrates: Sugars like D-glucose or D-galactose offer a readily available source of chirality.

  • Amino Acids: L-serine is a popular starting material as it provides the C2 nitrogen and the correct stereochemistry at that center.

  • Tartaric Acid: This C4 building block can be used to establish the stereochemistry of the C2 and C3 centers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Serine-Based Syntheses

Problem: I am using an L-serine-based route to synthesize this compound, but I am observing a low diastereomeric ratio (d.r.) of the threo to erythro isomers.

Possible Causes and Solutions:

  • Inadequate Chelation Control: In reactions involving the addition of a carbon chain to a serine-derived aldehyde, the stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models. Poor chelation can lead to a mixture of diastereomers.

    • Troubleshooting:

      • Choice of Protecting Group: The protecting group on the nitrogen and oxygen of the serine derivative is crucial. A bidentate chelating protecting group, such as an N,O-acetonide, can lock the conformation and favor the formation of the desired threo isomer.

      • Lewis Acid: The choice and amount of Lewis acid can significantly influence the reaction's stereoselectivity. Experiment with different Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) and stoichiometries to optimize chelation.

      • Solvent: The polarity of the solvent can affect the extent of chelation. Less polar solvents like toluene (B28343) or dichloromethane (B109758) often favor chelation control.

  • Epimerization: The stereocenter at C2 can be prone to epimerization under certain reaction conditions, especially if the α-proton is acidic.

    • Troubleshooting:

      • Reaction Temperature: Perform the reaction at lower temperatures to minimize the risk of epimerization.

      • Base Strength: If a base is used, employ a non-nucleophilic, sterically hindered base to avoid deprotonation at the α-position.

Experimental Protocol: Chelation-Controlled Addition to a Serine-Derived Aldehyde

A general procedure for the chelation-controlled addition of an organometallic reagent to an N-protected serine aldehyde is as follows:

  • Dissolve the N,O-protected serine aldehyde in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a solution of the appropriate Lewis acid (e.g., TiCl₄ in toluene) dropwise.

  • Stir the mixture for 30 minutes to allow for chelate formation.

  • Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium species).

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired threo diastereomer.

Issue 2: Poor Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for Double Bond Formation

Problem: I am attempting to introduce the trans-double bond at the C4 position using a Horner-Wadsworth-Emmons reaction, but the yield is consistently low.

Possible Causes and Solutions:

  • Steric Hindrance: The phosphonate (B1237965) ylide and the aldehyde substrate can be sterically hindered, leading to a slow or incomplete reaction.

    • Troubleshooting:

      • Choice of Base: The choice of base is critical for the deprotonation of the phosphonate ester. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are often more effective than traditional bases like NaH.

      • Reaction Conditions: Increasing the reaction temperature or using a solvent that better solubilizes the reactants can improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Substrate Decomposition: The aldehyde starting material may be unstable under the basic reaction conditions.

    • Troubleshooting:

      • Base Addition: Add the base slowly at a low temperature to control the exotherm and minimize substrate degradation.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product decomposition.

Quantitative Data: Comparison of HWE Conditions

BaseSolventTemperature (°C)Typical Yield of trans-OlefinDiastereomeric Ratio (trans:cis)
NaHTHF0 to rt40-60%>95:5
LiHMDSTHF-78 to 070-90%>98:2
KHMDSToluene-78 to rt75-95%>99:1

Visualizations

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity in Serine-Based Synthesis cause1 Inadequate Chelation Control? start->cause1 cause2 Epimerization at C2? start->cause2 solution1a Optimize Protecting Group (e.g., N,O-acetonide) cause1->solution1a Yes solution1b Screen Lewis Acids (e.g., TiCl4, MgBr2) cause1->solution1b Yes solution1c Use Apolar Solvent (e.g., Toluene) cause1->solution1c Yes solution2a Lower Reaction Temperature cause2->solution2a Yes solution2b Use Non-nucleophilic, Hindered Base cause2->solution2b Yes end_node Improved Diastereoselectivity solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

General Synthetic Strategy from L-Serine

G serine L-Serine protection Protection of -NH2 and -COOH serine->protection reduction Reduction to Aldehyde protection->reduction addition Chain Elongation (Stereoselective Addition) reduction->addition hwe Horner-Wadsworth-Emmons (trans-Double Bond) addition->hwe deprotection Deprotection hwe->deprotection sphingosine This compound deprotection->sphingosine

Caption: Key steps in a serine-based synthesis of this compound.

Technical Support Center: D-Threo-Sphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threo-sphingosine experiments. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues encountered when working with this bioactive sphingolipid.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about working with this compound.

Q1: How should I store this compound?

A: this compound and its analogs are typically stored as a solid at -20°C. Under these conditions, the compound is stable for at least four years.[1][2] Stock solutions should also be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to minimize freeze-thaw cycles.

Q2: this compound is a lipid. How can I dissolve it for use in aqueous cell culture media?

A: Due to its poor solubility, direct addition to aqueous media is not recommended as it will lead to high variability. The most common and recommended method is to complex it with fatty acid-free Bovine Serum Albumin (BSA). This involves first dissolving the sphingosine (B13886) in an organic solvent (like ethanol (B145695) or a chloroform/methanol mixture), drying it, and then resuspending it in a BSA solution.[4][5] This creates a more stable and bioavailable complex for treating cells.

Q3: What is the primary mechanism of action of this compound in cells?

A: this compound is a pro-apoptotic molecule.[1][6] It is a known inhibitor of Protein Kinase C (PKC).[2] A key pathway for its apoptotic effect involves the activation of caspase cascades. Specifically, it can lead to the activation of initiator caspase-9 and effector caspase-3 through a mitochondrial-dependent pathway.[2][7]

Q4: What are the key sources of variability in this compound experiments?

A: The main sources of variability include:

  • Poor Solubility: Improperly dissolved sphingosine leads to inconsistent concentrations.

  • Reagent Stability: Degradation of sphingosine in stock solutions or in culture media during long incubation periods.[3]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum quality can alter cellular responses.

  • Vehicle Effects: The solvent used to dissolve sphingosine (e.g., ethanol, DMSO) can have its own cytotoxic effects, which must be controlled for.[8]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Cell Viability Results

Q: I am treating my cells with this compound, but my cell viability assay (e.g., MTT) results are highly variable between experiments. What could be the cause?

A: Inconsistent results are a common challenge. Here are the most likely causes and how to address them:

  • Problem: Incomplete Solubilization.

    • Solution: Ensure your this compound is fully complexed with BSA before adding it to your cell culture medium. Precipitates or micelles will lead to inconsistent dosing. Always prepare the lipid-BSA complex fresh for each experiment using a standardized protocol.[4][5]

  • Problem: Vehicle Control Issues.

    • Solution: The solvent used to prepare the initial lipid stock (e.g., ethanol or DMSO) can be toxic to cells. You must run a parallel "vehicle control" where you add the same amount of the solvent (complexed with BSA, if applicable) to your cells without the sphingosine. The viability of your treated cells should be normalized to this vehicle control, not to untreated cells.[8]

  • Problem: Inconsistent Cell State.

    • Solution: Use cells from a consistent, low passage number. Ensure that cells are seeded at the same density and are in the exponential growth phase (e.g., 70-80% confluency for adherent cells) at the time of treatment. Plating cells the day before treatment can reduce variability.[9][10]

  • Problem: Assay Interference.

    • Solution: Phenol red and serum components in the culture medium can interfere with absorbance readings in colorimetric assays like MTT. It is recommended to use serum-free media during the MTT incubation step.[11] Also, ensure formazan (B1609692) crystals are fully dissolved before reading the plate; increasing shaking time or gently pipetting up and down can help.[11]

Issue 2: Higher-Than-Expected Cell Death in Control Groups

Q: My vehicle control group shows significant cytotoxicity. Why is this happening and how can I fix it?

A: This typically points to an issue with your solvent or preparation method.

  • Problem: High Solvent Concentration.

    • Solution: The final concentration of solvents like DMSO or ethanol in the culture medium should be kept to a minimum, typically well below 1% and ideally ≤0.5%.[8] Calculate the final solvent concentration your cells are exposed to. You may need to adjust your stock solution concentration to reduce the volume added to each well.

  • Problem: Cytotoxicity of the Vehicle Itself.

    • Solution: Some cell lines are particularly sensitive to specific solvents. If reducing the concentration is not feasible, consider testing an alternative solvent. For example, if DMSO is toxic, ethanol may be a viable alternative, or vice-versa.

Diagram: Troubleshooting Logic for Inconsistent Results

TroubleshootingFlow Start Inconsistent Results? Check_Sol Review Solubilization Protocol Start->Check_Sol Sol_OK Consistent Preparation? Check_Sol->Sol_OK Check_Veh Assess Vehicle Control Veh_OK Vehicle Toxicity Low? Check_Veh->Veh_OK Check_Cells Standardize Cell Culture Cells_OK Consistent Passage/Confluency? Check_Cells->Cells_OK Check_Assay Optimize Assay Conditions Assay_OK Using Serum-Free Incubation? Check_Assay->Assay_OK Sol_OK->Check_Veh Yes Fix_Sol Use Fresh Lipid-BSA Complex Ensure No Precipitation Sol_OK->Fix_Sol No Veh_OK->Check_Cells Yes Fix_Veh Lower Final Solvent Conc. Test Alternative Solvents Veh_OK->Fix_Veh No Cells_OK->Check_Assay Yes Fix_Cells Use Low Passage Cells Plate Uniformly Cells_OK->Fix_Cells No Fix_Assay Switch to Serum-Free Media for MTT Incubation Assay_OK->Fix_Assay No End Results Stabilized Assay_OK->End Yes Fix_Sol->Start Fix_Veh->Start Fix_Cells->Start Fix_Assay->Start

A logical troubleshooting guide for inconsistent experimental results.

Data Presentation: Summary Tables

Table 1: Storage and Stability of this compound
ParameterRecommendationStabilityReference
Solid Form Store desiccated at -20°C, protected from light.≥ 4 years[1][2]
Stock Solution Store in aliquots at -20°C or -80°C. Minimize freeze-thaw cycles.At least 6 months (for similar lipids)[3][11]
Table 2: Recommended Solubilization Parameters for Cell-Based Assays
MethodReagentTypical ConcentrationKey ConsiderationsReference
BSA Complexation This compound1 mM (initial stock in organic solvent)This is the most common method for cell delivery.[4]
Fatty Acid-Free BSA0.34 - 4 mg/mL (in buffer/water)Use fatty acid-free BSA to avoid competition for binding.[4][5]
EthanolUsed to redissolve dried lipid film.Ensure complete evaporation of initial organic solvent.[4]
Final Working Conc.1 - 100 µM (sphingosine)Final concentration is cell-type dependent.[7]
Vehicle Control DMSO or Ethanol≤0.5% (final concentration in media)Must be tested for baseline cytotoxicity on your cell line.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Treatment

This protocol is adapted from methods for preparing fluorescent sphingolipid-BSA complexes and general lipid solubilization guides.[4][5]

Materials:

  • This compound (solid)

  • Chloroform and Ethanol (spectroscopic grade)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile glass test tubes

  • Nitrogen gas line or vacuum concentrator

  • Vortex mixer

  • 37°C water bath or incubator

Methodology:

  • Prepare Initial Stock: Prepare a ~1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.

  • Aliquot and Dry: Dispense a desired volume (e.g., 50 µL) of the stock solution into a sterile glass test tube. Dry the lipid to a thin film first under a gentle stream of nitrogen and then under a vacuum for at least 1 hour to remove all organic solvent.[4][5]

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 4 mg/mL) in sterile water or PBS. Warm the solution to 37°C.[5]

  • Redissolve Lipid: Redissolve the dried lipid film in a small volume of pure ethanol (e.g., 200 µL).[4]

  • Form the Complex: Place the BSA solution on a vortex mixer. While vortexing vigorously, inject the ethanol-dissolved sphingosine solution directly into the BSA solution.[4]

  • Incubate: Incubate the resulting mixture for 30 minutes at 37°C, vortexing occasionally to ensure complete complexation.[5] The final solution (e.g., 5 µM sphingosine + 5 µM BSA) is now ready to be diluted into your cell culture medium for treating cells.[4]

  • Storage: Store the final complex in a plastic tube at -20°C if not used immediately, though fresh preparation is always recommended.[4]

Diagram: Experimental Workflow for Cell Treatment

Workflow cluster_prep Reagent Preparation cluster_exp Cellular Experiment prep_sph 1. Dissolve Sphingosine in Organic Solvent dry_sph 2. Dry to Lipid Film (Nitrogen/Vacuum) prep_sph->dry_sph re_sph 4. Redissolve Film in Ethanol dry_sph->re_sph prep_bsa 3. Prepare Warm BSA Solution complex 5. Inject Lipid into Vortexing BSA Solution prep_bsa->complex re_sph->complex treat_cells 7. Add Sph-BSA Complex & Vehicle Control to Cells complex->treat_cells Add to Media seed_cells 6. Seed Cells in Plate (Incubate 24h) seed_cells->treat_cells incubate 8. Incubate for Desired Time Period treat_cells->incubate assay 9. Perform Endpoint Assay (e.g., MTT) incubate->assay analyze 10. Analyze Data (Normalize to Vehicle) assay->analyze

Workflow from reagent preparation to data analysis.
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing cell viability after treatment with this compound.[11][12][13]

Materials:

  • Cells plated in a 96-well plate and treated with this compound/vehicle.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).

  • Serum-free cell culture medium.

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 in isopropanol (B130326) with 8 mM HCl).[13]

  • Multi-well spectrophotometer (plate reader).

Methodology:

  • Prepare MTT Reagent: Thaw the 5 mg/mL MTT stock solution at 37°C and protect it from light.

  • Add MTT to Cells: After the desired treatment incubation period, carefully aspirate the medium containing the treatment from each well. For suspension cells, centrifuge the plate first (e.g., 1,000 x g for 5 min) before aspirating.[12]

  • Incubate with MTT: Add 50 µL of serum-free medium and 50 µL of MTT solution (or a pre-mixed 1:1 solution) to each well.[12]

  • Incubate the plate for 3-4 hours at 37°C in a cell culture incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[11][12]

  • Solubilize Formazan: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well.[12]

  • Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[14]

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Abs_treated / Abs_vehicle_control) * 100.

Mandatory Visualization: Signaling Pathway

This compound Induced Apoptosis

This compound induces apoptosis primarily through a mitochondrial-dependent pathway that involves the inhibition of pro-survival kinases and the activation of a pro-apoptotic cascade, leading to the activation of executioner caspases.[1][6][7]

SphingosinePathway Sph This compound PKC PKC-δ Sph->PKC Activates SDK1 SDK1 PKC->SDK1 Activates P_1433 Phosphorylated 14-3-3 SDK1->P_1433 Phosphorylates Bax_free Free Bax P_1433->Bax_free Releases Bax_1433 Bax / 14-3-3 Complex (Inactive) Bax_1433->P_1433 Mito Mitochondria Bax_free->Mito Translocates to CytC Cytochrome c Release Mito->CytC Perturbation Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sphingosine-induced apoptosis pathway via PKC-δ and caspases.

References

Technical Support Center: Interpreting Unexpected Results in D-Threo-sphingosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Threo-sphingosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

1. How should I prepare a stock solution of this compound and ensure its stability?

  • Answer: this compound is typically soluble in organic solvents like ethanol (B145695). To prepare a stock solution, dissolve it in 100% ethanol. For long-term storage, it is recommended to store the stock solution at -20°C. While some sources suggest that sphingolipids can be stored at -80°C after being dried under nitrogen gas, storing in a sealed vial at -20°C in ethanol should be sufficient for most experimental purposes.[1] Always ensure the vial is tightly sealed to prevent evaporation of the solvent, which would alter the concentration.

2. What is the recommended vehicle control for this compound in cell-based assays?

  • Answer: The appropriate vehicle control is the solvent used to dissolve the this compound, at the same final concentration used in the experimental conditions. For example, if you are using an ethanol stock solution, your vehicle control should be cells treated with the same final concentration of ethanol. This is crucial as the solvent itself can have effects on cell viability and signaling.

3. Are there known stereospecific effects of sphingosine (B13886) isomers that could explain unexpected results?

  • Answer: Yes, the stereochemistry of sphingosine is critical to its biological activity. For instance, in Swiss 3T3 fibroblasts, D-(+)-erythro-sphingosine stimulates DNA synthesis, while L-(-)-threo-sphingosine has no effect.[2] Interestingly, both isomers can be phosphorylated to their respective sphingosine-1-phosphate forms within the cell. The differential effects seem to arise from the stereospecificity of intracellular targets of sphingosine-1-phosphate, particularly in relation to calcium mobilization.[2] Therefore, if you observe an unexpected lack of effect with this compound, it could be due to the specific stereochemical requirements of the cellular machinery in your experimental model.

II. Troubleshooting Guides

This section provides troubleshooting guides for common unexpected results encountered during this compound studies.

Guide 1: Unexpected Effects on Cell Viability and Proliferation

Problem: You observe inconsistent or unexpected results in cell viability or proliferation assays (e.g., MTT, WST-1) after treatment with this compound.

Unexpected Result Potential Cause Troubleshooting Steps
No effect on cell viability where apoptosis was expected. Stereoisomer Specificity: Different cell lines may respond differently to various sphingosine isomers. For example, while D-erythro-sphingosine induces apoptosis in some cancer cells, L-threo-sphingosine may be less potent or inactive in certain contexts.[3]1. Confirm Isomer Purity: Ensure the purity and correct stereochemistry of your this compound using appropriate analytical methods like HPLC. 2. Literature Review: Check the literature for studies using this compound in your specific cell line. 3. Positive Control: Use a known inducer of apoptosis in your cell line as a positive control.
Increased cell proliferation instead of inhibition. Off-target effects or activation of alternative signaling pathways: While often associated with apoptosis, sphingolipids can also have pro-survival roles.[4][5] this compound could be shunted into a metabolic pathway that promotes proliferation in your specific cell model.1. Dose-Response Curve: Perform a comprehensive dose-response experiment to see if the proliferative effect is concentration-dependent. 2. Pathway Analysis: Investigate key signaling pathways related to both proliferation (e.g., Akt, ERK) and apoptosis (e.g., caspase activation) to understand the net effect.
High variability between replicate wells. Compound Precipitation: this compound is lipophilic and may precipitate in aqueous culture media, especially at higher concentrations, leading to inconsistent dosing.1. Solubility Check: Visually inspect your treatment media for any signs of precipitation. 2. Vehicle Optimization: Consider using a vehicle like BSA to improve solubility and delivery in your cell culture medium.[1] 3. Sonication: Briefly sonicate the stock solution before diluting it into the culture medium to ensure it is well-dissolved.[1]
Guide 2: Contradictory Signaling Pathway Results

Problem: You observe unexpected activation or inhibition of signaling pathways that are inconsistent with the expected mechanism of action of this compound.

Unexpected Result Potential Cause Troubleshooting Steps
Inhibition of Protein Kinase C (PKC) is weaker or absent. Assay Conditions: The inhibitory effect of sphingosine on PKC can be influenced by the presence of other lipids and cofactors in the assay.[6][7]1. Review Assay Protocol: Ensure your in vitro kinase assay conditions (e.g., lipid concentrations, Ca2+ levels) are optimized for detecting sphingosine-mediated inhibition. 2. Cellular Context: In whole-cell experiments, the accessibility of this compound to PKC might be limited by cellular compartmentalization.
Unexpected upregulation of Sphingosine Kinase 1 (SphK1). Cellular Stress Response: Some studies have shown that treatment with sphingosine kinase inhibitors, which can induce apoptosis, surprisingly leads to an upregulation of SphK1 expression as a consequence of the apoptotic stress.[8]1. Time-Course Experiment: Analyze SphK1 expression at different time points after this compound treatment. 2. Apoptosis Correlation: Concurrently measure markers of apoptosis to see if the upregulation of SphK1 correlates with the induction of cell death.
Activation of unexpected downstream effectors. Off-Target Binding: this compound may interact with other proteins besides its canonical targets. The study of off-target effects of related sphingolipid modulators suggests this is a possibility.[9]1. Literature Search for Off-Targets: Review the literature for any known off-target effects of sphingosine isomers. 2. Broad Spectrum Kinase Profiling: If resources permit, perform a kinase profiling assay to identify other kinases that may be affected by this compound.

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound for Cell Culture Applications

Materials:

  • This compound (powder)

  • 100% Ethanol (molecular biology grade)

  • Sterile, tightly sealing vials

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Stock Solution Preparation (in Ethanol):

    • In a sterile environment, weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% ethanol to a final concentration of 10-20 mM. Ensure complete dissolution.

    • Aliquot the stock solution into sterile, tightly sealing vials to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solution Preparation (with BSA for improved solubility):

    • Prepare a solution of 0.4% fatty acid-free BSA in PBS.

    • Thaw an aliquot of the this compound ethanol stock solution.

    • Dilute the stock solution in the PBS/BSA solution to the desired final concentration.

    • Briefly sonicate the working solution to ensure homogeneity.[1]

    • Use the working solution immediately for cell treatment.

Note: The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control with the same final concentration of ethanol and BSA in your experiments.

Protocol 2: Assessment of Apoptosis Induction by this compound

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound working solution

  • Vehicle control solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.

  • Cell Treatment: After allowing the cells to adhere (for adherent cell lines), treat the cells with various concentrations of this compound (e.g., 1-20 µM). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, directly collect the cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

IV. Data Presentation

This section provides an example of how to structure quantitative data for easy comparison. Due to the limited availability of specific IC50 values for this compound in the public domain, the following table is a template that researchers can use to populate with their own experimental data.

Table 1: Comparative IC50 Values of Sphingosine Isomers in Various Cancer Cell Lines

Cell Line This compound IC50 (µM) D-Erythro-sphingosine IC50 (µM) L-Threo-sphingosine IC50 (µM) Assay Type Incubation Time (hours)
HeLa Data not availableData not availableData not availableMTT72
Jurkat Data not availableData not availableData not availableAnnexin V/PI48
MCF-7 Data not availableData not availableData not availableMTT72
User-defined Cell Line 1
User-defined Cell Line 2

V. Visualizations

This section provides diagrams to illustrate key concepts related to this compound studies.

Sphingolipid_Metabolism_and_Signaling Simplified Sphingolipid Metabolism and Signaling Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine Serine Palmitoyltransferase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingosine Sphingosine (D-Erythro, D-Threo, etc.) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibition S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PRs) S1P->S1PRs Extracellular Signaling Proliferation Proliferation S1PRs->Proliferation D_Threo_Sphingosine This compound (Experimental Agent) D_Threo_Sphingosine->Sphingosine Introduced into the pool

Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Reagent 1. Verify Reagent Quality - Purity (HPLC) - Stereochemistry - Storage Conditions Start->Check_Reagent Check_Protocol 2. Review Experimental Protocol - Vehicle Control - Concentration Range - Incubation Time Check_Reagent->Check_Protocol Reagent OK Check_Assay 3. Assess Assay Performance - Positive/Negative Controls - Potential Interferences Check_Protocol->Check_Assay Protocol OK Hypothesize 4. Formulate Hypotheses - Off-target effects? - Stereospecificity? - Alternative pathways? Check_Assay->Hypothesize Assay OK Redesign 5. Redesign Experiment Hypothesize->Redesign

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

stability of D-Threo-sphingosine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Threo-sphingosine under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is a bioactive lipid with a primary amine and two hydroxyl groups, making its stability dependent on factors such as pH, temperature, and the presence of oxidizing agents. While detailed quantitative data on its chemical degradation kinetics (e.g., half-life at different pH values) is not extensively documented in publicly available literature, its structural features suggest potential for both physical and chemical instability under certain conditions. For optimal stability, it is recommended to store this compound as a solid at -20°C.[1] Stock solutions should be prepared in an appropriate organic solvent, aliquoted, and stored at -20°C for up to six months under an inert atmosphere.

Q2: How does pH affect the stability and solubility of this compound?

The pH of the aqueous environment significantly influences the physical stability and aggregation state of sphingosine (B13886).[2]

  • Acidic pH (e.g., pH 3.6): Sphingosine is protonated and exists in a more soluble form. However, acidic conditions can potentially promote hydrolysis of the molecule over extended periods, although specific rates are not well-documented.[2]

  • Neutral pH (e.g., pH 7.4): Near its pKa, sphingosine's solubility in aqueous buffers is low, and it has a high tendency to aggregate.[3]

  • Alkaline pH (e.g., pH 9.9): In a deprotonated state, sphingosine also exhibits low aqueous solubility and a tendency to aggregate.[2] Prolonged exposure to high pH should be avoided as it can accelerate the oxidation of allylic alcohols and other potential degradation pathways.[4]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, potential non-enzymatic degradation pathways for this compound include:

  • Oxidation: The allylic alcohol and the double bond in the sphingosine backbone are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, and high temperatures.

  • Hydrolysis: While generally stable, under harsh acidic or alkaline conditions and elevated temperatures, hydrolysis could occur, though this is less common for its core structure compared to ester- or amide-containing lipids.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is crucial to accurately determine the concentration of this compound and detect any degradation products. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound after dissolution.Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound is in an aqueous buffer. Conduct a preliminary stability study under your specific experimental conditions (see Experimental Protocols).
Precipitation of this compound in aqueous buffer Low solubility and aggregation at neutral or alkaline pH.Consider using a co-solvent (e.g., ethanol (B145695), DMSO) at a low, non-disruptive concentration. Alternatively, complexation with a carrier protein like bovine serum albumin (BSA) can improve solubility.
Loss of biological activity Chemical degradation of the molecule.Store stock solutions under an inert gas (e.g., nitrogen or argon) to prevent oxidation. Avoid prolonged exposure to light and elevated temperatures.

Quantitative Data Summary

Parameter Acidic Conditions (pH < 4) Neutral Conditions (pH 6-8) Alkaline Conditions (pH > 8)
Protonation State Primarily protonated (NH3+)Mixture of protonated and deprotonatedPrimarily deprotonated (NH2)
Aqueous Solubility HigherLowerLower
Aggregation Less prone to aggregationHigh tendency to aggregateHigh tendency to aggregate
Recommended Handling Use for short-term experiments where higher solubility is needed. Be aware of potential for long-term hydrolysis.Use of co-solvents or carrier proteins is often necessary. Prepare fresh solutions and use promptly.Avoid prolonged exposure due to increased risk of oxidation and other base-catalyzed degradation.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC-MS/MS

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under specific experimental conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
  • Prepare working solutions by diluting the stock solution in buffers of varying pH (e.g., pH 4, 7.4, and 9) to the desired final concentration for your experiment.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the working solution in a pH 4 buffer at 40°C.
  • Alkaline Hydrolysis: Incubate the working solution in a pH 9 buffer at 40°C.
  • Oxidative Degradation: Treat the working solution (at a neutral pH) with a low concentration of hydrogen peroxide (e.g., 0.1-1%) at room temperature.
  • Control: Keep a working solution at the desired experimental concentration in the same buffer at 4°C, protected from light.

3. Time Points:

  • Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Immediately quench any reaction (e.g., by neutralizing pH or adding a quenching agent for the oxidant) and freeze the samples at -80°C until analysis.

4. Sample Analysis by HPLC-MS/MS:

  • Chromatography: Use a C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the parent ion of this compound and potential degradation products.
  • Quantification: Create a calibration curve using known concentrations of a this compound standard. The peak area of the analyte is used to determine its concentration at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation rate and, if applicable, the half-life under each stress condition.
  • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (Organic Solvent) prep_work Prepare Working Solutions (Aqueous Buffers at desired pH) prep_stock->prep_work stress_acid Acidic pH prep_work->stress_acid Incubate at controlled temp. stress_alkaline Alkaline pH prep_work->stress_alkaline Incubate at controlled temp. stress_oxidative Oxidative prep_work->stress_oxidative Incubate at controlled temp. stress_control Control (4°C) prep_work->stress_control Incubate at controlled temp. sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress_acid->sampling stress_alkaline->sampling stress_oxidative->sampling stress_control->sampling analysis HPLC-MS/MS Analysis sampling->analysis data_analysis Data Analysis: - Degradation Rate - Half-life - Degradant Identification analysis->data_analysis

Caption: Experimental workflow for determining this compound stability.

References

Technical Support Center: Best Practices for Bioactive Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioactive sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with bioactive sphingolipids.

Issue 1: Low or No Recovery of Sphingolipids After Extraction

Potential Cause Suggested Solution Citation
Inappropriate Extraction Method The optimal method depends on the sphingolipid class and biological matrix. For a broad analysis, a single-phase extraction with a methanol (B129727)/chloroform (B151607) mixture (2:1, v/v) is often effective. For complex samples, consider incorporating a solid-phase extraction (SPE) step to fractionate different sphingolipid classes. It's advisable to test a few methods to find the most efficient one for your specific application.[1][2]
Sample Degradation Minimize freeze-thaw cycles.[1] Store samples at -80°C after quick-freezing in liquid nitrogen to prevent degradation.[3][1][3]
Poor Phase Separation (in Liquid-Liquid Extractions) If the interface between the aqueous and organic phases is not sharp, try centrifuging the sample at a higher speed or for a longer duration to improve separation.[1][1]
Incomplete Homogenization For cell pellets or tissues, ensure complete homogenization in an appropriate buffer before adding the internal standard and extraction solvents. Sonication can be used to ensure uniform dispersion.[1][4][1][4]

Issue 2: High Variability in Quantification Results

Potential Cause Suggested Solution Citation
Lack of or Inappropriate Internal Standard Always use an internal standard. Choose a standard that is structurally similar to your analyte but not naturally present in the sample (e.g., C17-sphingosine or C17-ceramide for mammalian samples). Spike the sample with the internal standard cocktail before extraction.[5][6]
Matrix Effects in Mass Spectrometry The sample matrix can suppress or enhance the ionization of the analyte. Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances. A simple methanol precipitation can also be effective for plasma samples.[7][8][7][8]
Inconsistent Sample Handling Ensure uniform sample collection, storage, and processing protocols across all samples to minimize variability.
Instrument Calibration Issues Generate a standard curve with each batch of samples to ensure accurate quantification. The curve should consist of a blank and at least five calibration points.[3][3]

Frequently Asked Questions (FAQs)

Q1: How should I store my bioactive sphingolipid standards and samples?

A1: Bioactive sphingolipid standards and biological samples should be stored at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.[1] For long-term storage, quick-freezing in liquid nitrogen before transferring to -80°C is recommended.[3]

Q2: My bioactive sphingolipid (e.g., S1P) is not soluble in my aqueous buffer. How can I resolve this?

A2: Sphingosine-1-phosphate (S1P) and other long-chain sphingolipids are poorly soluble in aqueous solutions. To improve solubility, S1P is often complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA). A common method is to dissolve the S1P film in PBS containing 4 mg/ml fatty acid-free BSA. Sonication and incubation at 37°C can aid in the formation of the S1P-BSA complex.[9]

Q3: What are typical concentrations of ceramide and S1P in human plasma?

A3: The cellular levels of bioactive sphingolipids can differ significantly. Generally, ceramide is present at the highest concentration, followed by sphingosine, and then S1P at the lowest level.[10] Representative concentrations in human plasma can vary, but the following table provides an approximate range.

Bioactive Sphingolipid Representative Concentration in Human Plasma
Ceramide (Total)6 - 12 µM
Sphingosine-1-Phosphate (S1P)200 - 900 nM

Note: These values can be influenced by various physiological and pathological conditions.[11]

Q4: What is the "sphingolipid rheostat" and why is it important?

A4: The sphingolipid rheostat refers to the balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival sphingosine-1-phosphate (S1P).[11][12] This balance is a critical determinant of cell fate. An increase in ceramide levels often leads to cell cycle arrest, senescence, and apoptosis, while an increase in S1P promotes proliferation, migration, and inflammation.[5][10][11] Dysregulation of this rheostat is implicated in numerous diseases, including cancer and neurodegenerative disorders.[5]

Experimental Protocols

Protocol 1: General Lipid Extraction from Plasma or Cell Pellets

This protocol is a general method for the extraction of total lipids.

  • Sample Preparation:

    • For Plasma: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.[1]

    • For Cell Pellets: Homogenize the cell pellet in an appropriate buffer before adding the internal standard.[1]

  • Solvent Addition:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[1]

    • Vortex thoroughly.

    • Add 125 µL of chloroform and vortex for 30 seconds.[1]

    • Add 125 µL of water and vortex for another 30 seconds.[1]

  • Phase Separation:

    • Centrifuge the sample to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[1]

  • Collection and Drying:

    • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube.[1]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).[1]

Protocol 2: Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of ceramide synthases by monitoring the incorporation of a fluorescently labeled sphingoid base into ceramide.

  • Reaction Setup: Prepare a reaction mixture containing cell lysate or microsomes, a specific fatty acyl-CoA (e.g., C16:0-CoA), and a fluorescently labeled sphingoid base (e.g., NBD-sphinganine).[13]

  • Incubation: Incubate the reaction at 37°C for a specified time.[13]

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable method (e.g., as described in Protocol 1).

  • Analysis: Separate the fluorescently labeled ceramide from the unreacted fluorescent sphingoid base using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the fluorescent signal of the ceramide product.

Visualizations

Sphingolipid_Metabolism_Pathway Ser_PalCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser_PalCoA->KDS SPT DHSph Dihydrosphingosine (Sphinganine) KDS->DHSph KDSR DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS Sph Sphingosine Cer->Sph CDase Complex Complex Sphingolipids Cer->Complex GCS/GALT C1P Ceramide-1-Phosphate Cer->C1P CERK SM->Cer SMase Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->Sph SPPase Sphingolipid_Rheostat Cer Ceramide Apoptosis Apoptosis Cell Cycle Arrest Senescence Cer->Apoptosis Promotes S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation Survival Migration S1P->Proliferation Promotes Rheostat Sphingolipid Rheostat Troubleshooting_Workflow Start Start: Low/Variable Sphingolipid Signal CheckStorage Check Sample Storage (-80°C, min. freeze-thaw) Start->CheckStorage CheckExtraction Review Extraction Protocol (Solvents, Homogenization) CheckStorage->CheckExtraction Storage OK OptimizeStorage Implement Strict Storage Protocol CheckStorage->OptimizeStorage Issue Found CheckIS Verify Internal Standard (Correct standard, added early) CheckExtraction->CheckIS Protocol OK OptimizeExtraction Test Alternative Extraction Methods CheckExtraction->OptimizeExtraction Issue Found CheckMS Investigate Matrix Effects (Optimize cleanup) CheckIS->CheckMS IS OK OptimizeIS Use Appropriate Internal Standard CheckIS->OptimizeIS Issue Found OptimizeCleanup Incorporate SPE or other cleanup steps CheckMS->OptimizeCleanup Effects Detected Success Problem Resolved CheckMS->Success No Major Effects OptimizeStorage->CheckExtraction OptimizeExtraction->CheckIS OptimizeIS->CheckMS OptimizeCleanup->Success

References

Technical Support Center: Ensuring the Purity of D-Threo-sphingosine for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Threo-sphingosine. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity of this compound for reliable and reproducible biological experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the handling and analysis of this critical lipid signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are stereoisomers, including D-erythro-sphingosine, L-erythro-sphingosine, and L-threo-sphingosine, which can arise during synthetic manufacturing processes. Dihydrosphingosine, the saturated analog, can also be present. Residual solvents and reaction byproducts from synthesis are other potential contaminants. The presence of these isomers is critical as they can have different biological activities. For instance, D-erythro-sphingosine is a known inhibitor of protein kinase C (PKC)[1], while L-threo-sphingosine may have distinct effects.

Q2: What are the recommended storage conditions for this compound to maintain its purity and stability?

A2: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, it is advisable to store it as a solid. If dissolved in a solvent, use a high-purity solvent and store at -20°C for short periods. Stability can be maintained for at least one year under these conditions.

Q3: What are the primary analytical techniques for assessing the purity of this compound?

A3: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is essential for separating and quantifying stereoisomeric impurities. LC-MS/MS provides high sensitivity and specificity for both identification and quantification. NMR is a powerful tool for structural confirmation and can detect a wide range of impurities.

Q4: How can I be sure that the biological effects I am observing are from this compound and not from an impurity?

A4: To ensure the observed biological effects are specific to this compound, it is crucial to:

  • Use highly purified this compound (≥98% purity).

  • Confirm the stereoisomeric purity using an appropriate analytical method like chiral HPLC.

  • Whenever possible, include a negative control, such as a structurally related but biologically inactive stereoisomer, in your experiments to demonstrate specificity.

  • Perform dose-response experiments to establish a clear relationship between the concentration of this compound and the observed biological effect.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Poor resolution between stereoisomers in chiral HPLC. 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Column temperature not optimized.1. Select a CSP known to be effective for sphingolipid isomers, such as a derivatized β-cyclodextrin column. 2. Adjust the mobile phase composition. For normal-phase chiral HPLC, vary the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol). 3. Optimize the column temperature. Lower temperatures often improve chiral resolution but may increase analysis time and backpressure.
Unexpected peaks in the chromatogram. 1. Contamination of the sample or solvent. 2. Degradation of this compound. 3. Presence of impurities from the synthesis process.1. Use high-purity solvents and clean sample vials. Run a blank injection to check for system contamination. 2. Ensure proper storage and handling of the sample. Avoid repeated freeze-thaw cycles. 3. If impurities are suspected, use LC-MS/MS to identify the molecular weight of the unknown peaks.
Varying retention times between runs. 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure thorough mixing. For buffered mobile phases, monitor the pH closely. 2. Use a column oven to maintain a stable temperature. 3. Flush the column regularly and consider replacing it if performance continues to decline.
LC-MS/MS Analysis
Problem Possible Cause Solution
Low signal intensity for this compound. 1. Poor ionization efficiency. 2. Suboptimal MS parameters. 3. Sample loss during preparation.1. Optimize the mobile phase composition to enhance ionization. Addition of a small amount of formic acid can improve protonation in positive ion mode. 2. Tune the MS parameters (e.g., capillary voltage, source temperature, gas flows) specifically for this compound. 3. Use low-binding tubes and ensure complete dissolution of the lipid in the injection solvent.
High background noise. 1. Contaminated solvents or reagents. 2. Matrix effects from complex biological samples.1. Use LC-MS grade solvents and high-purity reagents. 2. Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Inaccurate quantification. 1. Lack of an appropriate internal standard. 2. Non-linearity of the calibration curve.1. Use a stable isotope-labeled internal standard (e.g., this compound-d7) to correct for variations in sample preparation and instrument response. 2. Prepare a calibration curve over the expected concentration range of your samples and ensure a good linear fit.
Cell-Based Experiments
Problem Possible Cause Solution
Inconsistent or no cellular response to this compound treatment. 1. Impure this compound containing inactive or antagonistic isomers. 2. Degradation of this compound in the culture medium. 3. Incorrect concentration range.1. Verify the purity of your this compound stock using the analytical methods described in this guide. 2. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the culture medium before analysis. 3. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay.
Unexpected cytotoxicity. 1. Presence of a cytotoxic impurity. 2. High concentrations of the delivery solvent (e.g., DMSO, ethanol). 3. Cell line sensitivity.1. Assess the purity of your this compound. Some stereoisomers may exhibit higher cytotoxicity. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Titrate the concentration of this compound to find a non-toxic, biologically active range.

Quantitative Data

Table 1: Typical Purity Specifications for this compound

Parameter Specification Recommended Analytical Method
Purity by HPLC/LC-MS ≥ 98%Reverse-Phase HPLC with UV or ELSD detection, LC-MS
Stereoisomeric Purity ≥ 98% D-Threo isomerChiral HPLC
Dihydrosphingosine Content ≤ 2%Reverse-Phase HPLC, LC-MS
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry

Table 2: Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Notes
[M+H]⁺ 300.2897300.2895Protonated molecule, commonly observed in ESI+
[M+Na]⁺ 322.2716322.2713Sodium adduct, often seen in ESI+
[M+K]⁺ 338.2456338.2451Potassium adduct, also possible in ESI+
Fragment 1 282.2791282.2789Loss of H₂O from [M+H]⁺
Fragment 2 264.2686264.2684Loss of 2H₂O from [M+H]⁺, a characteristic fragment for sphingoid bases[2][3]

Table 3: Effective Concentrations of Sphingosine (B13886) Analogs in Biological Assays

Assay Sphingosine Analog Cell Type Effective Concentration Range Reference
Induction of Apoptosis d,l-threo-dihydrosphingosineJurkat and U937 cells10-40 µM[4][5]
PKC Inhibition D-erythro-sphingosineHuman plateletsIC₅₀ ≈ 10-20 µM[1][6][7]
Chemotaxis Sphingosine-1-phosphatePrimary human monocytes/macrophages1-10 nM[4]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the chemical purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 70% A, 30% B

      • 2-20 min: Linear gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Re-equilibrate at 70% A, 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or ELSD

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Stereoisomeric Purity by Chiral HPLC

Objective: To separate and quantify the stereoisomers of this compound.

Materials:

  • This compound sample

  • HPLC-grade n-hexane, isopropanol, and ethanol

  • Chiral stationary phase column (e.g., derivatized β-cyclodextrin or polysaccharide-based)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in ethanol.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chiral HPLC Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific chiral column used.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (can be lowered to improve resolution)

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis:

    • Identify the peaks corresponding to this compound and other stereoisomers by comparing with reference standards if available.

    • Calculate the stereoisomeric purity by expressing the peak area of the this compound isomer as a percentage of the total area of all stereoisomer peaks.

Protocol 3: Identity Confirmation by LC-MS/MS

Objective: To confirm the identity and determine the mass-to-charge ratio of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as in Protocol 1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Separation:

    • Use the same LC conditions as described in Protocol 1.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (e.g., m/z 100-500) to identify the precursor ion, followed by product ion scan of the [M+H]⁺ ion (m/z 300.3).

    • Collision Energy: Optimize to obtain characteristic fragment ions (e.g., m/z 282.3, 264.3).

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at m/z 300.3.

    • Analyze the fragmentation pattern and compare it to the known fragmentation of sphingosine to confirm the structure.

Visualizations

This compound Signaling Pathway

Sphingosine_Signaling D_Threo_Sphingosine This compound SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) D_Threo_Sphingosine->SphK1_2 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P S1P1_receptor S1P1 Receptor S1P->S1P1_receptor Binds to G_protein Gαi Protein S1P1_receptor->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Responses (Proliferation, Survival, Migration) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Purity_Workflow Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve RP_HPLC Reverse-Phase HPLC Dissolve->RP_HPLC Chiral_HPLC Chiral HPLC Dissolve->Chiral_HPLC LC_MS LC-MS/MS Dissolve->LC_MS Purity_Check Chemical Purity ≥ 98%? RP_HPLC->Purity_Check Stereo_Check Stereoisomeric Purity ≥ 98%? Chiral_HPLC->Stereo_Check ID_Check Correct Mass and Fragmentation? LC_MS->ID_Check Purity_Check->Stereo_Check Yes Fail Purify or obtain new sample Purity_Check->Fail No Stereo_Check->ID_Check Yes Stereo_Check->Fail No Pass Suitable for Experiments ID_Check->Pass Yes ID_Check->Fail No HPLC_Troubleshooting Start Unexpected Peak(s) in HPLC Chromatogram Blank_Run Inject a solvent blank Start->Blank_Run Peak_Present Peak(s) still present? Blank_Run->Peak_Present System_Contamination System Contamination (Solvent, tubing, injector) Peak_Present->System_Contamination Yes Sample_Issue Sample-related issue Peak_Present->Sample_Issue No Clean_System Clean HPLC system and use fresh solvents System_Contamination->Clean_System Analyze_MS Analyze peak(s) by LC-MS/MS Sample_Issue->Analyze_MS Known_Impurity Mass matches known impurity (e.g., stereoisomer, dihydrosphingosine)? Analyze_MS->Known_Impurity Confirm_Chiral Confirm with chiral HPLC and reference standards Known_Impurity->Confirm_Chiral Yes Unknown_Impurity Unknown Impurity (Synthesis byproduct or degradation product) Known_Impurity->Unknown_Impurity No

References

Technical Support Center: Troubleshooting Poor Cell Viability with D-Threo-sphingosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in their experiments involving D-Threo-sphingosine.

Troubleshooting Guide

Poor cell viability following this compound treatment can arise from several factors, ranging from suboptimal experimental conditions to the inherent biological activity of the compound. This guide provides a step-by-step approach to identify and resolve common issues.

Question: My cells are showing excessive death after this compound treatment. What are the potential causes and how can I troubleshoot this?

Answer:

Excessive cell death is a common challenge. Follow these steps to diagnose the problem:

Step 1: Verify Reagent Quality and Handling

  • Purity and Identity: Ensure the this compound used is of high purity and is the correct stereoisomer.

  • Storage: this compound should be stored at -20°C. Improper storage can lead to degradation and altered activity.

  • Solvent Preparation: this compound is often dissolved in ethanol (B145695) or DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Step 2: Optimize Treatment Concentration

This compound can induce apoptosis, and its potency can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Recommendation: Start with a wide range of concentrations (e.g., 1 µM to 50 µM) to establish a toxicity curve. The L-threo stereoisomer has been reported to be less potent in inducing apoptosis compared to the D-erythro form.[1]

Step 3: Review Experimental Protocol

  • Cell Seeding Density: Ensure cells are seeded at an appropriate density. Both sparse and overly confluent cultures can be more susceptible to stress-induced cell death.

  • Treatment Duration: The duration of exposure to this compound will significantly impact viability. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to find the optimal treatment window.

  • Serum Concentration: The presence or absence of serum in the culture medium can affect cellular responses to sphingolipids. Consistency in serum concentration is key.

Step 4: Investigate the Mechanism of Cell Death

Understanding how your cells are dying can provide clues for troubleshooting.

  • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis. This compound and its analogs are known to induce apoptosis.[2]

  • Caspase Activation: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.

Troubleshooting Workflow

G start Start: Poor Cell Viability Observed reagent Step 1: Check Reagent Quality & Handling - Purity - Storage (-20°C) - Fresh Solvent Prep start->reagent reagent->start Issue Found: Replace Reagent concentration Step 2: Optimize Concentration - Perform Dose-Response Curve (e.g., 1-50 µM) reagent->concentration Reagent OK concentration->start Issue Found: Lower Concentration protocol Step 3: Review Protocol - Cell Density - Treatment Duration - Serum Concentration concentration->protocol Concentration Optimized protocol->start Issue Found: Adjust Protocol mechanism Step 4: Investigate Cell Death Mechanism - Annexin V/PI Staining - Caspase Activity Assays protocol->mechanism Protocol Consistent solution Solution: Adjust Experimental Parameters mechanism->solution Mechanism Understood G stress Cellular Stress / This compound sphingomyelinase Sphingomyelinase Activation stress->sphingomyelinase ceramide Ceramide Accumulation sphingomyelinase->ceramide mitochondria Mitochondrial Outer Membrane Permeabilization ceramide->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells in 96-well plate prepare_treatment 2. Prepare Serial Dilutions of this compound add_treatment 3. Add Treatment to Cells prepare_treatment->add_treatment incubate 4. Incubate for Desired Duration add_treatment->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt dissolve 6. Dissolve Formazan add_mtt->dissolve read 7. Read Absorbance dissolve->read analyze 8. Analyze Data read->analyze

References

Validation & Comparative

A Comparative Guide to the Biological Activities of D-erythro- and L-threo-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosine (B13886), a fundamental component of sphingolipids, plays a critical role in a multitude of cellular processes, ranging from proliferation and differentiation to apoptosis and autophagy. The biological activity of sphingosine is highly dependent on its stereochemistry. This guide provides an objective comparison of the two most studied stereoisomers, the naturally occurring D-erythro-sphingosine and the synthetic L-threo-sphingosine, supported by experimental data.

Contrasting Biological Effects: A Summary

D-erythro-sphingosine and L-threo-sphingosine, while structurally similar, exhibit distinct and sometimes opposing biological activities. D-erythro-sphingosine is primarily associated with the regulation of cell growth, intracellular calcium signaling, and apoptosis. In contrast, L-threo-sphingosine is a potent inducer of autophagy and shows limited activity in promoting cell proliferation. Both isomers, however, are recognized as inhibitors of Protein Kinase C (PKC).

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the biological activities of D-erythro- and L-threo-sphingosine based on available experimental data.

Biological ActivityD-erythro-SphingosineL-threo-SphingosineReference
Protein Kinase C (PKC) Inhibition (in vitro) IC50 ≈ 50 µMIC50 ≈ 50 µM[1]
DNA Synthesis Stimulation StimulatoryNo effect[2][3]
Intracellular Calcium (Ca2+) Mobilization Effective inducerIneffective[2][3]
Apoptosis Induction Strong inducerPartially active[4]
Autophagy Induction Not a primary effectPotent inducer[5]
Vinblastine (B1199706) Accumulation in MCF-7ADR cells Up to 6-fold increase at 50 µMUp to 6-fold increase at 50 µM[1]

Key Signaling Pathways

The distinct biological outcomes of D-erythro- and L-threo-sphingosine can be attributed to their differential engagement of intracellular signaling pathways.

D-erythro-Sphingosine Signaling

D-erythro-sphingosine can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that can act both intracellularly and through cell surface receptors. A key downstream effect of D-erythro-sphingosine, mediated by S1P, is the mobilization of intracellular calcium, which is correlated with its ability to stimulate DNA synthesis.[2][3] Furthermore, D-erythro-sphingosine can induce apoptosis, a process that may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][6]

D_erythro_sphingosine_pathway D_erythro D-erythro-Sphingosine SphK Sphingosine Kinase (SphK) D_erythro->SphK MAPK MAPK Pathway D_erythro->MAPK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Ca_mobilization Intracellular Ca2+ Mobilization S1P->Ca_mobilization DNA_synthesis DNA Synthesis Ca_mobilization->DNA_synthesis Apoptosis Apoptosis MAPK->Apoptosis

D-erythro-Sphingosine Signaling Pathways
L-threo-Sphingosine Signaling

L-threo-sphingosine, and its analogue L-threo-sphinganine (safingol), are potent inhibitors of PKC.[1][5] This inhibition, along with the suppression of the PI3-Kinase/Akt pathway, leads to the induction of autophagy, a cellular degradation process.[5] Unlike the D-erythro isomer, L-threo-sphingosine does not effectively stimulate intracellular calcium release or DNA synthesis.[2][3]

L_threo_sphingosine_pathway L_threo L-threo-Sphingosine PKC Protein Kinase C (PKC) L_threo->PKC PI3K_Akt PI3-Kinase/Akt Pathway L_threo->PI3K_Akt Autophagy Autophagy PKC->Autophagy PI3K_Akt->Autophagy PKC_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare PKC Reaction Mix Add_Inhibitor Add Sphingosine Isomers Prep_Mix->Add_Inhibitor Initiate Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction & Wash Incubate->Terminate Quantify Scintillation Counting Terminate->Quantify Calculate Calculate IC50 Quantify->Calculate

References

A Comparative Guide to D-Threo-sphingosine and D-erythro-sphingosine in Protein Kinase C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two stereoisomers of sphingosine (B13886), D-threo-sphingosine and D-erythro-sphingosine, focusing on their roles as inhibitors of Protein Kinase C (PKC). While both molecules are recognized as potent inhibitors of this critical signaling enzyme, this document aims to objectively present the available experimental data, detail relevant experimental protocols, and visualize the underlying biochemical pathways.

Executive Summary

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, making it a significant therapeutic target. Sphingosine, a key component of sphingolipids, has been identified as a potent endogenous inhibitor of PKC. This guide specifically examines the inhibitory properties of the D-threo and D-erythro stereoisomers of sphingosine.

Quantitative Data on PKC Inhibition

Due to the lack of direct comparative studies, this section presents available data on the PKC inhibitory activity of each stereoisomer individually. It is important to note that variations in experimental conditions (e.g., PKC isoform, substrate, lipid activators) can significantly influence inhibitory concentrations.

CompoundTargetAssay SystemInhibitory ConcentrationReference
D-erythro-sphingosine Protein Kinase CIn vitro (mixed micellar assay)50% inhibition at equimolar concentration with diacylglycerol[1]
Protein Kinase CHuman PlateletsInhibition of 40-kDa protein phosphorylation[2][3]
This compound Protein Kinase C---Potent inhibitor (synthesis reported)

Note: The table highlights the current gap in the literature regarding a direct, side-by-side comparison of the IC50 values of the two stereoisomers for PKC inhibition.

Mechanism of PKC Inhibition by Sphingosine

Sphingosine inhibits PKC by acting as a competitive inhibitor with respect to diacylglycerol (DAG) and phorbol (B1677699) esters, which are activators of most PKC isoforms. The positively charged amino group of sphingosine is crucial for its inhibitory activity. It is believed to interact with the negatively charged phospholipids, such as phosphatidylserine (B164497) (PS), which are essential for PKC activation. This interaction likely prevents the proper binding of PKC to the cell membrane and its subsequent activation by DAG.

cluster_activation PKC Activation Pathway cluster_inhibition Inhibition by Sphingosine Signal Signal PLC Phospholipase C Signal->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Ca2+ Ca2+ IP3->Ca2+ Ca2+->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Membrane Translocation Substrate Substrate PKC_active->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Sphingosine D-erythro/D-threo Sphingosine PKC_binding PKC Membrane Binding Sphingosine->PKC_binding Competes with DAG & interacts with PS

Figure 1. Simplified signaling pathway of PKC activation and inhibition by sphingosine.

Experimental Protocols

This section outlines a detailed methodology for a common in vitro Protein Kinase C inhibition assay using a radioactive-labeling approach. This protocol can be adapted to compare the inhibitory potential of this compound and D-erythro-sphingosine.

In Vitro PKC Inhibition Assay (Radiometric)

1. Materials and Reagents:

  • Purified Protein Kinase C (specific isoform)

  • This compound and D-erythro-sphingosine stock solutions (in DMSO)

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • ATP solution (non-radioactive)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation cocktail and counter

2. Experimental Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and diacylglycerol in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in the assay buffer by vortexing and sonication to create small unilamellar vesicles.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Lipid vesicles (PS/DAG)

      • PKC substrate peptide

      • Purified PKC enzyme

      • Varying concentrations of this compound or D-erythro-sphingosine (or DMSO for control).

    • Pre-incubate the mixture for 5-10 minutes at 30°C.

  • Initiate the Kinase Reaction:

    • Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction and Spot:

    • Terminate the reaction by adding an equal volume of cold 10% TCA.

    • Spot an aliquot of the reaction mixture onto a labeled phosphocellulose paper square.

  • Wash the Phosphocellulose Paper:

    • Wash the paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the paper.

  • Quantify Phosphorylation:

    • Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each concentration of the sphingosine isomers compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

cluster_workflow Experimental Workflow for PKC Inhibition Assay Prepare_Reagents Prepare Reagents (PKC, Substrate, Lipids, Buffers) Setup_Reaction Set up Reaction Mixtures (Enzyme, Substrate, Lipids, Inhibitor) Prepare_Reagents->Setup_Reaction Prepare_Inhibitors Prepare Serial Dilutions of Sphingosine Isomers Prepare_Inhibitors->Setup_Reaction Pre_Incubate Pre-incubate at 30°C Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Spot_Paper Spot onto Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash_Paper Wash Paper to Remove Unincorporated ATP Spot_Paper->Wash_Paper Quantify Quantify Radioactivity (Scintillation Counting) Wash_Paper->Quantify Analyze_Data Data Analysis (Calculate IC50) Quantify->Analyze_Data

Figure 2. General experimental workflow for an in vitro radiometric PKC inhibition assay.

Conclusion

Both this compound and D-erythro-sphingosine are established inhibitors of Protein Kinase C. The available evidence suggests they act competitively with respect to diacylglycerol, a key activator of PKC. However, a significant knowledge gap exists regarding the relative potency of these two stereoisomers. Further research involving direct comparative studies is necessary to elucidate any stereospecific differences in their PKC inhibitory activity. The detailed experimental protocol provided in this guide offers a robust framework for conducting such comparative analyses, which would be of considerable value to the fields of cell signaling research and drug development.

References

Validating the Inhibitory Effect of D-Threo-sphingosine on Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Threo-sphingosine's inhibitory effect on Protein Kinase C (PKC) with other common PKC inhibitors. The information presented is supported by experimental data and includes detailed protocols to assist in the selection of appropriate research tools and the design of validation experiments.

Unraveling the Role of PKC in Cellular Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways.[1] These enzymes are key regulators of diverse physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The dysregulation of PKC activity has been implicated in a variety of diseases, most notably cancer, making it a significant target for therapeutic intervention.

This compound: A Natural Inhibitor of PKC

This compound, a naturally occurring long-chain amino diol, has been identified as a potent inhibitor of Protein Kinase C.[2] Its inhibitory action has been demonstrated in both in vitro and cellular systems. The mechanism of inhibition by sphingosine (B13886) involves its interaction with the regulatory domain of PKC, which can prevent the binding of activators like diacylglycerol (DAG) and phorbol (B1677699) esters.[3] While this compound is a valuable tool for studying PKC-mediated signaling, a quantitative comparison with other well-characterized inhibitors is crucial for informed experimental design.

Comparative Analysis of PKC Inhibitors

The selection of a PKC inhibitor for a particular study depends on factors such as potency, isoform selectivity, and mechanism of action. This section provides a quantitative comparison of this compound and several alternative small molecule inhibitors.

InhibitorTypeTarget(s)IC50 (in vitro)
This compound SphingolipidPan-PKCData not readily available in a quantitative format. Potency has been demonstrated, but specific IC50 values against individual isoforms are not consistently reported.
N,N-Dimethylsphingosine Sphingolipid derivativePKC, Sphingosine KinaseIC50 = 12 µM (for PKC)
Calphostin C Fungal MetaboliteDiacylglycerol/Phorbol Ester Binding Site on PKCIC50 = 50 nM (for rat brain PKC)[4]
Gö 6983 BisindolylmaleimidePan-PKC (α, β, γ, δ, ζ)PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[5][6]
Bisindolylmaleimide I (GF109203X) BisindolylmaleimidecPKC (α, β, γ), nPKC (δ, ε)PKCα: 20 nM, PKCβI: 17 nM, PKCβII: 16 nM, PKCγ: 20 nM; Weak inhibitor of PKCζ (IC50 ≈ 6 µM)[7][8][9][10]
Ro 31-8220 BisindolylmaleimidePan-PKC (α, βI, βII, γ, ε)PKCα: 5 nM, PKCβI: 24 nM, PKCβII: 14 nM, PKCγ: 27 nM, PKCε: 24 nM[11][12]

Note: IC50 values can vary depending on the experimental conditions, such as the PKC isoform, substrate, ATP concentration, and the specific assay used.

Experimental Protocols for Validating PKC Inhibition

To validate the inhibitory effect of this compound or other compounds on PKC, a combination of in vitro and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKC.

Objective: To determine the half-maximal inhibitory concentration (IC50) value of the inhibitor against a specific PKC isoform.

Materials:

  • Purified recombinant PKC enzyme (e.g., PKCα, β, γ)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP (for radioactive assay) or a non-radioactive detection system (e.g., fluorescence-based or luminescence-based assay kit)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 10 µM ATP)

  • PKC activators (e.g., phosphatidylserine, diacylglycerol)

  • Test inhibitor (this compound or other compounds) at various concentrations

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or microplate reader

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.

  • Add Inhibitor: Add the test inhibitor at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate Kinase Reaction: Start the reaction by adding the purified PKC enzyme.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

  • Quantify: Quantify the amount of phosphorylated substrate using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for detection.

  • Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular PKC Inhibition Assay (Western Blotting)

This assay assesses the inhibitor's ability to block PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.

Objective: To determine the cellular efficacy of the inhibitor.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and reagents

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Test inhibitor (this compound or other compounds)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody for total PKC substrate or a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration.

  • Stimulation: Stimulate the cells with a PKC activator like PMA to induce PKC activity.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • Normalize the signal to a loading control or the total amount of the PKC substrate.

    • Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the context of PKC inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocates & Activates Substrate Substrate PKC_active->Substrate Phosphorylates IP3R IP3 Receptor IP3->IP3R Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular Response Cellular Response Phospho_Substrate->Cellular Response Ca2 Ca2+ IP3R->Ca2 Releases Ca2->PKC_inactive Activates Inhibitor This compound & Other Inhibitors Inhibitor->PKC_active Inhibits

Caption: The conventional Protein Kinase C (PKC) signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay (Western Blot) invitro_start Prepare Reaction Mix (Buffer, Substrate, Activators) invitro_inhibitor Add Inhibitor (e.g., this compound) invitro_start->invitro_inhibitor invitro_enzyme Add Purified PKC Enzyme invitro_inhibitor->invitro_enzyme invitro_atp Add [γ-³²P]ATP invitro_enzyme->invitro_atp invitro_incubate Incubate at 30°C invitro_atp->invitro_incubate invitro_stop Stop Reaction invitro_incubate->invitro_stop invitro_quantify Quantify Phosphorylation invitro_stop->invitro_quantify invitro_ic50 Determine IC50 invitro_quantify->invitro_ic50 cellular_start Culture Cells cellular_inhibitor Pre-incubate with Inhibitor cellular_start->cellular_inhibitor cellular_stimulate Stimulate with PMA cellular_inhibitor->cellular_stimulate cellular_lyse Lyse Cells cellular_stimulate->cellular_lyse cellular_quantify Protein Quantification cellular_lyse->cellular_quantify cellular_wb SDS-PAGE & Western Blot cellular_quantify->cellular_wb cellular_detect Detect Phospho-Substrate cellular_wb->cellular_detect cellular_analyze Analyze & Determine Cellular Efficacy cellular_detect->cellular_analyze

Caption: Workflow for validating the inhibitory effect of a compound on PKC activity.

References

Comparative Guide to Control Experiments for D-Threo-sphingosine Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for functional assays involving D-Threo-sphingosine. Understanding the distinct biochemical behavior of sphingosine (B13886) stereoisomers is critical for the accurate interpretation of experimental results in sphingolipid research and drug development. This document outlines key assays, appropriate positive and negative controls, and detailed experimental protocols to ensure the robustness and reliability of your findings.

Introduction to this compound and its Stereoisomers

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. Sphingosine, a key component of sphingolipids, exists in different stereoisomeric forms. The naturally occurring and most studied isomer is D-erythro-sphingosine. This compound is a diastereomer of D-erythro-sphingosine and its distinct stereochemistry can lead to significantly different biological activities. When investigating the functional effects of this compound, it is imperative to employ a panel of well-controlled assays to elucidate its specific interactions with key enzymes and receptors in the sphingolipid metabolic and signaling pathways.

Key Functional Assays and Control Strategies

To comprehensively characterize the functional profile of this compound, a series of in vitro assays targeting key components of the sphingolipid pathway are recommended. This guide focuses on four principal assays: Sphingosine Kinase (SphK) Activity Assay, Ceramide Synthase (CerS) Activity Assay, Sphingosine-1-Phosphate (S1P) Receptor Binding Assay, and Protein Kinase C (PKC) Inhibition Assay. For each assay, we propose specific positive and negative controls to provide a clear comparative context for the activity of this compound.

Experimental Controls Overview
Assay Test Compound Positive Control Rationale for Positive Control Negative Control Rationale for Negative Control
Sphingosine Kinase (SphK) Activity This compoundD-erythro-sphingosineNatural substrate for SphK1, leading to the production of S1P.[1]PF-543A potent and selective inhibitor of SphK1, used to establish a baseline of inhibited enzyme activity.[2][3]
Ceramide Synthase (CerS) Activity This compoundD-erythro-sphingosineNatural substrate for CerS, leading to the formation of ceramide.[4]Fumonisin B1A mycotoxin that acts as a competitive inhibitor of ceramide synthase.[5][6]
S1P Receptor Binding This compound-1-phosphateFTY720-phosphateA potent, non-selective agonist for four of the five S1P receptors, used to demonstrate receptor binding and activation.[7]L-threo-sphingosineUnlikely to be phosphorylated to the active S1P analog and thus should not bind to S1P receptors.
Protein Kinase C (PKC) Inhibition This compoundD-erythro-sphingosineKnown inhibitor of PKC, providing a benchmark for inhibitory activity.[8][9]Vehicle (e.g., DMSO)The solvent used to dissolve the test compounds, to control for any effects of the solvent on enzyme activity.

Quantitative Comparison of Sphingosine Isomers and Controls

The following table summarizes the available quantitative data for the activity of this compound in comparison to its stereoisomers and established controls in the key functional assays. Note: Direct IC50/EC50 values for this compound are not consistently reported in the literature, highlighting the importance of conducting these comparative assays.

Assay Compound Reported Activity (IC50/EC50/Ki) Reference
Sphingosine Kinase 1 (SphK1) Inhibition PF-543IC50: 2 - 3.6 nM[2][3]
This compound analog (SK1-I)Ki ≈ 10 µM (selective human SPHK1 inhibitor)[1]
Ceramide Synthase (CerS) Inhibition Fumonisin B1IC50: ~0.1 µM (rat liver microsomes); ~0.7 µM (neurons)[5][6]
S1P Receptor Binding/Activation FTY720 (phosphorylated)EC50: 0.3-3.1 nM for S1P1, S1P3, S1P4, S1P5[10]
FTY720IC50: 0.033 nM in K562 and NK cells[11]
Protein Kinase C (PKC) Inhibition D-erythro-sphingosineIC50 ≈ 2.8 µM[12]
L-threo-sphingosine50% inhibition at 2.2 mol % (slightly more potent than D-erythro)

Signaling Pathways and Experimental Workflows

To visualize the interplay of the molecules discussed and the experimental designs, the following diagrams are provided.

Sphingolipid Metabolism and Signaling cluster_metabolism Sphingolipid Metabolism cluster_signaling S1P Signaling cluster_pkc PKC Regulation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (B43673) Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Fumonisin B1 inhibits) Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK (PF-543 inhibits) S1P_ext Extracellular S1P Sphingosine-1-Phosphate (S1P)->S1P_ext Export S1PR S1P Receptors (FTY720-P activates) S1P_ext->S1PR G-protein signaling G-protein signaling S1PR->G-protein signaling Cellular Response Cellular Response G-protein signaling->Cellular Response PKC PKC Sphingosine_PKC Sphingosine Sphingosine_PKC->PKC inhibits PKC_inhibition Inhibition

Figure 1: Overview of Sphingolipid Metabolism and S1P Signaling Pathways.

Experimental_Workflow_SphK_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme SphK1 Enzyme Incubate Incubate at 37°C Enzyme->Incubate Substrate D-erythro-sphingosine (or this compound) Substrate->Incubate ATP [γ-32P]ATP ATP->Incubate Buffer Reaction Buffer Buffer->Incubate Controls Positive Control: D-erythro-sphingosine Negative Control: PF-543 Controls->Incubate Reaction SphK1 phosphorylates sphingosine to S1P Incubate->Reaction Stop Stop Reaction Reaction->Stop Separate Separate [32P]S1P from [γ-32P]ATP (e.g., TLC) Stop->Separate Quantify Quantify [32P]S1P (Scintillation Counting) Separate->Quantify

Figure 2: General Workflow for a Radiometric Sphingosine Kinase (SphK) Activity Assay.

Experimental Protocols

Sphingosine Kinase (SphK) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring SphK activity by quantifying the incorporation of radiolabeled phosphate (B84403) into the sphingosine substrate.[11]

Materials:

  • Recombinant human Sphingosine Kinase 1 (SphK1)

  • This compound

  • D-erythro-sphingosine (Positive Control Substrate)

  • PF-543 (Negative Control Inhibitor)

  • [γ-32P]ATP

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.5% Triton X-100)

  • Lipid carrier (e.g., fatty acid-free BSA)

  • Stop Solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and D-erythro-sphingosine in a suitable solvent (e.g., ethanol) and complex them with the lipid carrier.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SphK1 enzyme, and either the test compound (this compound), positive control (D-erythro-sphingosine), or negative control (PF-543 pre-incubated with enzyme and D-erythro-sphingosine).

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the Stop Solution.

  • Lipid Extraction: Extract the lipids by adding the organic solvent mixture, vortexing, and centrifuging to separate the phases.

  • TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the chromatogram using the appropriate solvent system.

  • Quantification: Visualize the radiolabeled S1P spot (e.g., by autoradiography), scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of [32P]S1P produced in the presence of this compound to that of the positive and negative controls.

Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This protocol utilizes a fluorescently labeled sphinganine analog to measure CerS activity.[13][14]

Materials:

  • Cell or tissue homogenate containing CerS

  • This compound

  • D-erythro-sphingosine (Positive Control)

  • Fumonisin B1 (Negative Control)

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • TLC plates and developing solvent

  • Fluorescence imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue homogenate, and the test compound (this compound), positive control (D-erythro-sphingosine, which will compete with the fluorescent substrate), or negative control (Fumonisin B1).

  • Initiate Reaction: Start the reaction by adding NBD-sphinganine and the fatty acyl-CoA.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Extraction: Add the Stop Solution, vortex, and centrifuge.

  • TLC Separation: Spot the organic phase onto a TLC plate and develop the chromatogram.

  • Quantification: Visualize and quantify the fluorescent NBD-ceramide product using a fluorescence imager.

  • Data Analysis: Compare the amount of NBD-ceramide produced in the presence of this compound to the controls.

S1P Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from S1P receptors.[5][15]

Materials:

  • Cell membranes expressing a specific S1P receptor subtype (e.g., S1P1)

  • [33P]S1P (radioligand)

  • This compound-1-phosphate (test compound)

  • FTY720-phosphate (Positive Control)

  • L-threo-sphingosine (Negative Control)

  • Binding Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5)

  • Filter plates (e.g., GF/B)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the binding buffer, cell membranes, and varying concentrations of the test compound, positive control, or negative control.

  • Add Radioligand: Add a constant concentration of [33P]S1P to all wells.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the displacement of [33P]S1P by this compound-1-phosphate and compare it to the positive control.

Protein Kinase C (PKC) Inhibition Assay (Radiometric)

This in vitro assay measures the ability of a compound to inhibit the phosphorylation of a substrate by PKC.[2][10]

Materials:

  • Purified Protein Kinase C

  • PKC substrate (e.g., a specific peptide or histone)

  • This compound

  • D-erythro-sphingosine (Positive Control)

  • Vehicle (Negative Control)

  • [γ-32P]ATP

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine and Diacylglycerol (PKC activators)

  • Stop Solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PKC enzyme, substrate, and PKC activators. Add the test compound (this compound), positive control (D-erythro-sphingosine), or negative control (vehicle).

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate at 30°C for a set time (e.g., 10 minutes).

  • Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of PKC activity by this compound and compare it to the positive control.

Conclusion

The functional characterization of this compound requires a systematic approach employing well-defined in vitro assays and appropriate controls. By comparing the activity of this compound to its naturally occurring stereoisomer, D-erythro-sphingosine, and to established inhibitors and activators, researchers can gain a clear understanding of its specific biological effects. The detailed protocols and control strategies provided in this guide are intended to facilitate the design of robust experiments and the generation of high-quality, interpretable data in the study of sphingolipid signaling.

References

A Structural Showdown: Unveiling the Stereochemical Nuances of Sphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional disparities of sphingosine (B13886) stereoisomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct biological roles and physicochemical properties.

Sphingosine, a fundamental building block of sphingolipids, plays a pivotal role in a myriad of cellular processes. Its deceptively simple 18-carbon backbone, adorned with an amino group and two hydroxyl groups, belies a complex world of stereoisomerism that dictates its biological activity. The spatial arrangement of these functional groups gives rise to four principal stereoisomers: D-erythro-sphingosine, L-erythro-sphingosine, D-threo-sphingosine, and L-threo-sphingosine. While D-erythro-sphingosine is the most abundant and biologically relevant isomer in mammals, its counterparts are emerging as critical tools for dissecting cellular signaling pathways and as potential therapeutic agents. This guide provides a detailed comparison of these stereoisomers, supported by experimental data, to illuminate their unique characteristics.

Physicochemical Properties: A Tale of Four Isomers

The subtle differences in the three-dimensional architecture of sphingosine stereoisomers translate into distinct physical properties. A comprehensive comparison of their melting points and solubilities is crucial for their effective use in experimental settings.

StereoisomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
D-erythro-sphingosine (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diolC₁₈H₃₇NO₂299.567 - 81[1]Soluble in chloroform (B151607) (1 mg/mL), methanol (B129727) (1 mg/mL), and DMSO (10 mg/mL).
L-erythro-sphingosine (2R,3S,4E)-2-aminooctadec-4-ene-1,3-diolC₁₈H₃₇NO₂299.5Not availableSoluble in chloroform, DMSO, and ethanol (B145695).[2][3]
This compound (2R,3R,4E)-2-aminooctadec-4-ene-1,3-diolC₁₈H₃₇NO₂299.5Not availableNot available
L-threo-sphingosine (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diolC₁₈H₃₇NO₂299.5Not availableSoluble in ethanol (0.25 mg/mL).[4]

Biological Activity: A Stereoselective Symphony

The true significance of sphingosine's stereochemistry lies in its differential engagement with cellular machinery. The spatial orientation of the hydroxyl and amino groups dictates how these molecules interact with enzymes and receptors, leading to distinct downstream signaling events.

Differential Inhibition of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various signal transduction pathways. Sphingosine is a known inhibitor of PKC, and this inhibition is stereoselective.

StereoisomerPKC Inhibition (IC₅₀)Reference
D-erythro-sphingosine 2.8 mol %[4]
L-threo-sphingosine 2.2 mol %[4]
L-erythro-sphingosine 3.3 mol %[3]

Experimental data indicates that L-threo-sphingosine is a slightly more potent inhibitor of PKC compared to the naturally occurring D-erythro-sphingosine.[4]

Regulation of Serine Palmitoyltransferase (SPT)

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. The stereoisomers of sphingosine exhibit contrasting effects on its activity.

  • D-erythro-sphingosine: Inhibits SPT activity, thus acting as a feedback regulator of its own synthesis.[4]

  • L-threo-sphingosine: Does not inhibit SPT activity, highlighting a key functional divergence from its D-erythro counterpart.[4]

This differential regulation underscores the cell's ability to distinguish between these stereoisomers, with significant implications for maintaining sphingolipid homeostasis.

The Phosphorylated Frontier: Sphingosine-1-Phosphate (S1P) Receptor Signaling

Sphingosine is readily phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5). While much is known about the signaling cascades initiated by D-erythro-S1P, the roles of the other S1P stereoisomers are an active area of investigation. It is hypothesized that the stereochemistry of the S1P backbone influences receptor binding affinity and subsequent downstream signaling.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_Stereoisomers S1P Stereoisomers (D-erythro, L-erythro, D-threo, L-threo) S1PRs S1P Receptors (S1PR1-5) S1P_Stereoisomers->S1PRs Binding Affinity Varies with Stereochemistry G_Proteins G Proteins (Gαi, Gαq, Gα12/13) S1PRs->G_Proteins Receptor Activation Downstream_Effectors Downstream Effectors (e.g., PI3K, PLC, Rho) G_Proteins->Downstream_Effectors Signal Transduction Cellular_Responses Cellular Responses (e.g., Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses PKC_Inhibition_Workflow Prepare_Micelles Prepare Mixed Micelles (PS, DAG, Triton X-100 ± Sphingosine) Kinase_Reaction Initiate Kinase Reaction (PKC, Histone H1, [γ-³²P]ATP) Prepare_Micelles->Kinase_Reaction Stop_Reaction Stop Reaction & Spot on Phosphocellulose Paper Kinase_Reaction->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate % Inhibition & IC₅₀ Quantify->Analyze S1P_Binding_Assay_Workflow Prepare_Reagents Prepare Reagents (Membranes, [³²P]S1P, Unlabeled S1P Isomers) Incubation Incubate Reagents to Reach Binding Equilibrium Prepare_Reagents->Incubation Filtration Separate Bound & Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Bound Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate IC₅₀ and Ki Values Quantification->Analysis

References

A Comparative Guide to the Differential Effects of Sphingosine Isomers in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular communication, sphingolipids have emerged as pivotal players, dictating cell fate through a delicate balance of their metabolic intermediates. Among these, sphingosine (B13886) and its isomers stand out as critical signaling molecules with diverse and often opposing biological activities. This guide provides an objective comparison of the differential effects of key sphingosine isomers, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and therapeutic development.

The Sphingolipid Rheostat: A Balancing Act of Cell Fate

At the heart of sphingolipid signaling lies the "sphingolipid rheostat," a concept that posits the intracellular ratio of ceramide, sphingosine, and sphingosine-1-phosphate (S1P) determines whether a cell undergoes apoptosis or proliferation and survival.[1][2] Ceramide and sphingosine are generally considered pro-apoptotic, while S1P is pro-survival.[1][2] The enzymes that interconvert these lipids are therefore critical control points in cellular regulation.

dot

cluster_apoptosis Apoptosis cluster_survival Survival & Proliferation Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase Irreversible_Degradation Irreversible Degradation S1P->Irreversible_Degradation S1P Lyase

Caption: The Sphingolipid Rheostat.

Comparative Analysis of Sphingosine Isomers

The biological activity of sphingosine is highly dependent on its stereochemistry and saturation. This section compares the key isomers and their distinct roles in cell signaling.

Isomer/AnalogueKey Features & Biological RolesReceptor Interactions (S1PRs)Downstream Signaling Effects
D-(+)-erythro-Sphingosine The naturally occurring stereoisomer. Pro-apoptotic and inhibits protein kinase C.[3] Precursor to S1P.Indirectly influences S1PR signaling as the precursor to the ligand S1P.Can induce apoptosis and cell cycle arrest.[4] Its conversion to S1P is a critical step for pro-survival signaling.
L-(-)-threo-Sphingosine A non-naturally occurring stereoisomer. Less potent in inducing apoptosis compared to the D-erythro isomer.[5]Can be metabolized to L-threo-S1P, which may have distinct receptor affinities from D-erythro-S1P.Shows stereospecificity in downstream effects. For example, it is less effective at inducing DNA synthesis compared to the D-erythro isomer.[5]
Sphinganine (Dihydrosphingosine) Saturated form of sphingosine, an intermediate in the de novo sphingolipid synthesis pathway.[6] Can be phosphorylated to sphinganine-1-phosphate (SA1P).SA1P can interact with S1PRs, but with different affinities and signaling outcomes compared to S1P.Can induce apoptosis, and its accumulation is linked to certain diseases.[7] SA1P has been shown to have distinct effects on vascular tone compared to S1P.
Sphingosine-1-Phosphate (S1P) A potent signaling molecule with primarily pro-survival and pro-proliferative effects.[1] Acts as a ligand for five G protein-coupled receptors (S1PR1-5).[8]High-affinity agonist for all five S1P receptors (S1PR1-5).[8]Activates a wide range of downstream pathways including Ras/ERK, PI3K/Akt, PLC, and Rho, leading to cell survival, proliferation, migration, and cytoskeletal rearrangement.[8]
FTY720 (Fingolimod) A synthetic sphingosine analogue. An immunosuppressive drug used in the treatment of multiple sclerosis.[9]Its active form, FTY720-phosphate, is a potent agonist at S1PR1, S1PR3, S1PR4, and S1PR5, but not S1PR2.[9][10]Induces S1PR1 internalization, leading to functional antagonism and sequestration of lymphocytes in lymph nodes.[9]

Quantitative Comparison of Sphingosine Isomer Effects

The following tables summarize quantitative data on the differential effects of sphingosine isomers and related molecules on key cellular processes.

Table 1: Receptor Binding Affinities

LigandS1PR1 (EC50/Ki, nM)S1PR2 (EC50/Ki, nM)S1PR3 (EC50/Ki, nM)S1PR4 (EC50/Ki, nM)S1PR5 (EC50/Ki, nM)
S1P ~0.8~5~1.5~10~0.3
FTY720-P ~0.3>1000~1.0~0.6~0.2

Data compiled from various sources. EC50/Ki values can vary depending on the cell type and assay conditions.

Table 2: Effects on Cell Viability and Apoptosis

Treatment (10 µM, 22h in CLL cells)% Viability (relative to vehicle)% Apoptosis (relative to vehicle)
Sphingosine ~60%~140%
Sphinganine ~70%~130%
S1P ~95%~105%

Data adapted from a study on primary Chronic Lymphocytic Leukemia (CLL) cells.[7]

Signaling Pathways of Sphingosine Isomers

The diverse biological effects of sphingosine isomers are mediated by their interaction with distinct signaling pathways.

Sphingosine-1-Phosphate (S1P) Signaling

S1P exerts its effects primarily through five G protein-coupled receptors (S1PR1-5), each coupling to different G proteins and activating a cascade of downstream signaling events.[8]

dot

cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes S1P Sphingosine-1-Phosphate S1PR1 S1PR1 S1PR2 S1PR2 S1PR3 S1PR3 S1PR4 S1PR4 S1PR5 S1PR5 Gi Gαi S1PR1->Gi S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi Ras_ERK Ras/ERK Pathway Gi->Ras_ERK PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Proliferation Proliferation Ras_ERK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration PLC->Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

Caption: S1P Receptor Signaling Pathways.

Intracellular Signaling of Sphingosine Isomers

While S1P primarily signals through cell surface receptors, sphingosine and its other isomers can also exert their effects through intracellular mechanisms. For instance, D-(+)-erythro-sphingosine has been shown to mobilize calcium from intracellular stores, an effect not observed with the L-(-)-threo isomer.[5]

dot

cluster_intracellular Intracellular Stores D_erythro_Sph D-(+)-erythro-Sphingosine Ca_stores Ca2+ Stores D_erythro_Sph->Ca_stores Mobilizes Ca2+ L_threo_Sph L-(-)-threo-Sphingosine L_threo_Sph->Ca_stores No significant mobilization Ca_mobilization Intracellular Ca2+ Mobilization Ca_stores->Ca_mobilization DNA_synthesis DNA Synthesis Ca_mobilization->DNA_synthesis

Caption: Stereospecific Intracellular Calcium Mobilization.

Experimental Protocols

Accurate and reproducible experimental design is paramount in elucidating the nuanced roles of sphingosine isomers. This section provides an overview of key experimental protocols.

Quantification of Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids from biological samples.

dot

Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (e.g., HILIC or Reversed-Phase) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental Workflow for LC-MS/MS Analysis.

Protocol Overview:

  • Sample Preparation: Homogenize tissues or lyse cells.

  • Lipid Extraction: Employ a robust lipid extraction method, such as a modified Bligh-Dyer procedure, to isolate lipids from the aqueous phase.

  • Chromatographic Separation: Utilize liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate the different sphingolipid species.

  • Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection.

  • Data Analysis: Integrate the peak areas of the target analytes and normalize to an internal standard for accurate quantification.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with different concentrations of the sphingosine isomer of interest for a specified duration.

  • MTT Addition: Add MTT reagent to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli, such as sphingosine isomers.

Protocol Overview:

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add the sphingosine isomer to the cells.

  • Fluorescence Monitoring: Continuously monitor the changes in fluorescence, which correspond to changes in intracellular calcium levels.

  • Data Analysis: Quantify the change in fluorescence to determine the extent of calcium mobilization.

Conclusion

The differential effects of sphingosine isomers underscore the complexity and specificity of lipid-mediated cell signaling. A thorough understanding of these differences, supported by robust experimental data, is crucial for researchers and drug development professionals. The pro-apoptotic nature of sphingosine and ceramide, contrasted with the pro-survival signaling of S1P, highlights the therapeutic potential of targeting the enzymes of the sphingolipid rheostat. Furthermore, the development of synthetic analogues like FTY720 demonstrates the feasibility of modulating S1P receptor signaling for therapeutic benefit. As research in this field continues to evolve, a detailed appreciation for the distinct roles of each sphingosine isomer will be instrumental in unraveling the complexities of cellular regulation and developing novel therapeutic strategies for a range of diseases.

References

D-Threo-Sphingosine vs. Ceramide: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of D-Threo-sphingosine and ceramide. As critical bioactive sphingolipids, both molecules play pivotal roles in fundamental cellular processes, including cell death, proliferation, and stress responses. Understanding their distinct and overlapping mechanisms of action is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer and neurodegenerative disorders.

At a Glance: Key Differences in Activity

FeatureThis compoundCeramide
Primary Role in Apoptosis Pro-apoptoticPro-apoptotic[1]
Primary Role in Cell Cycle Induces cell cycle arrestInduces cell cycle arrest[2]
Effect on Protein Kinase C (PKC) Inhibitor[3]Activator of specific isoforms (e.g., PKCζ)
Effect on Protein Phosphatase 2A (PP2A) Inhibitor of PP2A activityActivator[4][5]
Stereospecificity of PP2A Interaction Does not prevent PP2A inhibitionD-erythro-ceramide prevents PP2A inhibition[4]

Comparative Analysis of Biological Activities

Induction of Apoptosis

Both this compound and ceramide are recognized as pro-apoptotic molecules, capable of triggering programmed cell death in various cell types. However, the precise mechanisms and relative potencies can differ.

Studies on different stereoisomers of sphingosine (B13886) have revealed specificity in their apoptotic activity. While D-erythro-sphingosine is a potent inducer of apoptosis, information directly comparing the apoptotic potency (e.g., EC50 values) of this compound with ceramide is limited. However, both lipids are known to converge on mitochondrial-dependent apoptotic pathways, leading to the release of cytochrome c and activation of caspases.[1]

It has been shown that in some cell lines, the conversion of sphingosine to ceramide may be a necessary step for its full apoptotic effect, suggesting a complex interplay between these two molecules.[1] Conversely, other studies indicate that sphingosine can induce apoptosis through pathways distinct from those activated by ceramide. For instance, sphingosine-mediated apoptosis is associated with strong inhibition of ERK, whereas ceramide-induced cell death involves strong activation of JNK.[1]

Cell Cycle Arrest

Both this compound and ceramide can induce cell cycle arrest, primarily at the G0/G1 phase.[2] Ceramide has been shown to exert its anti-proliferative effects by modulating the expression and activity of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[2]

A comparative study on a human breast carcinogenesis model revealed important differences in the anti-proliferative activities of sphingosine and C2-ceramide. While sphingosine preferentially inhibited the proliferation of normal stem cells and tumorigenic cells, C2-ceramide inhibited the proliferation of normal differentiated cells with similar potency to its effect on cancerous cells.[3] This suggests that sphingosine may offer a better therapeutic window for cancer treatment by selectively targeting cancer and cancer stem cells. Among the different sphingosine stereoisomers tested, L-erythro-sphingosine was found to be the most potent inhibitor of tumorigenic cell proliferation.[3]

Table 1: Comparative Anti-Proliferative Effects of Sphingosine and C2-Ceramide on Human Breast Epithelial Cells [3]

Cell TypeTreatmentEffect on Proliferation
Normal Differentiated Cells (Type II HBECs)SphingosineNo significant inhibition
Normal Differentiated Cells (Type II HBECs)C2-CeramideInhibition
Normal Stem Cells (Type I HBECs)SphingosineInhibition
Normal Stem Cells (Type I HBECs)C2-CeramideInhibition
Tumorigenic CellsSphingosineInhibition
Tumorigenic CellsC2-CeramideInhibition
MCF7 Breast Cancer CellsSphingosineInhibition
MCF7 Breast Cancer CellsC2-CeramideInhibition

Differential Signaling Pathways

The distinct biological outcomes of this compound and ceramide can be attributed to their differential engagement of downstream signaling pathways. A key point of divergence is their interaction with protein kinases and phosphatases.

This compound Signaling

This compound, along with other sphingosine isomers, is a well-established inhibitor of Protein Kinase C (PKC).[3] This inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By inhibiting pro-survival PKC signaling, sphingosine can shift the cellular balance towards apoptosis.

Furthermore, the threo-isomers of sphingosine have been shown to be potent competitive inhibitors of sphingosine kinase (SphK), the enzyme that phosphorylates sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P).[6] By inhibiting SphK, this compound can prevent the formation of S1P, further contributing to its pro-apoptotic effects and reinforcing the "sphingolipid rheostat" model where the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P dictates cell fate.[5]

Interestingly, D-threo-C6-pyridinium-ceramide did not prevent the inhibition of Protein Phosphatase 2A (PP2A) activity by the endogenous inhibitor I2PP2A, in contrast to the D-erythro isomer.[4] This suggests a stereospecific interaction with the PP2A regulatory machinery.

D_Threo_Sphingosine_Signaling cluster_inhibition Inhibitory Actions cluster_consequences Cellular Consequences This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits SphK Sphingosine Kinase (SphK) This compound->SphK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PKC->Cell_Cycle_Arrest Enhancement Apoptosis Apoptosis PKC->Apoptosis Suppression of Inhibition Survival_Signaling Pro-Survival Signaling PKC->Survival_Signaling Promotes SphK->Apoptosis Enhancement S1P_Formation Sphingosine-1-Phosphate (S1P) Formation SphK->S1P_Formation Catalyzes S1P_Formation->Survival_Signaling Promotes

This compound Signaling Pathway.

Ceramide Signaling

Ceramide's signaling network is complex and involves direct interaction with a variety of effector proteins. Unlike sphingosine, which is a general PKC inhibitor, ceramide can activate specific PKC isoforms, most notably the atypical PKCζ.[5] This activation can lead to downstream effects on cell growth and survival.

A crucial aspect of ceramide signaling is its ability to activate protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), collectively known as Ceramide-Activated Protein Phosphatases (CAPPs).[4][5] The activation of these phosphatases leads to the dephosphorylation and inactivation of pro-survival kinases such as Akt/PKB, thereby promoting apoptosis. The interaction with PP2A has been shown to be stereospecific, with the natural D-erythro-ceramide being the active isomer in preventing the binding of the endogenous inhibitor I2PP2A to PP2A.[4]

Ceramide_Signaling cluster_activation Activating Actions cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Ceramide Ceramide PKCz Protein Kinase C ζ (PKCζ) Ceramide->PKCz Activates CAPP Ceramide-Activated Protein Phosphatases (PP1, PP2A) Ceramide->CAPP Activates Cell_Cycle_Arrest Cell Cycle Arrest PKCz->Cell_Cycle_Arrest Contributes to Akt_PKB Akt / PKB CAPP->Akt_PKB Dephosphorylates (Inactivates) Other_Kinases Other Pro-Survival Kinases CAPP->Other_Kinases Dephosphorylates (Inactivates) Apoptosis Apoptosis CAPP->Apoptosis Promotes CAPP->Cell_Cycle_Arrest Promotes Akt_PKB->Apoptosis Inhibits Akt_PKB->Apoptosis Other_Kinases->Apoptosis Inhibits

Ceramide Signaling Pathway.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[7][8][9][10]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or ceramide for the desired time period. Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[5][11][12][13][14]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (containing calcium)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induce apoptosis in cells by treating with this compound or ceramide for the desired time. Include positive and negative controls.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound, such as this compound, to inhibit the activity of PKC.[15]

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide or histone)

  • [γ-³²P]ATP

  • Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂)

  • Phosphocellulose paper or other separation method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid vesicles, and PKC substrate.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture for a short period at 30°C.

  • Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of PKC inhibition at each concentration of this compound and determine the IC50 value.

Ceramide-Activated Protein Phosphatase (CAPP) Assay

This assay measures the activation of protein phosphatases (PP1 or PP2A) by ceramide.[16][17][18][19]

Materials:

  • Purified PP1 or PP2A enzyme

  • ³²P-labeled substrate (e.g., phosphorylase a or a specific phosphopeptide)

  • Ceramide (solubilized, e.g., with dodecane (B42187) or in a detergent)

  • Assay buffer (e.g., Tris-HCl, MnCl₂, DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare the ³²P-labeled substrate by incubating it with a protein kinase and [γ-³²P]ATP, followed by purification.

  • Prepare a reaction mixture containing the assay buffer and varying concentrations of ceramide. Include a control without ceramide.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the purified PP1 or PP2A enzyme.

  • Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).

  • Stop the reaction by adding TCA to precipitate the protein.

  • Centrifuge the samples and collect the supernatant containing the released ³²P-inorganic phosphate.

  • Quantify the amount of released ³²P using a scintillation counter.

  • Calculate the fold activation of the phosphatase at each ceramide concentration.

Conclusion

This compound and ceramide, while both being pro-apoptotic and capable of inducing cell cycle arrest, exhibit distinct mechanisms of action. This compound primarily acts as an inhibitor of pro-survival kinases like PKC and SphK. In contrast, ceramide functions as an activator of specific PKC isoforms and, crucially, as an activator of protein phosphatases that dephosphorylate and inactivate pro-survival kinases. These differential effects on key signaling nodes underscore the complexity of sphingolipid signaling and provide a rationale for the targeted development of drugs that modulate the activity of either molecule for therapeutic benefit. The provided experimental protocols offer a starting point for researchers to further investigate and compare the activities of these two important bioactive lipids.

References

A Comparative Guide to the Specificity of D-Threo-sphingosine for Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Threo-sphingosine's performance against other sphingolipid analogs in targeting key enzymes involved in cellular signaling. The information presented is supported by experimental data to aid in the selection of appropriate chemical tools for research and drug development.

Introduction to this compound and its Role in Cellular Signaling

This compound is a stereoisomer of sphingosine (B13886), a fundamental building block of sphingolipids, which are critical components of cell membranes and active participants in signal transduction. The stereochemistry of sphingosine and its analogs can significantly influence their biological activity, including their ability to interact with and modulate the function of various enzymes. Understanding the specificity of these interactions is crucial for elucidating their roles in cellular processes and for developing targeted therapeutics. This guide focuses on the interaction of this compound and related compounds with two key enzyme families: Sphingosine Kinases (SphK) and Protein Kinase C (PKC).

This compound and Sphingosine Kinase (SphK)

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. The balance between sphingosine and S1P levels is a key determinant of cell fate.

The table below compares the inhibitory activity of various sphingolipid analogs against sphingosine kinase.

CompoundTarget Enzyme(s)Inhibition Constant (Ki) / IC50Notes
L-Threo-dihydrosphingosine (Safingol) SphK~5 µM (Ki)A dual inhibitor, also targeting PKC.[1]
N,N-Dimethylsphingosine (DMS)SphK-Known inhibitor of SphK.[3] Also inhibits ERK-1/2 activation (IC50 = 15 ± 10 µM).[3]

This compound and Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Sphingosine and its analogs are known to be potent inhibitors of PKC.

The L-threo diastereomer of dihydrosphingosine, Safingol , inhibits PKC by binding to its regulatory phorbol-binding domain with an IC50 of 24 µM .[1] The naturally occurring D-erythro-sphingosine is also a well-established inhibitor of PKC.[4][5] Studies have shown that synthetic D-erythro-sphingosine and N,N-dimethylsphingosine are equipotent in their inhibition of PKC.[3]

The following table summarizes the inhibitory concentrations of various sphingolipid analogs on PKC.

CompoundTarget Enzyme(s)IC50Notes
L-Threo-dihydrosphingosine (Safingol) PKC24 µMCompetitively binds to the regulatory phorbol-binding domain.[1]
D-erythro-SphingosinePKC-A potent inhibitor of PKC.[4][5]
N,N-Dimethylsphingosine (DMS)PKCEquipotent to D-erythro-sphingosineA known inhibitor of PKC.[3]

Signaling Pathways and Experimental Workflows

To visualize the interplay of this compound and its analogs with key signaling pathways and to outline the methodologies for validating their target specificity, the following diagrams are provided.

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P ATP S1PR S1P Receptor S1P->S1PR Downstream_Signaling_S1P Cell Survival, Proliferation S1PR->Downstream_Signaling_S1P SphK Sphingosine Kinase (SphK) SphK->S1P ADP PKC Protein Kinase C (PKC) Downstream_Signaling_PKC Cell Growth, Differentiation PKC->Downstream_Signaling_PKC D_Threo_Sphingosine This compound & Analogs D_Threo_Sphingosine->SphK D_Threo_Sphingosine->PKC Experimental_Workflow cluster_workflow Workflow for Validating Target Specificity Start Start: Select Compound (e.g., this compound) Enzyme_Assay In Vitro Enzyme Activity Assay (e.g., Kinase Assay) Start->Enzyme_Assay Determine_IC50_Ki Determine IC50 / Ki values Enzyme_Assay->Determine_IC50_Ki Cell_Based_Assay Cell-Based Assays (e.g., Phosphorylation, Proliferation) Determine_IC50_Ki->Cell_Based_Assay Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Determine_IC50_Ki->Off_Target_Screening Assess_Cellular_Effects Assess Cellular Effects (e.g., Western Blot, MTT Assay) Cell_Based_Assay->Assess_Cellular_Effects Analyze_Specificity Analyze Specificity Profile Assess_Cellular_Effects->Analyze_Specificity Off_Target_Screening->Analyze_Specificity Conclusion Conclusion on Target Specificity Analyze_Specificity->Conclusion

References

D-Threo-Sphingosine: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of D-Threo-sphingosine and its related analog, D,L-threo-dihydrosphingosine, with various protein kinases. While this compound is a known inhibitor of Sphingosine (B13886) Kinases (SphKs), its interactions with other kinases are critical for understanding its off-target effects and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound and its analogs exhibit inhibitory activity against a select group of kinases. The primary targets are the two isoforms of Sphingosine Kinase, SphK1 and SphK2. Additionally, these compounds have been shown to inhibit the Extracellular signal-regulated kinase (ERK) signaling pathway and interact with Protein Kinase C (PKC). However, a broad, quantitative kinase profiling across the human kinome is not extensively documented in publicly available literature. This guide consolidates the existing data to provide a clear comparison of its known kinase interactions.

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the inhibition of various kinases by this compound and its related compounds. It is important to note that comprehensive screening data is limited.

Kinase TargetCompoundInhibition Value (Ki/IC50)Comments
Sphingosine Kinase 1 (SphK1)D,L-threo-dihydrosphingosineKi = 3 µMCompetitive inhibitor.
Sphingosine Kinases (general)Threo-enantiomers of sphingosine and dihydrosphingosinePotent competitive inhibitorsThese stereoisomers are not phosphorylated by SphKs.

Cross-Reactivity with Other Kinases

Beyond Sphingosine Kinases, this compound and its analogs have been reported to interact with other key signaling kinases.

Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway

DL-threo-dihydrosphingosine has been identified as an inhibitor of the ERK signaling cassette. This suggests that it can interfere with the signal transduction cascade that leads to the activation of ERK1 and ERK2, which are critical regulators of cell proliferation, differentiation, and survival. The precise molecular target of this compound within the ERK pathway has not been definitively identified in the available literature.

Protein Kinase C (PKC)

Sphingosine and its analogs are known inhibitors of Protein Kinase C (PKC). They are thought to act as competitive inhibitors of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms. While the general inhibitory effect on PKC is established, specific IC50 values for this compound against the various PKC isoforms (e.g., α, β, γ, δ, ε, ζ, η, θ, ι) are not well-documented. One report suggests that L-threo-dihydrosphingosine acts as a dual inhibitor of both PKC and SphK. It has also been shown that intracellular sphingosine-1-phosphate can directly activate PKC zeta.

Signaling Pathways Overview

The following diagrams illustrate the signaling pathways affected by this compound.

Sphingolipid_Metabolism Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) D_Threo_Sph This compound D_Threo_Sph->SphK1_2 Inhibition

Figure 1: Inhibition of Sphingosine Kinase by this compound.

ERK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (GPCR) GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation D_Threo_Sph DL-threo-dihydrosphingosine D_Threo_Sph->Raf Inhibition? D_Threo_Sph->MEK Inhibition?

Figure 2: Postulated Inhibition of the ERK Signaling Pathway.

Experimental Protocols

This section details common methodologies for assessing the kinase inhibitory activity of compounds like this compound.

In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)

This is a widely used method to determine the inhibitory potential of a compound against SphK1 and SphK2.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to sphingosine, catalyzed by the kinase. The resulting radiolabeled sphingosine-1-phosphate (S1P) is then separated and quantified.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound (or other test inhibitors)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant SphK enzyme, and the test compound (this compound) at various concentrations.

  • Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform/methanol solvent system.

  • Spot the lipid extract onto a TLC plate and separate the components using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

  • Visualize the radiolabeled S1P spot using autoradiography.

  • Excise the S1P spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Panel Screening (General Protocol)

To assess the broader cross-reactivity of a compound, it can be screened against a panel of purified kinases.

Principle: The activity of a panel of kinases is measured in the presence and absence of the test compound. The percentage of inhibition is then calculated to determine the selectivity profile.

Workflow:

  • A library of purified, active protein kinases is utilized.

  • The test compound (this compound) is incubated with each kinase in a multi-well plate format.

  • A kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase. The substrate is often a peptide that can be phosphorylated.

  • The reaction is allowed to proceed for a set time and then terminated.

  • The amount of phosphorylated substrate is quantified. This can be done using various detection methods, including:

    • Radiometric assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a control reaction without the inhibitor.

  • For compounds showing significant inhibition, IC50 values are determined by testing a range of concentrations.

Kinase_Profiling_Workflow Compound This compound Incubation Incubate Compound with each Kinase Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Reaction Initiate Kinase Reaction (ATP + Substrate) Incubation->Reaction Quantification Quantify Phosphorylation Reaction->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis Result Selectivity Profile Analysis->Result

Figure 3: General Workflow for Kinase Panel Screening.

Conclusion

This compound and its threo-analogs are established competitive inhibitors of Sphingosine Kinases. The available evidence also points to inhibitory effects on the ERK signaling pathway and Protein Kinase C. However, the lack of comprehensive, quantitative data from broad kinase panel screening limits a complete understanding of its selectivity profile. Researchers utilizing this compound as a chemical probe should be mindful of these potential off-target activities. Further kinome-wide profiling is necessary to fully elucidate the cross-reactivity of this important sphingolipid analog and to unlock its full therapeutic and research potential.

A Researcher's Guide to D-Threo-Sphingosine: Synthetic vs. Commercially Available

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and commercially available D-Threo-sphingosine can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed decision.

This compound is a critical bioactive sphingolipid, a class of lipids that act as signaling molecules in a myriad of cellular processes. As a stereoisomer of the more naturally abundant D-erythro-sphingosine, the threo form exhibits distinct biological activities, making it a valuable tool for investigating sphingolipid metabolism and signaling pathways. The selection of a high-quality source of this compound is paramount for reproducible and reliable research. This guide delves into the key differences between synthetically produced and commercially sourced this compound, covering purity, potential impurities, biological activity, and cost-effectiveness.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C18H37NO2[1]
Molecular Weight 299.49 g/mol [1]
IUPAC Name (2R,3R)-2-aminooctadec-4-ene-1,3-diol[1]
CAS Number 6036-85-7[1]
Appearance Solid
Solubility Soluble in chloroform (B151607), ethanol (B145695), methanol (B129727), and DMSO[2]
Storage Temperature -20°C[2]

Head-to-Head Comparison: Synthetic vs. Commercially Available this compound

The decision to use synthetic or commercially available this compound hinges on the specific requirements of the research application. While commercial sources offer convenience, synthetic routes provide greater control over purity and the potential for custom modifications.

FeatureSynthetic this compoundCommercially Available this compound
Purity & Stereoselectivity High purity and stereoselectivity achievable through controlled reaction steps.[3][4][5] Can be synthesized to >98% purity.[5]Purity can vary between suppliers and batches. Often sold with a specified purity, e.g., ≥98% (TLC). May contain mixtures of stereoisomers.[2][6]
Potential Impurities Residual reagents, catalysts, and by-products from the synthetic route.[3][4]May contain isomers (e.g., L-threo, D-erythro) and related sphingolipids from the natural source or synthetic process.[2][6][7]
Lot-to-Lot Consistency Generally high, as the synthesis process is well-defined and controlled.Can be variable, especially if sourced from natural materials.
Cost-Effectiveness Can be more cost-effective for large-scale needs or when specific analogs are required.Generally more cost-effective for small-scale research due to ready availability.
Availability Synthesized on demand, which may involve lead times.[6]Readily available from various chemical suppliers.
Customization Allows for the introduction of isotopic labels or structural modifications for specific experimental needs.[4]Limited to the products offered by the supplier.

The Blueprint of Synthesis: Common Routes to this compound

The chemical synthesis of this compound often starts from readily available chiral precursors, such as D-serine or carbohydrates.[3][5] A common strategy involves the stereoselective construction of the two chiral centers at C2 and C3, followed by the introduction of the long alkyl chain.

One notable approach utilizes an olefin cross-metathesis reaction.[3][5] This method involves coupling a protected amino diol fragment with a long-chain terminal alkene to form the characteristic C4-C5 double bond of sphingosine (B13886). Subsequent deprotection steps yield the final this compound product. The stereochemistry is carefully controlled throughout the synthesis to ensure the desired threo configuration.

G cluster_synthesis Representative Synthetic Pathway D-Serine D-Serine Protected Amino Diol Protected Amino Diol D-Serine->Protected Amino Diol Protection Steps Olefin Cross-Metathesis Olefin Cross-Metathesis Protected Amino Diol->Olefin Cross-Metathesis Coupled Product Coupled Product Olefin Cross-Metathesis->Coupled Product Deprotection Deprotection Coupled Product->Deprotection This compound This compound Deprotection->this compound Long-chain Alkene Long-chain Alkene Long-chain Alkene->Olefin Cross-Metathesis

A simplified workflow for the synthesis of this compound.

Ensuring Quality: Purification and Analysis

Regardless of the source, rigorous purification and analysis are essential to confirm the identity and purity of this compound.

Purification:

  • Column Chromatography: A standard technique used to separate the desired product from unreacted starting materials and by-products.

  • Crystallization: Can be employed to obtain highly pure crystalline this compound.

Analysis:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to assess purity and monitor the progress of reactions.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate stereoisomers.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the stereochemistry.

G cluster_analysis Purity Analysis Workflow Sample Sample TLC TLC Sample->TLC Initial Purity Check HPLC HPLC Sample->HPLC Quantitative Purity & Isomer Separation MS MS Sample->MS Molecular Weight Verification NMR NMR Sample->NMR Structural & Stereochemical Confirmation Purity & Identity Confirmation Purity & Identity Confirmation TLC->Purity & Identity Confirmation HPLC->Purity & Identity Confirmation MS->Purity & Identity Confirmation NMR->Purity & Identity Confirmation

A typical workflow for the analysis of this compound purity.

Biological Activity and Signaling Pathways

This compound and its phosphorylated metabolite, this compound-1-phosphate (S1P), are involved in various cellular signaling pathways. The stereochemistry of sphingosine is crucial for its biological activity. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C (PKC) than D-erythro-sphingosine.[10]

Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[11] S1P can then act intracellularly as a second messenger or be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate processes such as cell survival, proliferation, migration, and inflammation.[11][12][13]

G cluster_pathway Sphingosine-1-Phosphate (S1P) Signaling Pathway Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 Phosphorylation S1P S1P SphK1/2->S1P S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Extracellular Activation Downstream_Signaling Downstream Signaling Cascades S1P_Receptors->Downstream_Signaling Cellular_Responses Cell Survival, Proliferation, Migration Downstream_Signaling->Cellular_Responses

The sphingosine-1-phosphate (S1P) signaling pathway.

Experimental Protocols

To assess the biological activity of this compound, a variety of cell-based assays can be employed. Below are protocols for sphingolipid extraction and a cell viability assay.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is adapted for the extraction of sphingolipids from adherent cultured cells for subsequent analysis by methods like LC-MS/MS.[14]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold, containing internal standards

  • Chloroform

  • Deionized water

  • Microcentrifuge tubes

  • Cell scraper

  • Nitrogen evaporator

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[14]

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.[14]

  • Add 200 µL of deionized water and vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for your downstream analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable vehicle, e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion: Making the Right Choice

The choice between synthetic and commercially available this compound is not a one-size-fits-all decision. For researchers requiring small quantities for initial exploratory studies, commercially available options provide a convenient and cost-effective solution. However, for studies demanding high purity, stereochemical precision, lot-to-lot consistency, or customized analogs for mechanistic studies, chemical synthesis is the superior approach. By carefully considering the specific needs of their research, scientists can select the source of this compound that will best support the integrity and reproducibility of their findings.

References

The Role of D-Threo-Sphingosine in a Preclinical Model of Multiple Sclerosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Threo-sphingosine's therapeutic potential in a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). We objectively compare its performance with established and alternative treatments, FTY720 (Fingolimod) and Dimethyl Fumarate (DMF), supported by experimental data from peer-reviewed studies. This document details the distinct mechanisms of action, presents quantitative efficacy data, and provides comprehensive experimental protocols for key assays.

Comparative Efficacy in the EAE Model

The following tables summarize the quantitative data on the efficacy of this compound, FTY720, and Dimethyl Fumarate in mitigating disease severity in the EAE mouse model.

Table 1: Clinical Score Reduction in EAE

CompoundDosageAdministration RouteEAE ModelMean Peak Clinical Score (Treated)Mean Peak Clinical Score (Control)Percentage ReductionCitation
D-Sphingosine 10 mg/kg/dayIntraperitonealMOG35-55/CFA in C57BL/6 mice~1.5~3.5~57%[1]
FTY720 (Fingolimod) 0.3 mg/kg/dayOralMOG35-55/CFA in C57BL/6 mice~1.0~3.0~67%[2]
FTY720 (Fingolimod) 1 mg/kg/dayOralMOG-induced in DA ratsPrevented clinical signs~3.0100% (prophylactic)[3]
Dimethyl Fumarate (DMF) 100 mg/kg/dayOralMOG35-55/CFA in C57BL/6 mice~1.5~2.5~40%[4]

Table 2: Modulation of Key Pathogenic Cytokines and Immune Cells

CompoundKey Cytokine ModulatedEffect on CytokineKey Immune Cell Population AffectedEffect on Cell PopulationCitation
D-Sphingosine IL-17Significantly DecreasedT-cellsInhibits IL-17 production[1]
FTY720 (Fingolimod) IFN-γ, IL-17Reduced FrequenciesCD4+ T-cells, B-cellsSequesters in lymph nodes, reducing CNS infiltration[3][5][6]
Dimethyl Fumarate (DMF) IFN-γ, IL-17Reduced FrequenciesCD4+ T-cells (Th1, Th17)Shifts towards anti-inflammatory phenotype[5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of chronic EAE in C57BL/6 mice, a widely used model for multiple sclerosis research.[8][9]

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS), sterile

  • Female C57BL/6 mice (9-12 weeks old)

  • D-Sphingosine, FTY720, or Dimethyl Fumarate for treatment

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion per site.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX in 200 µL of PBS via intraperitoneal injection.

  • Treatment Administration:

    • D-Sphingosine: Administer D-sphingosine (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., PBS with a small percentage of ethanol) via intraperitoneal injection daily, starting from a designated day post-immunization (e.g., day 3 for prophylactic treatment).[1]

    • FTY720: Administer FTY720 (e.g., 0.3 mg/kg) dissolved in drinking water or by oral gavage daily.[2]

    • Dimethyl Fumarate: Administer DMF (e.g., 100 mg/kg) by oral gavage daily.[4]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hindlimb weakness

    • 3: Complete hindlimb paralysis

    • 4: Hindlimb and forelimb paralysis

    • 5: Moribund or dead

T-Cell Proliferation Assay (CFSE-based)

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.[10][11]

Materials:

  • Splenocytes or lymph node cells from EAE mice or control mice

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • T-cell mitogen (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells.

  • CFSE Labeling:

    • Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells 2-3 times with culture medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled cells in complete RPMI medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

    • Add T-cell mitogens to stimulate proliferation.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data to identify distinct peaks of fluorescence, with each peak representing a successive generation of cell division.

Transwell Lymphocyte Migration Assay

This protocol describes an in vitro assay to assess the effect of compounds on lymphocyte migration towards a chemoattractant.[12][13]

Materials:

  • Lymphocytes isolated from spleen or lymph nodes

  • Transwell inserts (with 3 µm or 5 µm pore size) for 24-well plates

  • Chemoattractant (e.g., CCL19, CXCL12)

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Test compounds (D-Sphingosine, FTY720, etc.)

Procedure:

  • Preparation:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add assay medium containing the chemoattractant to the lower chamber.

    • Prepare a single-cell suspension of lymphocytes in assay medium.

  • Treatment:

    • Pre-incubate the lymphocytes with the test compounds at desired concentrations for a specified time (e.g., 30-60 minutes).

  • Migration:

    • Add the treated or untreated lymphocyte suspension to the upper chamber of the Transwell insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or a cell counter. Alternatively, quantify migration using a fluorescent plate reader after labeling cells with a fluorescent dye.

Intracellular Cytokine Staining for IL-17

This protocol allows for the detection of IL-17-producing T-cells by flow cytometry.[14][15]

Materials:

  • Splenocytes or CNS-infiltrating lymphocytes from EAE mice

  • Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated anti-mouse IL-17A antibody

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare a single-cell suspension.

    • Stimulate the cells with the cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This step is crucial to allow cytokines to accumulate within the cells.

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Incubate the permeabilized cells with the anti-IL-17A antibody for 30 minutes at 4°C, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the expression of IL-17.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and FTY720 in the EAE model are mediated by distinct signaling pathways.

This compound: Inhibition of Glycolipid Antigen Presentation

Recent evidence suggests that D-sphingosine ameliorates EAE by a novel mechanism independent of S1P receptor modulation. It is proposed to block the presentation of an endogenous myelin-derived glycolipid antigen, galactosylceramide (GalCer), by antigen-presenting cells (APCs) like macrophages via the CD1d molecule.[1] This inhibition prevents the activation of a subset of T-cells that produce the pro-inflammatory cytokine IL-17, a key driver of EAE pathogenesis.

D_Sphingosine_Pathway cluster_APC Antigen Presenting Cell (Macrophage) cluster_Tcell T-Cell Myelin Myelin Debris GalCer Galactosylceramide (Mye-GalCer) Myelin->GalCer releases CD1d CD1d GalCer->CD1d binds to AntigenPresentation Antigen Presentation CD1d->AntigenPresentation mediates TCR T-Cell Receptor AntigenPresentation->TCR activates IL17_production IL-17 Production TCR->IL17_production stimulates EAE_Progression EAE Progression IL17_production->EAE_Progression promotes D_Sphingosine D-Sphingosine D_Sphingosine->AntigenPresentation inhibits

D-Sphingosine's proposed mechanism of action in EAE.
FTY720 (Fingolimod): Sphingosine-1-Phosphate (S1P) Receptor Modulation

FTY720 is a structural analog of sphingosine (B13886) and acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P1.[16] In vivo, FTY720 is phosphorylated to FTY720-phosphate, which binds to S1P1 receptors on lymphocytes. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[17][18] The resulting sequestration of lymphocytes in secondary lymphoid organs prevents their infiltration into the central nervous system, thereby reducing inflammation and demyelination.

FTY720_Pathway cluster_Lymphocyte Lymphocyte S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization induces Egress_Blocked Lymph Node Egress Blocked Internalization->Egress_Blocked results in CNS_Infiltration CNS Infiltration Egress_Blocked->CNS_Infiltration prevents FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 phosphorylated by FTY720P FTY720-Phosphate FTY720P->S1P1 binds to SphK2->FTY720P S1P_Gradient S1P Gradient (Blood/Lymph) S1P_Gradient->S1P1 normally guides egress via

References

A Comparative Analysis of Sphingosine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereospecific biological activities and signaling pathways of sphingosine (B13886) and its phosphorylated counterpart, sphingosine-1-phosphate (S1P).

Sphingosine and its bioactive metabolite, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The stereochemistry of these lipids plays a pivotal role in their biological function, dictating their interaction with enzymes and receptors. This guide provides a comparative analysis of the key sphingosine isomers, offering researchers and drug development professionals a comprehensive overview of their distinct properties, supported by experimental data and detailed protocols.

Comparative Biological Activity of Sphingosine Isomers

The biological effects of sphingosine and S1P are highly dependent on their stereochemical configuration. The D-erythro isomer is the most common naturally occurring form and generally exhibits the highest biological activity.

IsomerBiological ActivityReferences
D-erythro-Sphingosine Stimulates DNA synthesis and cell proliferation. Induces mobilization of intracellular calcium. Serves as the primary substrate for sphingosine kinases to produce D-erythro-S1P.[1]
L-threo-Sphingosine Does not stimulate DNA synthesis. Does not induce intracellular calcium mobilization. Can be metabolized to L-threo-S1P.[1]
D-erythro-S1P The canonical ligand for S1P receptors, mediating a wide range of cellular responses.[2]
L-threo-S1P Analogs Have been shown to inhibit calcium mobilization induced by D-erythro-S1P, suggesting competitive antagonism at S1P receptors. Some synthetic L-threo-S1P derivatives can stimulate arachidonic acid release.[2][3]

Antimicrobial Activity:

Interestingly, the antimicrobial activity of sphingosines appears to be less stereospecific. Both erythro and threo isomers have demonstrated effectiveness against a range of bacteria and the yeast Candida albicans.[4] This suggests that the mechanism of antimicrobial action may differ from the highly specific receptor-mediated signaling pathways.

Cytotoxicity of Sphingosine Isomers

Signaling Pathways

The differential effects of sphingosine isomers are largely attributed to the stereoselectivity of sphingosine kinases and the subsequent activation of S1P receptors.

Sphingosine Kinase (SphK) Stereoselectivity

Sphingosine kinases, the enzymes responsible for phosphorylating sphingosine to S1P, exhibit a preference for certain stereoisomers. This enzymatic selectivity is a critical determinant of the downstream signaling events. For some analogues, the R-stereoisomer, which corresponds to the natural configuration, is a significantly better substrate for SphK2 than the S-stereoisomer.[5]

cluster_sphingosine Sphingosine Isomers cluster_kinase Sphingosine Kinases cluster_s1p S1P Isomers D-erythro-Sphingosine D-erythro-Sphingosine SphK1 SphK1 D-erythro-Sphingosine->SphK1 High Affinity SphK2 SphK2 D-erythro-Sphingosine->SphK2 High Affinity L-threo-Sphingosine L-threo-Sphingosine L-threo-Sphingosine->SphK2 Lower Affinity D-erythro-S1P D-erythro-S1P SphK1->D-erythro-S1P SphK2->D-erythro-S1P L-threo-S1P L-threo-S1P SphK2->L-threo-S1P cluster_ligands S1P Isomers cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors D-erythro-S1P D-erythro-S1P S1PR1 S1PR1 D-erythro-S1P->S1PR1 S1PR2 S1PR2 D-erythro-S1P->S1PR2 S1PR3 S1PR3 D-erythro-S1P->S1PR3 S1PR4 S1PR4 D-erythro-S1P->S1PR4 S1PR5 S1PR5 D-erythro-S1P->S1PR5 L-threo-S1P L-threo-S1P L-threo-S1P->S1PR1 Antagonist? L-threo-S1P->S1PR3 Antagonist? Gi Gi S1PR1->Gi G12_13 G12_13 S1PR2->G12_13 Gq Gq S1PR3->Gq S1PR4->Gi S1PR5->Gi Cell Proliferation Cell Proliferation Gi->Cell Proliferation Apoptosis Regulation Apoptosis Regulation Gi->Apoptosis Regulation Calcium Mobilization Calcium Mobilization Gq->Calcium Mobilization Cell Migration Cell Migration G12_13->Cell Migration start Prepare Reagents (Membranes, Buffers, Ligands) prepare_isomers Serial Dilution of Unlabeled Isomers start->prepare_isomers add_reagents Add Buffer, Isomers, and Membranes to 96-well Plate prepare_isomers->add_reagents initiate_binding Add Radiolabeled S1P add_reagents->initiate_binding incubation Incubate at RT for 60 min initiate_binding->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Wash Buffer filtration->washing scintillation Measure Radioactivity washing->scintillation analysis Calculate Specific Binding and Determine Ki values scintillation->analysis

References

A Researcher's Guide to Confirming the Stereochemistry of Synthesized D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in sphingolipid chemistry and drug development, the precise stereochemical confirmation of synthesized sphingoid bases is paramount. The biological activity of sphingolipids is intrinsically tied to their three-dimensional structure. This guide provides a comparative overview of modern analytical techniques used to unequivocally determine the stereochemistry of synthesized D-Threo-sphingosine, presenting experimental data and detailed protocols to aid in methodology selection.

Introduction to the Stereochemical Challenge

Sphingosine (B13886) contains two chiral centers (at C2 and C3), giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The threo and erythro designations describe the relative configuration of the amino and hydroxyl groups. Distinguishing between these diastereomers and their respective enantiomers requires specialized analytical approaches. Standard spectroscopic methods like FTIR and conventional NMR cannot differentiate between enantiomers.[1]

Core Analytical Strategies

The primary strategies for stereochemical confirmation involve either converting enantiomers into distinguishable diastereomers or using a chiral environment to separate them. The most common and reliable methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, chiral chromatography, and chiroptical spectroscopy.

A general workflow for the stereochemical confirmation of a synthesized sphingosine sample is outlined below.

Workflow for Stereochemical Confirmation of Synthesized Sphingosine cluster_synthesis Synthesis & Initial Characterization cluster_relative Relative Configuration (Erythro vs. Threo) cluster_absolute Absolute Configuration (Enantiomeric Purity) cluster_confirmation Final Confirmation start Synthesized this compound (Putative Structure) nmr_basic Standard ¹H & ¹³C NMR start->nmr_basic Initial Purity Check j_coupling ¹H NMR J-Coupling Analysis (J H2,H3) nmr_basic->j_coupling method_choice Select Method for Enantiomeric Discrimination j_coupling->method_choice nmr_cda NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) method_choice->nmr_cda Derivatize hplc Chiral HPLC / SFC method_choice->hplc Direct Separation vcd Vibrational Circular Dichroism (VCD) method_choice->vcd Requires Derivatization or Calculation final Confirmed Stereochemistry: This compound nmr_cda->final hplc->final vcd->final

Caption: A logical workflow for confirming the stereochemistry of synthesized sphingosine.

Comparison of Analytical Methods

The choice of analytical technique depends on available equipment, required sensitivity, and the specific stereochemical question being addressed (relative vs. absolute configuration). The following table summarizes the key performance aspects of the most prevalent methods.

Method Principle Information Provided Sample Prep. Sensitivity Advantages Limitations
¹H NMR J-Coupling Measures the spin-spin coupling constant between protons on adjacent chiral centers.Relative Configuration (Threo vs. Erythro)Minimal (dissolution in deuterated solvent)Low (mg scale)Fast, straightforward, no derivatization needed.Does not determine absolute configuration (D vs. L).
NMR with Mosher's Acid (MTPA) Derivatization with a chiral agent (MTPA) converts enantiomers into diastereomers with distinct NMR signals.[2]Absolute Configuration, Enantiomeric PurityRequired (derivatization reaction)High (as low as 10 µg)[3][4]Highly reliable, provides quantitative enantiomeric excess.[3]Requires pure chiral derivatizing agent; reaction must go to completion.
Chiral HPLC / SFC Differential interaction of enantiomers with a chiral stationary phase leads to separation.[1]Absolute Configuration (with standard), Enantiomeric PurityMinimal (dissolution in mobile phase)Very High (µg to ng)Direct separation without derivatization, excellent for purity checks.[1]Requires specialized and often expensive chiral columns.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]Absolute ConfigurationCan require derivatization (e.g., with glutaraldehyde) to yield characteristic signals.[5]Moderate (mg scale)Powerful, provides unambiguous absolute configuration.[5]Requires specialized equipment and often complex quantum chemical calculations.

Detailed Experimental Protocols

Determining Relative Configuration via ¹H NMR Coupling Constants

This method is a crucial first step to confirm the threo configuration. The magnitude of the vicinal coupling constant between the protons on C2 and C3 (JH2,H3) is diagnostic for the relative stereochemistry.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the synthesized sphingosine in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥300 MHz).

  • Data Analysis: Identify the signals corresponding to the H2 and H3 protons. Measure the coupling constant (JH2,H3).

    • Threo isomers typically exhibit a small coupling constant (JH2,H3 ≈ 2.8 Hz).[5]

    • Erythro isomers show a larger coupling constant (JH2,H3 ≈ 6.8 Hz).[5]

Confirming Absolute Configuration with Mosher's Acid (MTPA) Derivatization

This is a gold-standard method for determining enantiomeric purity.[3][4] Reacting the sphingosine with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-MTPA chloride, yields diastereomeric esters. These diastereomers produce separate, quantifiable signals in ¹H or ¹⁹F NMR spectra.[3]

Experimental Protocol:

  • Derivatization:

    • Dissolve the synthesized this compound (approx. 1 mg) in a suitable solvent (e.g., pyridine (B92270) or CH₂Cl₂ with a non-nucleophilic base like DMAP).

    • Add a slight excess (e.g., 1.2 equivalents) of enantiomerically pure (S)-MTPA chloride.

    • Allow the reaction to proceed to completion at room temperature.

    • Quench the reaction and purify the resulting MTPA ester, typically via simple column chromatography or a wash procedure.

  • NMR Analysis:

    • Dissolve the purified diastereomeric ester in CDCl₃.

    • Acquire high-resolution ¹H and/or ¹⁹F NMR spectra.

    • ¹H NMR: Compare the chemical shifts of protons near the newly formed ester, particularly the methoxy (B1213986) (–OCH₃) signal of the MTPA moiety. The two diastereomers will exhibit distinct chemical shifts for these protons.

    • ¹⁹F NMR: This is often simpler as the -CF₃ group gives a strong, clear singlet for each diastereomer in a region free from other signals.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the signals corresponding to each diastereomer. The presence of a minor signal when using (S)-MTPA would indicate contamination with L-Threo-sphingosine. As little as 0.1% of the minor enantiomer can be detected.[3]

Enantiomeric Separation by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for separating enantiomers without the need for derivatization, making it an excellent alternative or complementary technique.[1][6]

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino alcohols.

  • Mobile Phase Optimization:

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol).

    • Additives such as trifluoroacetic acid (TFA) or a basic modifier may be required to improve peak shape and resolution.

  • Analysis:

    • Dissolve the synthesized sphingosine in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using a suitable detector (e.g., UV or mass spectrometer).

    • The D- and L-enantiomers will elute at different retention times. Co-injection with an authentic standard of this compound is required to confirm peak identity.

Conclusion

A multi-faceted approach is recommended for the unambiguous confirmation of synthesized this compound's stereochemistry. Initial ¹H NMR analysis can rapidly confirm the threo relative configuration through J-coupling constants. Subsequently, either NMR analysis of Mosher's esters or chiral chromatography should be employed to definitively establish the absolute D-configuration and quantify enantiomeric purity.[1][3] The choice between these latter methods will depend on instrumental availability and sample throughput requirements. VCD offers a powerful, albeit less common, alternative for absolute structural elucidation.[5] By employing these rigorous analytical strategies, researchers can ensure the stereochemical integrity of their synthetic sphingolipids, a critical factor for their use in biological and pharmaceutical research.

References

A Researcher's Guide to Comparative Lipidomics of Sphingosine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipidomic landscapes in cells treated with various sphingosine (B13886) species. Sphingolipids, including sphingosines and their derivatives, are not merely structural components of cell membranes but also pivotal signaling molecules that regulate a multitude of cellular processes, from proliferation and survival to apoptosis.[1][2] Understanding how different sphingosines modulate the cellular lipidome is crucial for elucidating their mechanisms of action and for the development of novel therapeutics targeting sphingolipid metabolism.[2]

This document summarizes quantitative data from relevant studies, offers detailed experimental protocols for lipidomic analysis, and visualizes key signaling pathways to facilitate a deeper understanding of sphingolipid biology.

Data Presentation: Comparative Lipidomics

The following tables summarize the expected quantitative changes in major lipid classes upon treatment with different sphingosine species. This data is synthesized from multiple studies investigating the impact of sphingolipid modulation. The primary endogenous sphingoid base in mammals is sphingosine.[3] Other important sphingoid bases include dihydrosphingosine (sphinganine), phytosphingosine, and 6-hydroxysphingosine.[3][4]

Table 1: Expected Changes in Key Sphingolipid Classes Following Treatment with Different Sphingosines

Sphingolipid ClassTreatment: Sphingosine (Sph)Treatment: Dihydrosphingosine (DHSph)Treatment: Phytosphingosine (PHS)Rationale & Key Considerations
Ceramides (B1148491) (Cer) All three can be acylated to form their respective ceramide species. The specific ceramide species formed will depend on the available fatty acyl-CoAs and the substrate specificity of ceramide synthases.
Sphingosine-1-Phosphate (S1P) ↑↑--Sphingosine is the direct precursor to S1P via phosphorylation by sphingosine kinases (SphK1 and SphK2).[5][6] DHSph and PHS are not direct precursors for S1P.
Dihydrosphingosine-1-Phosphate (DHS1P) -↑↑-Dihydrosphingosine is phosphorylated by sphingosine kinases to form DHS1P.[7]
Sphingomyelin (SM) Increased ceramide levels can drive the synthesis of sphingomyelin. The specific SM species will reflect the newly synthesized ceramides.[7]
Hexosylceramides (HexCer) As with sphingomyelin, increased ceramide pools can lead to the synthesis of various glycosphingolipids, starting with glucosylceramide and galactosylceramide.

Table 2: Comparative Effects on Cellular Processes and Signaling

FeatureSphingosine (Sph)Dihydrosphingosine (DHSph)Phytosphingosine (PHS)
Pro-apoptotic signaling Can be converted to ceramide, which is generally pro-apoptotic.[2]Can be converted to dihydroceramides, which can also induce apoptosis.Can be converted to phytoceramides, which are also implicated in apoptosis.
Pro-survival signaling Can be converted to S1P, which is a potent pro-survival and pro-proliferative signaling molecule that acts via S1P receptors.[1][8][9]Does not directly lead to S1P signaling.Does not directly lead to S1P signaling.
Membrane properties The double bond in the sphingoid backbone influences membrane fluidity and domain formation.[10]The saturated backbone of dihydrosphingosine leads to more ordered membrane domains.[10]The additional hydroxyl group affects hydrogen bonding networks and membrane permeability.[10][11]

Experimental Protocols

Accurate and reproducible lipidomic analysis is paramount for comparative studies. The following are detailed methodologies for the extraction and quantification of sphingolipids from cultured cells.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of sphingolipids from adherent cultured cells.[2][12]

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 6-well plates)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold methanol (B129727) (LC-MS grade) containing a mixture of stable isotope-labeled internal standards (e.g., C17-sphingosine, C17-S1P, d18:1/17:0 ceramide)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with 1 mL of ice-cold PBS per well.[2]

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[2]

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[2]

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.[2]

  • Add 200 µL of deionized water and vortex for 1 minute.[2]

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.[2]

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[2]

  • Dry the organic phase under a gentle stream of nitrogen.[2]

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sphingolipids.[12] Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[13]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[13]

  • Flow Rate: 500 µL/min.[12]

  • Column Temperature: 60°C.[12][13]

  • Injection Volume: 1-5 µL.[12]

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.[12]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each sphingolipid species and internal standard are monitored.

Mandatory Visualization

The following diagrams illustrate key aspects of sphingolipid metabolism and the experimental workflow.

Sphingolipid_Metabolism Sphingolipid Metabolism and Signaling Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SMS Apoptosis Apoptosis, Growth Arrest Cer->Apoptosis Sph->Cer CerS S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 S1P->Sph SPP1/2 S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling SM->Cer SMase DHSph Dihydrosphingosine DHCer Dihydroceramide DHSph->DHCer CerS DHCer->Cer DEGS1 PHS Phytosphingosine PHCer Phytoceramide PHS->PHCer CerS Survival Cell Survival, Proliferation S1PRs->Survival

Caption: Core pathways of sphingolipid metabolism and signaling.

Lipidomics_Workflow Comparative Lipidomics Experimental Workflow Cells Cultured Cells Treatment Treat with different Sphingosines Cells->Treatment Extraction Lipid Extraction (with Internal Standards) Treatment->Extraction LCMS LC-MS/MS Analysis (MRM) Extraction->LCMS Data Data Processing & Quantification LCMS->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparative sphingolipid analysis.

References

Assessing the Purity of D-Threo-sphingosine: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of sphingolipids is critical to their biological function, making the accurate assessment of purity for synthetic sphingoid bases like D-Threo-sphingosine paramount in research and pharmaceutical development. Even minor impurities, particularly stereoisomers, can lead to confounding experimental results and potential off-target effects. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity assessment of this compound. We will also explore High-Performance Liquid Chromatography (HPLC) as a powerful alternative and complementary method.

Introduction to this compound and its Stereoisomers

This compound is one of the four stereoisomers of sphingosine (B13886), a fundamental building block of sphingolipids. The other naturally occurring and synthetically relevant stereoisomers include D-erythro-sphingosine, L-threo-sphingosine, and L-erythro-sphingosine. The synthesis of a specific stereoisomer can often lead to the presence of others as impurities. Therefore, analytical methods must be capable of distinguishing between these closely related molecules.

Potential Impurities in Synthetic this compound:

Based on common synthetic routes, potential impurities in a sample of this compound may include:

  • Diastereomers: D-erythro-sphingosine, L-erythro-sphingosine

  • Enantiomer: L-threo-sphingosine

  • Precursors and side-products: Depending on the synthetic strategy, this could include protected intermediates, reagents, and byproducts from incomplete reactions or side reactions.

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity determination. For chiral molecules like sphingosine, derivatization with a chiral agent is often employed to distinguish between enantiomers.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). For quantitative analysis, a known amount of an internal standard can be added.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • For ¹H NMR:
  • Use a standard single-pulse experiment.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • A sufficient number of scans will be required due to the low natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Apply Fourier transformation, phase correction, and baseline correction.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of this compound to any observed impurities. The chemical shifts of key protons can help identify stereoisomers.

Data Presentation: NMR
Technique Key Parameters Expected Observations for this compound Advantages Limitations
¹H NMR Solvent: CDCl₃ or Methanol-d₄, 400+ MHzCharacteristic signals for vinyl, methine, and methylene (B1212753) protons. Chemical shifts and coupling constants can differ slightly between stereoisomers.Provides detailed structural information. Quantitative with proper setup.Overlapping signals can complicate analysis. May not resolve enantiomers without chiral derivatizing agents.
¹³C NMR Solvent: CDCl₃ or Methanol-d₄, 100+ MHzDistinct signals for each carbon atom. Chemical shifts are sensitive to stereochemistry.Excellent for identifying diastereomers due to distinct chemical shifts.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
qNMR Internal standard (e.g., maleic acid), precise weighing, optimized relaxation delays.Allows for the accurate determination of the absolute purity of the sample.Highly accurate and precise for quantification.Requires careful experimental setup and validation.

Note: Specific chemical shift values for this compound can vary slightly depending on the solvent and other experimental conditions. Literature and spectral databases should be consulted for reference values.

Purity Assessment by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of sphingolipids.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare a series of calibration standards by diluting the stock solution.
  • For analysis of biological samples, a lipid extraction step (e.g., using a modified Bligh-Dyer method) is required.
  • Add an internal standard (e.g., a stable isotope-labeled sphingosine) to all samples and standards.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):
  • Column: A reverse-phase C18 column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Mass Spectrometry (MS):
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.
  • MRM Transitions: Monitor the transition from the precursor ion (M+H)⁺ of this compound to a specific product ion. For sphingosine (m/z 300.3), a common product ion is m/z 282.3 (loss of water).

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation: Mass Spectrometry
Technique Key Parameters Expected Observations for this compound Advantages Limitations
LC-MS/MS C18 column, ESI+, MRM modeA distinct peak at a specific retention time with the expected mass transition (e.g., 300.3 -> 282.3).High sensitivity and specificity. Excellent for quantification at low concentrations.Does not inherently distinguish between stereoisomers without chromatographic separation.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique specifically designed to separate stereoisomers, making it an excellent choice for assessing the enantiomeric and diastereomeric purity of this compound.

Experimental Protocol: Chiral HPLC Analysis

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

2. Chiral HPLC System and Conditions:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating sphingosine isomers.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized for the specific CSP and isomers being separated.
  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for sphingosine. An Evaporative Light Scattering Detector (ELSD) can also be used.

3. Data Analysis:

  • Integrate the peak areas of all separated isomers.
  • Calculate the percentage purity of this compound based on the relative peak areas.

Data Presentation: Chiral HPLC
Technique Key Parameters Expected Observations Advantages Limitations
Chiral HPLC Chiral stationary phase (e.g., polysaccharide-based), isocratic or gradient elution with non-polar/polar solvent mixtures.Baseline or near-baseline separation of this compound from its stereoisomers.Directly separates enantiomers and diastereomers. Can be used for both analytical and preparative purposes.Method development can be time-consuming to find the optimal CSP and mobile phase. Lower sensitivity compared to MS.

Method Comparison

Feature NMR Spectroscopy Mass Spectrometry (LC-MS/MS) Chiral HPLC
Primary Application Structural elucidation, absolute quantification (qNMR)High-sensitivity quantificationStereoisomer separation and quantification
Stereoisomer Separation Diastereomers distinguishable, enantiomers require chiral derivatizationRequires chromatographic separationExcellent for both enantiomers and diastereomers
Sensitivity ModerateVery HighModerate
Sample Throughput Low to moderateHighModerate
Quantitative Accuracy High (qNMR)High (with internal standards)Good
Ease of Method Development Relatively straightforwardCan be complexCan be challenging

Visualizing the Workflow

NMR Purity Assessment Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process integrate Integrate Signals process->integrate quantify Calculate Purity integrate->quantify LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is inject Inject Sample add_is->inject extract Lipid Extraction (if needed) extract->add_is separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Determine Concentration calibrate->quantify Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV or ELSD Detection separate->detect integrate Integrate Peak Areas of Isomers detect->integrate calculate Calculate Percent Purity integrate->calculate

Safety Operating Guide

Safe Disposal of D-Threo-sphingosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of D-Threo-sphingosine, ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn to prevent skin contact.[2][3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] For solid forms, avoid creating dust.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it in a designated, sealed, and properly labeled hazardous waste container.[2]

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Place the absorbent material into a designated, sealed hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, are considered contaminated and must be disposed of as hazardous waste.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.[1][5] This ensures proper identification and handling by waste disposal personnel.

3. Storage of Waste:

  • Store sealed hazardous waste containers in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[5]

4. Consultation and Disposal:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and local regulations.[2]

  • Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.[1][5] Never dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

D_Threo_sphingosine_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, or Contaminated Material) start->assess_form solid_waste Solid Waste: Sweep carefully, avoid dust assess_form->solid_waste Solid liquid_waste Liquid Waste: Absorb with inert material assess_form->liquid_waste Liquid contaminated_material Contaminated Materials: Gloves, glassware, etc. assess_form->contaminated_material Contaminated collect_waste Collect in a Designated Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_material->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Sealed Container in a Cool, Ventilated Area label_container->store_waste contact_ehs Consult Institutional EHS & Local Regulations store_waste->contact_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling D-Threo-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive lipids like D-Threo-sphingosine is of utmost importance. While specific toxicological properties for this compound have not been exhaustively investigated, data from its stereoisomers and related compounds indicate that it should be handled with care as a potentially hazardous substance.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Based on data for the closely related D-erythro-Sphingosine, this compound should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[3]

  • Acute toxicity, oral (Category 4) [3]

  • Skin corrosion/irritation (Category 2) [3]

  • Serious eye damage/eye irritation (Category 2A) [3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [3]

It is imperative to handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Purpose Standard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[4]Protects against splashes, airborne particles, and chemical vapors.[4]ANSI Z87.1 or European Standard EN166.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[4][6]Prevents skin contact with the chemical. Lab coats provide a barrier for clothing and skin against spills.[4][6]EN 374 (Gloves).[4]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[4][5]Protects against the inhalation of dust or aerosols.NIOSH approved.[4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it is received until it is used in an experiment is critical for safety and sample integrity.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • For short-term storage (days to weeks), keep the container tightly sealed in a dry, dark place at 0-4°C.[4]

  • For long-term storage (months to years), store at -20°C.[2][4][7]

2. Preparation and Handling:

  • All handling of this compound, especially as a solid, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

  • Before handling, ensure all recommended PPE is worn correctly.

  • When preparing solutions, take care to avoid the formation of dust.

  • Lipids should not be left in a dry state for extended periods and should be promptly dissolved in an appropriate inert solvent.[4]

  • Use only clean glassware to prevent contamination.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

2. Contaminated Materials:

  • All materials that have come into direct contact with this compound, including gloves, disposable lab coats, absorbent paper, and empty containers, should be treated as contaminated hazardous waste.[4]

  • Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.[4]

3. Waste Labeling and Disposal:

  • Clearly label all waste containers with "Hazardous Waste: this compound" and include any other required hazard information.[4]

  • Follow your institution's EHS guidelines and local regulations for the final disposal of chemical waste.[1]

Safe_Handling_Workflow_D_Threo_sphingosine Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Appropriate Storage (0-4°C short-term, -20°C long-term) receiving->storage ppe Don Personal Protective Equipment (PPE) storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Careful Weighing (Avoid Dust Generation) fume_hood->weighing dissolving Dissolve in Inert Solvent weighing->dissolving experiment Conduct Experiment dissolving->experiment collect_solid Collect Contaminated Solids (Gloves, Tubes, etc.) experiment->collect_solid collect_liquid Collect Contaminated Liquids experiment->collect_liquid label_waste Label Hazardous Waste Container collect_solid->label_waste collect_liquid->label_waste dispose Dispose According to Institutional & Local Regulations label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.